Amyloid-Forming peptide GNNQQNY
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H48N12O14 |
|---|---|
Molecular Weight |
836.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C33H48N12O14/c34-13-27(52)40-18(10-24(37)49)30(55)44-19(11-25(38)50)31(56)42-16(5-7-22(35)47)28(53)41-17(6-8-23(36)48)29(54)43-20(12-26(39)51)32(57)45-21(33(58)59)9-14-1-3-15(46)4-2-14/h1-4,16-21,46H,5-13,34H2,(H2,35,47)(H2,36,48)(H2,37,49)(H2,38,50)(H2,39,51)(H,40,52)(H,41,53)(H,42,56)(H,43,54)(H,44,55)(H,45,57)(H,58,59)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
DIUJDHXPULIBNK-PXQJOHHUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)O |
Origin of Product |
United States |
Foundational & Exploratory
The GNNQQNY Peptide: A Technical Guide to Its Origin, Discovery, and Amyloidogenic Core in Yeast Prion Sup35
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the GNNQQNY peptide, a critical segment derived from the yeast prion protein Sup35. Discovered as a core amyloidogenic region, this seven-amino-acid peptide has become a cornerstone for understanding the molecular mechanisms of prion formation and amyloidogenesis. This document details its discovery, biophysical characteristics, and the experimental protocols utilized in its study, offering a comprehensive resource for researchers in prion biology, neurodegenerative diseases, and drug development.
Discovery and Significance
The GNNQQNY peptide, corresponding to residues 7-13 of the N-terminal prion-determining domain (PrD) of the Saccharomyces cerevisiae protein Sup35, was identified as a key element responsible for the protein's prion-like behavior.[1][2] Sup35 is a translation termination factor, and its conversion to the prion state, known as [PSI+], leads to a heritable change in protein synthesis.[2][3][4] Researchers investigating the molecular basis of [PSI+] identified the N-terminal domain as essential for prion propagation.[3][5] Through systematic dissection of this domain, the GNNQQNY sequence was pinpointed as a minimal fragment capable of forming amyloid fibrils with properties strikingly similar to those of the full-length Sup35 protein.[1][2] This discovery was significant as it demonstrated that a small, specific peptide sequence could recapitulate the complex amyloidogenic properties of a much larger protein, providing a tractable model system for studying the fundamental principles of amyloid formation.[2]
The GNNQQNY peptide self-assembles into highly ordered amyloid fibrils characterized by a cross-β sheet architecture.[1][6][7] In this structure, β-strands run perpendicular to the fibril axis, forming extended β-sheets that are stacked parallel to the axis.[1] This peptide not only forms fibrils but also well-ordered microcrystals, which have been instrumental in determining the high-resolution atomic structure of the amyloid spine.[8][9] The "steric zipper" structure revealed by these crystals, where side chains of adjacent β-sheets interdigitate, has become a paradigm for understanding the stability of amyloid fibrils.[9][10]
Quantitative Biophysical and Structural Data
The study of the GNNQQNY peptide has yielded a wealth of quantitative data that characterizes its structure and aggregation properties. These findings are summarized in the tables below.
| Property | Value | Method | Reference |
| Fibril Morphology | |||
| Fibril Diameter | ~75 Å | Electron Microscopy | [2] |
| Fibril Appearance | Unbranched, smooth | Electron Microscopy | [1][2] |
| Cross-β X-ray Diffraction | |||
| Meridional Reflection | 4.7 Å | X-ray Diffraction | [1] |
| Equatorial Reflection | ~10 Å | X-ray Diffraction | [1] |
| Microcrystal Properties | |||
| Average Width | 100-200 nm | Dynamic Nuclear Polarization | [11][12] |
Table 1: Biophysical and Structural Characteristics of GNNQQNY Assemblies. This table summarizes the key quantitative measurements of GNNQQNY fibrils and microcrystals.
| Condition | Observation | Method | Reference |
| Aggregation Kinetics | |||
| Process | Cooperative, nucleation-dependent | Turbidity Assay | [1][2] |
| Effect of Concentration | Higher concentration reduces lag time and increases turbidity | Turbidity Assay | [1][2] |
| Seeding | |||
| Seeding with Sup35 | Shortens lag time for GNNQQNY aggregation | Turbidity Assay | [1] |
| Cross-Seeding | GNNQQNY aggregates can seed insulin (B600854) amyloid formation | Thioflavin T Assay | [13] |
| Structural Transitions | |||
| Soluble State | Random coil | CD and NMR Spectroscopy | [1][2] |
| Aggregated State | β-sheet | X-ray Diffraction, CD, FTIR | [1][13] |
Table 2: Aggregation and Seeding Properties of GNNQQNY. This table outlines the kinetic and seeding characteristics of GNNQQNY peptide aggregation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the GNNQQNY peptide.
GNNQQNY Peptide Synthesis and Preparation
-
Peptide Synthesis: The GNNQQNY peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[2]
-
Purification: Following synthesis and cleavage from the resin, the peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the peptide are confirmed by mass spectrometry.
-
Stock Solution Preparation: A stock solution of the purified peptide is prepared by dissolving it in a suitable solvent, often a mild denaturant like 8 M urea, to ensure a monomeric state before initiating aggregation assays.[4]
In Vitro Fibril Formation Assay
-
Initiation of Aggregation: To induce fibril formation, the monomeric peptide stock solution is diluted into a suitable buffer (e.g., 5 mM potassium phosphate, 150 mM NaCl, pH 7.3) to the desired final concentration.[4]
-
Incubation: The peptide solution is incubated at a specific temperature (e.g., room temperature or 37°C) with or without agitation.[4][13] Mechanical stirring can accelerate the aggregation process.[13]
-
Monitoring Aggregation: Fibril formation is monitored over time using various techniques as described below.
Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to quantify amyloid fibril formation in real-time.[14] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[14][15]
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in distilled water and filter it through a 0.22 µm syringe filter.[14] Store protected from light at 4°C.[14]
-
Assay Buffer: Prepare a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0).[15]
-
Working ThT Solution: Dilute the ThT stock solution in the assay buffer to a final working concentration (e.g., 10-20 µM).[14]
-
-
Assay Procedure:
-
Pipette the peptide solution and the working ThT solution into the wells of a black, clear-bottom 96-well plate.[14]
-
Include negative controls containing only the assay buffer and ThT to measure background fluorescence.[14]
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).[14]
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 482-485 nm.[14][15]
-
Electron Microscopy (EM)
Electron microscopy is used to directly visualize the morphology of the GNNQQNY aggregates.
-
Sample Preparation:
-
Place a small aliquot (e.g., 5 µL) of the fibril solution onto a carbon-coated copper grid for a few minutes.
-
Remove the excess solution with filter paper.
-
Wash the grid with distilled water.
-
-
Negative Staining:
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Remove the excess stain with filter paper.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope (TEM) to visualize the fibril morphology.[2]
-
X-ray Diffraction
X-ray diffraction of partially aligned GNNQQNY fibrils provides information about their underlying cross-β structure.[1]
-
Fibril Alignment: A concentrated suspension of fibrils is partially aligned by methods such as drying or drawing.
-
Data Collection: The aligned sample is exposed to a collimated beam of X-rays.
-
Pattern Analysis: The resulting diffraction pattern is analyzed. For amyloid fibrils, a characteristic cross-β pattern is observed with a meridional reflection at ~4.7 Å (corresponding to the inter-strand spacing in a β-sheet) and an equatorial reflection at ~10 Å (corresponding to the inter-sheet spacing).[1]
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of GNNQQNY's role in Sup35 prion formation and the experimental workflow for its characterization.
Figure 1: Role of GNNQQNY in Sup35 Prion Formation. This diagram illustrates the hierarchical role of the GNNQQNY peptide within the Sup35 protein, initiating the nucleation and elongation process that leads to amyloid fibril formation and the resulting [PSI+] prion phenotype.
Figure 2: Experimental Workflow for GNNQQNY Characterization. This diagram outlines the typical experimental pipeline for studying the GNNQQNY peptide, from synthesis and preparation to the induction of aggregation and subsequent biophysical characterization.
Conclusion
The GNNQQNY peptide from the yeast prion Sup35 represents a powerful model system for investigating the fundamental principles of amyloid formation. Its discovery has provided profound insights into how a short, specific amino acid sequence can drive the aggregation of a large protein, leading to a heritable prion phenotype. The detailed biophysical data and established experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of the GNNQQNY peptide's structure, aggregation kinetics, and experimental handling is crucial for advancing our knowledge of amyloid-related diseases and for the rational design of therapeutic interventions that target the process of amyloidogenesis.
References
- 1. pnas.org [pnas.org]
- 2. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 3. Yeast Sup35 Prion Structure: Two Types, Four Parts, Many Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Prion-inducing domain 2–114 of yeast Sup35 protein transforms in vitro into amyloid-like filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 8. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 10. Structural stability and dynamics of an amyloid-forming peptide GNNQQNY from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dynamic nuclear polarization of amyloidogenic peptide nanocrystals: GNNQQNY, a core segment of the yeast prion protein Sup35p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amyloid formation characteristics of GNNQQNY from yeast prion protein Sup35 and its seeding with heterogeneous polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
I. Introduction
An In-depth Technical Guide to the Core of Adenosine (B11128) Signaling
Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule, orchestrating a wide range of physiological and pathological processes.[1][2][3][4] It is generated under conditions of cellular stress, such as hypoxia or inflammation, and acts as a key regulator of cellular and tissue adaptation.[1][5] Adenosine exerts its effects by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][6] These receptors are widely expressed throughout the body and are involved in modulating functions within the central nervous, cardiovascular, and immune systems.[2][4][7] Given its central role, the adenosine signaling pathway has long been a target for drug development, with applications ranging from the treatment of cardiac arrhythmias to inflammatory diseases and cancer.[2][8] This technical guide provides a comprehensive overview of the core components of adenosine signaling, including its production, receptor-mediated pathways, quantitative pharmacology, and key experimental methodologies for its study.
II. Core Components of the Adenosine Pathway
A. Adenosine Production: The Ecto-Enzymatic Cascade
Under conditions of metabolic stress, inflammation, or hypoxia, significant amounts of adenosine triphosphate (ATP) are released from cells into the extracellular space.[6][9][10] This extracellular ATP is rapidly catabolized into the immunosuppressive and signaling molecule adenosine by a two-step enzymatic cascade mediated by cell-surface ectonucleotidases, primarily CD39 and CD73.[6]
-
CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1, ENTPD1): This enzyme initiates the cascade by hydrolyzing ATP and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP).[6]
-
CD73 (Ecto-5'-nucleotidase, NT5E): This enzyme completes the process by hydrolyzing AMP into adenosine.[6][11]
This production pathway is a critical control point for regulating the concentration of extracellular adenosine available to bind to its receptors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Adenosine signaling during acute and chronic disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine receptors as drug targets--what are the challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide (B1575542) GNNQQNY, derived from the N-terminal prion-determining domain of the yeast protein Sup35, has emerged as a pivotal model system in the study of amyloid fibril formation and protein aggregation pathologies.[1][2][3] Its simple primary sequence and inherent propensity to self-assemble into highly ordered, β-sheet-rich structures make it an ideal candidate for investigating the fundamental molecular mechanisms that drive amyloidogenesis.[1][4] This technical guide provides a comprehensive overview of the primary sequence and amino acid composition of GNNQQNY. It further details established experimental protocols for the synthesis, induction of aggregation, and biophysical characterization of GNNQQNY fibrils. This document is intended to serve as a valuable resource for researchers in the fields of neurodegenerative disease, protein misfolding, and the development of therapeutics targeting amyloid aggregation.
Primary Sequence and Amino Acid Composition
The primary structure of the GNNQQNY peptide is a linear sequence of seven amino acids. The sequence is fundamental to its self-assembling properties, with the polar asparagine and glutamine residues playing a crucial role in the formation of stable "steric zippers" that hold the β-sheets together.[5][6][7]
Table 1: Primary Sequence of GNNQQNY
| Position | 3-Letter Code | 1-Letter Code |
| 1 | Glycine | G |
| 2 | Asparagine | N |
| 3 | Asparagine | N |
| 4 | Glutamine | Q |
| 5 | Glutamine | Q |
| 6 | Asparagine | N |
| 7 | Tyrosine | Y |
Table 2: Amino Acid Composition of GNNQQNY
| Amino Acid | Count | Percentage | Properties |
| Glycine (Gly, G) | 1 | 14.3% | Achiral, provides backbone flexibility. |
| Asparagine (Asn, N) | 3 | 42.9% | Polar, capable of forming hydrogen bonds. |
| Glutamine (Gln, Q) | 2 | 28.6% | Polar, capable of forming hydrogen bonds. |
| Tyrosine (Tyr, Y) | 1 | 14.3% | Aromatic, hydrophobic, can engage in π-π stacking.[1] |
Experimental Protocols
Peptide Synthesis
GNNQQNY is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol for Solid-Phase Peptide Synthesis of GNNQQNY:
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide, or a pre-loaded Wang resin with Fmoc-Tyr(tBu)-OH for a C-terminal carboxylic acid. Swell the resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH in order) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Fibril Formation
A reproducible method for inducing the aggregation of GNNQQNY into amyloid fibrils is crucial for subsequent biophysical studies.
Protocol for GNNQQNY Fibril Formation:
-
Solubilization of Monomers: To ensure a monomeric starting population, dissolve the lyophilized GNNQQNY peptide in water and adjust the pH to 2.0 with HCl. This acidic environment protonates the side chains, leading to electrostatic repulsion that prevents aggregation.[8]
-
Removal of Pre-existing Aggregates: Centrifuge the acidic peptide solution at high speed (e.g., ultracentrifugation) to pellet any residual insoluble aggregates.[8]
-
Initiation of Aggregation: Adjust the pH of the supernatant containing monomeric GNNQQNY to a neutral pH (e.g., 7.2) using a buffer such as phosphate-buffered saline (PBS). This pH shift triggers the nucleation-dependent aggregation process.[8]
-
Incubation: Incubate the peptide solution at a constant temperature (e.g., 37°C) with or without agitation. Agitation can accelerate the rate of fibril formation.[2]
-
Monitoring Aggregation: The kinetics of fibril formation can be monitored over time using the Thioflavin T assay.
Characterization of Amyloid Fibrils
A combination of techniques is used to confirm the presence and characterize the morphology and structure of GNNQQNY amyloid fibrils.
2.3.1. Thioflavin T (ThT) Assay
This fluorescence-based assay is widely used to detect the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.
Protocol:
-
Prepare ThT Stock Solution: Dissolve Thioflavin T powder in a buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) to a concentration of approximately 1 mM. Filter the solution through a 0.22 µm filter.
-
Prepare Working Solution: Dilute the ThT stock solution to a final concentration of 10-25 µM in the assay buffer.
-
Assay: In a 96-well black plate with a clear bottom, add an aliquot of the GNNQQNY fibril solution to the ThT working solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[9][10] An increase in fluorescence intensity compared to a monomeric GNNQQNY control indicates fibril formation.
2.3.2. Congo Red (CR) Binding Assay
Congo Red is a dye that exhibits a characteristic apple-green birefringence under polarized light when bound to amyloid fibrils. A spectral shift in its absorbance can also be measured.
Protocol:
-
Prepare CR Solution: Prepare a solution of Congo Red in a buffer (e.g., 5 mM potassium phosphate, 150 mM NaCl, pH 7.4).
-
Incubation: Add an aliquot of the GNNQQNY fibril solution to the Congo Red solution and incubate at room temperature.
-
Spectrophotometry: Measure the absorbance spectrum between 400 and 700 nm. A shift in the absorbance maximum from ~490 nm to ~540 nm upon binding to fibrils is indicative of amyloid.[11][12]
-
Birefringence (Optional): For microscopy, a small amount of the fibril-dye mixture can be dried on a microscope slide and observed under a polarizing microscope.
2.3.3. Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of the GNNQQNY aggregates.
Protocol:
-
Sample Application: Apply a small volume (e.g., 3-5 µL) of the GNNQQNY fibril solution onto a carbon-coated copper grid.
-
Negative Staining: After a brief incubation, wick off the excess sample and apply a drop of a negative staining solution (e.g., 2% uranyl acetate).
-
Drying: Wick off the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a diameter of several nanometers.[13][14]
2.3.4. X-ray Diffraction
X-ray diffraction of amyloid fibrils provides information about their underlying cross-β structure.
Protocol:
-
Fibril Alignment: Partially align the GNNQQNY fibrils by methods such as drying a concentrated fibril solution or drawing a fiber.
-
Data Collection: Expose the aligned sample to a collimated X-ray beam and collect the diffraction pattern.
-
Analysis: The characteristic "cross-β" pattern, with a meridional reflection at ~4.7 Å (inter-strand distance) and an equatorial reflection at ~10 Å (inter-sheet distance), confirms the amyloid structure.[3][6][15]
2.3.5. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR can provide atomic-level structural details of the GNNQQNY fibrils.
Protocol:
-
Isotope Labeling: Synthesize GNNQQNY with specific 13C and 15N isotopic labels to facilitate spectral assignment and distance measurements.[16]
-
Sample Preparation: Pack the fibril sample into an NMR rotor.
-
Data Acquisition: Perform multi-dimensional ssNMR experiments to determine chemical shifts, torsion angles, and intermolecular distances.
-
Structure Calculation: Use the experimental restraints to calculate a high-resolution structural model of the GNNQQNY fibril.[17][18]
Visualizations
GNNQQNY Aggregation Pathway
The self-assembly of GNNQQNY from soluble monomers into insoluble amyloid fibrils is a nucleation-dependent process. This pathway can be visualized as a series of sequential steps.
References
- 1. Thioflavin T Assay [protocols.io]
- 2. The Congo Red assay [assay-protocol.com]
- 3. X-ray fibre diffraction studies of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. X-Ray Diffraction Studies of Amyloid Structure | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 13. Transmission electron microscopy assay [assay-protocol.com]
- 14. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-Ray Fibre Diffraction Studies of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 16. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid-State NMR Studies of Amyloid Materials: A Protocol to Define an Atomic Model of Aβ(1-42) in Amyloid Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-resolution molecular structure of a peptide in an amyloid fibril determined by magic angle spinning NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Polymorphism of GNNQQNY Aggregates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide (B1575542) GNNQQNY, derived from the N-terminal prion-determining region of the yeast protein Sup35, serves as a critical model system for studying the fundamental mechanisms of amyloid fibril formation.[1][2] Its propensity to self-assemble into highly ordered, β-sheet-rich structures that exhibit significant structural polymorphism makes it an invaluable tool for investigating the molecular underpinnings of amyloid-related diseases, including Alzheimer's and Parkinson's disease.[1][2][3] This technical guide provides a comprehensive overview of the structural diversity of GNNQQNY aggregates, detailing the experimental methodologies used to characterize these structures and presenting key quantitative data in a structured format.
GNNQQNY exhibits a remarkable concentration-dependent polymorphism, forming well-ordered microcrystals at lower concentrations and amyloid-like fibrils at higher concentrations.[4][5][6] Solid-state Nuclear Magnetic Resonance (ssNMR) studies have been pivotal in revealing the structural heterogeneity within fibril preparations, identifying the coexistence of at least three distinct peptide conformations.[3][7][8] In parallel, X-ray microcrystallography has provided atomic-resolution insights into the "steric zipper" architecture of the crystalline states, where β-sheets are tightly packed.[4][9][10] This guide will delve into the structural nuances of these various polymorphic forms, the thermodynamic and kinetic factors governing their formation, and the experimental protocols essential for their study.
Aggregation Pathways and Polymorphism
The aggregation of GNNQQNY is a nucleation-dependent process, characterized by a concentration-dependent lag phase followed by rapid fibril growth.[11] The pathway to fibril formation involves the transition of monomeric peptides into various oligomeric intermediates, which then assemble into protofibrils and mature fibrils.[12][13] Computational studies suggest that the initial dimerization of GNNQQNY can result in several stable conformations, including in-register parallel, off-register parallel, and antiparallel β-sheets, highlighting the early origins of polymorphism.[12][14][15]
The following diagram illustrates the generalized aggregation pathway of GNNQQNY, leading to different polymorphic outcomes.
Caption: Generalized aggregation pathway of GNNQQNY leading to polymorphic fibrils and microcrystals.
Structural Characteristics of GNNQQNY Polymorphs
Significant research has focused on elucidating the high-resolution structures of GNNQQNY polymorphs. X-ray crystallography and solid-state NMR have been the primary techniques for providing detailed structural information.
Crystalline Polymorphs
Two well-characterized crystalline polymorphs of GNNQQNY have been solved by X-ray diffraction, revealing a common steric zipper motif but with distinct packing arrangements.[10][16]
| PDB ID | Crystal System | Space Group | Unit Cell Dimensions (Å) | Key Structural Features |
| 1YJP | Monoclinic | P2₁ | a=9.4, b=24.5, c=4.9, β=100.5° | Looser packing with a hydrated interface between β-sheet pairs.[10][16] |
| 2OMM | Orthorhombic | P2₁2₁2₁ | a=9.6, b=24.1, c=4.9 | Tighter packing of the steric zipper. |
Data compiled from the Protein Data Bank and associated publications.
Fibrillar Polymorphs
Solid-state NMR studies have demonstrated that GNNQQNY fibrils are polymorphic, with at least three coexisting conformations observed in fibril preparations.[3][7][8] These conformers exhibit an extended β-sheet structure, but with localized variations in their backbone and side-chain arrangements.[3][7]
| Polymorph Type | Key Experimental Technique | Primary Structural Characteristics | Inter-sheet Arrangement |
| Fibril Form 1 | Solid-State NMR | Extended β-sheet conformation. | Parallel and in-register.[3][7] |
| Fibril Form 2 | Solid-State NMR | Extended β-sheet with a localized backbone distortion.[3][7] | Parallel and in-register.[3][7] |
| Fibril Form 3 | Solid-State NMR | Extended β-sheet conformation, distinct from Form 1. | Parallel and in-register.[3][7] |
Experimental Protocols
The study of GNNQQNY polymorphism relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.
GNNQQNY Peptide Preparation and Aggregation
A reproducible protocol for preparing monomeric GNNQQNY and inducing its aggregation is crucial for consistent experimental results.[11]
Caption: Workflow for the preparation and aggregation of GNNQQNY peptide.[11]
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.
-
Reagent Preparation : Prepare a stock solution of Thioflavin T (e.g., 0.8 mg/mL in MilliQ water) and filter through a 0.2 µm filter.[17]
-
Reaction Setup : In a microplate, mix the GNNQQNY peptide solution at the desired concentration with the ThT stock solution to a final working concentration.
-
Data Acquisition : Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time using a plate reader.
-
Analysis : Plot fluorescence intensity versus time to obtain aggregation kinetics curves, from which the lag time, elongation rate, and final plateau can be determined.
Solid-State NMR (ssNMR) Spectroscopy
ssNMR is a powerful technique for probing the atomic-level structure and dynamics of insoluble aggregates like amyloid fibrils.
-
Sample Preparation : Prepare isotopically labeled (e.g., ¹³C, ¹⁵N) GNNQQNY fibrils.[3] Pack the fibrils into an NMR rotor.
-
Spectra Acquisition : A variety of multidimensional ssNMR experiments are employed, such as:
-
2D ¹³C-¹³C correlation spectra (e.g., DARR/RAD, PAR) : To obtain resonance assignments.[3]
-
2D ¹⁵N-¹³C correlation spectra (e.g., NCA, NCO) : For sequential backbone assignments.[3]
-
Distance measurement experiments (e.g., REDOR, TEDOR, Rotational Resonance) : To determine intermolecular and intramolecular distances, providing insights into the packing of peptides within the fibril.[3]
-
-
Data Analysis : Process the NMR data using software like NMRPipe and SPARKY.[3] Analyze chemical shifts to predict backbone torsion angles and identify different conformations. Use distance restraints to build structural models of the fibril polymorphs.
The logical relationship for using ssNMR to identify polymorphs is outlined below.
Caption: Logical workflow for identifying GNNQQNY polymorphism using solid-state NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to determine the secondary structure content of the peptide aggregates.
-
Sample Preparation : Prepare a concentrated suspension of GNNQQNY fibrils. For analysis, the sample can be loaded into a Bio-ATR II cell or dried and mixed with KBr to form a pellet.[11][17]
-
Data Acquisition : Record the infrared spectrum. The amide I region (1600-1700 cm⁻¹) is particularly informative for secondary structure.
-
Analysis : A strong signal at ~1620-1640 cm⁻¹ is characteristic of β-sheet structure, a hallmark of amyloid fibrils. The second derivative of the spectrum can be used to resolve overlapping peaks.[11][17]
Conclusion
The structural polymorphism of GNNQQNY aggregates presents both a challenge and an opportunity in the study of amyloid formation. The ability of this simple peptide to form a variety of distinct, stable structures from a single amino acid sequence underscores the complexity of protein misfolding and aggregation. The detailed characterization of these polymorphs, through a combination of high-resolution structural techniques and biophysical assays, provides a deeper understanding of the energy landscape of amyloid assembly. For drug development professionals, this knowledge is critical for designing therapeutics that can target specific pathogenic conformers or modulate the aggregation process to favor less toxic species. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate the intricacies of GNNQQNY polymorphism and its broader implications for neurodegenerative diseases.
References
- 1. smsyslab.org [smsyslab.org]
- 2. Thermodynamic analysis of structural transitions during GNNQQNY aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR [dspace.mit.edu]
- 8. omicsdi.org [omicsdi.org]
- 9. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 10. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. johnlab.de [johnlab.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermodynamics and kinetics of aggregation for the GNNQQNY peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
early oligomerization steps of GNNQQNY peptide
An In-depth Technical Guide to the Early Oligomerization of the GNNQQNY Peptide
Abstract
The heptapeptide (B1575542) GNNQQNY, derived from the prion-determining region of the yeast protein Sup35, has become a cornerstone model system for studying the fundamental mechanisms of amyloid formation. Its small size and propensity to form highly ordered, fibrillar structures analogous to those in full-length amyloid proteins make it ideal for detailed biophysical and computational analysis.[1][2][3] This technical guide provides a comprehensive overview of the critical early events in GNNQQNY oligomerization, from the conformational dynamics of the monomer to the formation of a critical nucleus. We synthesize quantitative data from numerous studies, detail key experimental and computational protocols, and visualize the proposed aggregation pathways. The aggregation process is characterized by a nucleation-dependent mechanism, where the formation of a small, metastable oligomer, or nucleus, is the rate-limiting step.[4][5][6] This nucleus, widely suggested to be a trimer, acts as a template for the rapid elongation into protofibrils.[7][8][9][10] The stability of these early oligomers is dictated by a "dry polar steric zipper" formed by the side chains of asparagine and glutamine residues, supplemented by backbone hydrogen bonds and aromatic stacking of the C-terminal tyrosine.[2][7][11] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the initial molecular steps that trigger amyloidogenesis.
Introduction to GNNQQNY Aggregation
Amyloid aggregation, the process by which soluble proteins misfold and assemble into insoluble fibrils, is a hallmark of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[3][7] Despite a lack of sequence homology among the involved proteins, the resulting amyloid fibrils share a common cross-β-sheet architecture.[3] Understanding the initial steps of this process—specifically the formation of soluble, low-molecular-weight oligomers which are often considered the most cytotoxic species—is of paramount importance for developing therapeutic interventions.[1][3]
The GNNQQNY peptide, corresponding to residues 7-13 of the yeast prion protein Sup35, recapitulates the essential amyloidogenic properties of the full-length protein, including cooperative aggregation kinetics, the ability to be seeded, and the binding of amyloid-specific dyes like Congo red and Thioflavin T (ThT).[1][12] Crucially, its small size has permitted the determination of its fibrillar structure at atomic resolution through X-ray microcrystallography, revealing a characteristic steric zipper motif formed by parallel, in-register β-sheets.[2][13] This structural insight has made GNNQQNY a paradigmatic system for computational and experimental studies aimed at dissecting the early, transient events of oligomerization.[1][3]
From Monomer to Dimer: The First Steps
The pathway to aggregation begins with the peptide monomer. In solution, the GNNQQNY monomer does not adopt a stable β-strand conformation but exists primarily as a random coil, rapidly fluctuating between different conformations.[7][14] However, it possesses a significant propensity to form β-structures, an essential characteristic for its amyloidogenic nature.[13][15]
The first oligomerization event is the formation of a dimer. Molecular dynamics simulations suggest this process is fast and can proceed through multiple conformations, including both antiparallel and parallel β-sheet arrangements.[11][14][15] While the initial formation of loose contacts may be slightly easier in an antiparallel orientation, the subsequent addition of monomers to form trimers and tetramers is much more favorable in a parallel arrangement.[7][11] This parallel orientation is the one observed in the mature fibril crystal structure.[2]
The stability of these early dimers and oligomers is derived from several key interactions:
-
Inter-strand Hydrogen Bonds: The peptide backbones form a network of hydrogen bonds, which is a defining feature of the β-sheet structure.[14]
-
Dry Polar Steric Zipper: The side chains of the asparagine (N) and glutamine (Q) residues interdigitate between opposing β-sheets, forming a tight, water-excluding interface known as a steric zipper.[7][10] This is the major folding core and a primary driver of stability.[7][9]
-
Aromatic Stacking: The C-terminal tyrosine (Y) residues can engage in π-π stacking, which further stabilizes the oligomeric structure but does not appear to direct the initial alignment of the peptides.[2][11]
Nucleation-Dependent Polymerization
The aggregation of GNNQQNY follows a classical nucleation-dependent model, characterized by a concentration-dependent lag phase followed by a rapid growth phase.[4][5][6][12] This mechanism involves the formation of a metastable "critical nucleus," which is the smallest oligomer that is more likely to grow than to dissociate. Once formed, this nucleus serves as a template for the rapid addition of monomers, leading to fibril elongation.
The Critical Nucleus
There is a consensus from multiple computational and theoretical studies that the critical nucleus for the homogeneous nucleation of GNNQQNY is a trimer.[7][8][9][10] Variational modeling shows that while monomers and dimers have positive free energy (are unstable), the free energy of the trimer becomes negative, indicating it is the first thermodynamically favorable oligomer.[7] However, other studies using molecular dynamics simulations in finite-sized systems have suggested a slightly larger critical nucleus size of 4-5 monomers at 280 K and 5-6 monomers at 300 K.[4][5][6] An experimental study using quantitative HPLC-based sedimentation assays under physiological conditions determined a critical nucleus size of seven monomers.[16] Another computational study identified a critical number of approximately 25 monomers for the cooperative formation of mature, twisted fibril-like structures from initially amorphous clusters.[17] This variation highlights that the precise size of the nucleus can be influenced by environmental conditions such as temperature, concentration, and the specific methodology used for its determination.
Aggregation Pathways
The formation of GNNQQNY fibrils can proceed through different pathways depending on the initial conditions.
-
Homogeneous Nucleation: Monomers in solution slowly and stochastically associate to form a critical nucleus, which then triggers rapid fibril growth.[7]
-
Heterogeneous Nucleation: The aggregation is seeded by a pre-existing fibril. In this case, monomers "dock" onto the fibril end and "lock" into place, with a zig-zag growth pattern being the most favorable.[7][9] This process is highly cooperative.[7][9]
-
Two-Step Nucleation: Some evidence suggests that peptides may first form disordered, amorphous aggregates that then undergo a conformational rearrangement to form ordered, fibrillar structures.[17]
Quantitative Data on Early Oligomerization
Computational studies have provided valuable quantitative estimates of the thermodynamic stability and structural parameters of early GNNQQNY oligomers.
Table 1: Free Energy of Homogeneous Oligomer Formation Data from variational modeling studies.[7]
| Oligomer Size (N) | Minimum Free Energy (F) |
| 3 (Trimer) | -3.19 kBT |
| 4 (Tetramer) | -13.13 kBT |
| 5 (Pentamer) | -28.51 kBT |
| 6 (Hexamer) | -44.60 kBT |
Table 2: Key Structural Parameters of GNNQQNY Aggregates Data from X-ray microcrystallography.[7]
| Parameter | Value |
| Inter-strand distance (parallel β-sheet) | 4.78 Å |
| Inter-sheet distance (antiparallel) | 8.7 Å |
Key Experimental & Computational Protocols
A variety of techniques are employed to study the early and often transient stages of GNNQQNY aggregation.
Sample Preparation for Monomeric GNNQQNY
A crucial prerequisite for studying aggregation kinetics is a homogenous, monomeric starting solution. A reproducible protocol involves:
-
Solubilization: Lyophilized GNNQQNY peptide is dissolved in a solvent such as water, which results in an acidic solution (pH ~2.0).[16] This low pH helps to disrupt pre-existing aggregates and favors the monomeric state.
-
Removal of Insoluble Species: The solution is subjected to ultracentrifugation to pellet any residual, insoluble peptide aggregates.[16]
-
Initiation of Aggregation: The supernatant, containing primarily monomeric peptide, is carefully collected. Aggregation is then triggered by adjusting the pH to physiological levels (e.g., pH 7.2-7.4) with a buffer, often combined with an increase in temperature to 37°C.[16]
Monitoring Aggregation Kinetics
-
Thioflavin T (ThT) Fluorescence Assay: This is the most common method for monitoring amyloid formation in vitro.[18][19]
-
Principle: ThT dye exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. It does not bind effectively to monomers or early, non-fibrillar oligomers.[19]
-
Protocol: A solution of monomeric GNNQQNY at a specific concentration (e.g., 1-10 mM) is mixed with a phosphate (B84403) buffer (pH 7.4) and a small amount of ThT in a microplate.[6][18] The plate is incubated at 37°C, often with intermittent shaking to accelerate aggregation.[18][20] Fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured over time. The resulting data typically produces a sigmoidal curve, where the lag time corresponds to the nucleation phase and the slope of the steep increase corresponds to the elongation rate.[12]
-
-
RP-HPLC-Based Sedimentation Assay: This quantitative method directly measures the depletion of soluble monomer over time.[16]
-
Protocol: An aggregating GNNQQNY solution is prepared. At various time points, aliquots are taken and centrifuged at high speed to pellet the aggregated fibrils. The supernatant, containing the remaining soluble peptide, is analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The decrease in the area of the monomer peak over time provides a direct measure of the aggregation kinetics.[16]
-
Structural Characterization
-
Atomic Force Microscopy (AFM): Provides direct visualization of aggregate morphology.
-
Protocol: At different time points during aggregation, a small aliquot of the peptide solution is deposited onto a freshly cleaved mica surface. After a brief incubation period, the surface is washed with ultrapure water and dried under a gentle stream of nitrogen. The sample is then imaged using an AFM in tapping mode to visualize the size and shape of oligomers and fibrils.[6]
-
-
Magic Angle Spinning (MAS) NMR: A powerful solid-state NMR technique for determining atomic-level structural details of insoluble fibrils.
-
Protocol: Fibrils are formed by incubating a concentrated GNNQQNY solution. The resulting peptide aggregates are pelleted by centrifugation, washed, and carefully packed into an MAS rotor while maintaining a hydrated state.[21] Experiments such as Rotational Echo Double Resonance (REDOR) and Transferred Echo Double Resonance (TEDOR) are used to measure specific intermolecular and intramolecular distances (e.g., between 13C and 15N labeled atoms), providing constraints to build a high-resolution model of the fibril structure.[21][22]
-
Computational Methodologies
-
Molecular Dynamics (MD) Simulations: This is the most widely used computational tool to investigate the dynamics of oligomer formation at an atomic level.[3][4][11]
-
Workflow: A simulation system is constructed by placing a number of GNNQQNY peptides (from 2 to 20 or more) in a simulation box filled with an explicit or implicit solvent model.[5][11] Using a specific force field (e.g., OPEP coarse-grained or all-atom CHARMM/AMBER), the system's trajectory is calculated over time (nanoseconds to microseconds).[3][5] Advanced techniques like Replica Exchange Molecular Dynamics (REMD) are often used to enhance sampling of the conformational space.[1][13]
-
Analysis: The resulting trajectories are analyzed to determine the free energy landscape of oligomerization, identify stable oligomeric structures, calculate secondary structure content, and map the pathways of association.[3][7][15]
-
Conclusion and Future Outlook
The GNNQQNY peptide has proven to be an invaluable tool for elucidating the early molecular events of amyloidogenesis. A strong body of evidence from both computational and experimental studies points to a nucleation-dependent aggregation pathway, where the formation of a small oligomeric nucleus, likely a trimer, is the critical rate-limiting step.[7][8][10] The stability of the resulting cross-β structure is dominated by a steric zipper formed by the polar side chains of glutamine and asparagine.[7][23]
Despite this progress, significant challenges remain. The high degree of structural polymorphism observed in GNNQQNY aggregates means that multiple fibrillar forms can coexist, complicating structural analysis.[6][21] Furthermore, the transient and heterogeneous nature of early-stage, pre-nucleation oligomers makes them exceptionally difficult to isolate and characterize experimentally.
Future research will likely focus on developing novel techniques, such as advanced NMR methods or single-molecule approaches, to trap and study these fleeting intermediates.[21][22] A deeper understanding of the structural transitions that occur within these early oligomers as they mature into protofibrils will be critical. For drug development professionals, this knowledge can inform the rational design of inhibitors that specifically target these early toxic species, preventing the cascade of events that leads to mature amyloid plaque formation.
References
- 1. smsyslab.org [smsyslab.org]
- 2. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence | PLOS Computational Biology [journals.plos.org]
- 6. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Variational Model for Oligomer-Formation Process of GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural stability and dynamics of an this compound from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A variational model for oligomer-formation process of GNNQQNY peptide from yeast prion protein Sup35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural stability and dynamics of an this compound from the yeast prion sup-35. | Semantic Scholar [semanticscholar.org]
- 11. Molecular dynamics simulations on the oligomer-formation process of the GNNQQNY peptide from yeast prion protein Sup35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermodynamics and kinetics of aggregation for the GNNQQNY peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amyloid formation characteristics of GNNQQNY from yeast prion protein Sup35 and its seeding with heterogeneous polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Facile Methodology for Monitoring Amyloid-β Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
The Kinetics of Amyloid Assembly: A Technical Guide to the Nucleation-Dependent Aggregation of GNNQQNY
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembly of proteins and peptides into ordered, fibrillar aggregates, known as amyloid fibrils, is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. Understanding the fundamental mechanisms of amyloid formation is paramount for the development of effective therapeutic interventions. The heptapeptide (B1575542) GNNQQNY, derived from the N-terminal prion-determining region of the yeast protein Sup35, has emerged as a powerful model system for studying the intricacies of amyloid aggregation. Its relatively simple structure, coupled with its robust amyloidogenic properties, allows for detailed investigation of the kinetic and thermodynamic principles governing fibril formation. This technical guide provides an in-depth overview of the nucleation-dependent aggregation kinetics of GNNQQNY, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in this critical field.
Nucleation-Dependent Aggregation: The Core Mechanism
The aggregation of GNNQQNY follows a classical nucleation-dependent polymerization model. This process is characterized by a sigmoidal curve when monitored over time, consisting of three distinct phases: a lag phase, an elongation phase, and a stationary phase.
-
Lag Phase: This initial phase is a stochastic period where soluble peptide monomers slowly associate to form unstable oligomeric species. The formation of a thermodynamically stable nucleus, known as the critical nucleus, is the rate-limiting step of this phase.
-
Elongation Phase: Once a critical nucleus is formed, it acts as a template for the rapid addition of further monomers, leading to the exponential growth of amyloid fibrils. This phase is characterized by a steep increase in the amount of aggregated peptide.
-
Stationary Phase: The aggregation process eventually reaches a steady state where the concentration of soluble monomers approaches a critical concentration, and the net rate of fibril growth diminishes.
The cooperative nature of this process, with a concentration-dependent lag phase and the ability to be seeded by pre-formed fibrils, are defining features of nucleation-dependent amyloid assembly[1].
Quantitative Aggregation Kinetics of GNNQQNY
The kinetics of GNNQQNY aggregation are highly dependent on factors such as peptide concentration and temperature. The following tables summarize key quantitative data from studies on GNNQQNY aggregation.
| Parameter | Value | Conditions | Reference |
| Critical Nucleus Size (n*) | ~7 monomers | pH 7.4, 37 °C | --INVALID-LINK--[2] |
| 6 monomers | pH 7.4, 23 °C | --INVALID-LINK--[3] | |
| 4-5 monomers | 280 K (MD simulations) | --INVALID-LINK--[4][5] | |
| 5-6 monomers | 300 K (MD simulations) | --INVALID-LINK--[4][5] | |
| 3 monomers | Variational model | --INVALID-LINK--[6] |
| Temperature | Initial GNNQQNY Concentration | Lag Phase Duration | Reference |
| 37 °C | 1253 ± 12 µM | ~20-25 hours | --INVALID-LINK--[3][7] |
| 23 °C | 1253 ± 12 µM | ~5 hours | --INVALID-LINK--[3] |
| 4 °C | 1253 ± 12 µM | ~75 minutes | --INVALID-LINK--[3] |
Experimental Protocols
GNNQQNY Monomer Preparation for Aggregation Assays
A reproducible protocol to obtain a homogenous monomeric solution of GNNQQNY is crucial for kinetic studies.
-
Solubilization: Dissolve lyophilized GNNQQNY peptide in a buffer at pH 2.0.
-
Ultracentrifugation: Centrifuge the solution at high speed (e.g., 80,000 rpm) for a minimum of 30 minutes at 25°C to pellet any pre-existing aggregates.[8]
-
Initiation of Aggregation: Adjust the pH of the supernatant containing monomeric GNNQQNY to 7.2 to trigger the aggregation process.[8]
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is a widely used method to monitor amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of ThT in double-distilled water and filter it through a 0.2 µm syringe filter.
-
Prepare the reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Dilute the ThT stock solution in the reaction buffer to a final working concentration of 25 µM.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, add the GNNQQNY monomer solution to the ThT working solution.
-
The final volume in each well should be between 100-200 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at the desired temperature (e.g., 37°C) in a plate reader with shaking capabilities.
-
Measure the ThT fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-485 nm.[9][10]
-
Seeding Assay
Seeding experiments are performed to confirm the nucleation-dependent mechanism of aggregation. The addition of pre-formed fibril "seeds" bypasses the lag phase by providing templates for elongation.
-
Seed Preparation: Generate GNNQQNY fibrils by incubating a monomeric solution under aggregating conditions until the stationary phase is reached.
-
Seeding Reaction: Add a small percentage (e.g., 2% w/w) of the pre-formed GNNQQNY fibril seeds to a fresh solution of monomeric GNNQQNY at the beginning of the aggregation reaction.
-
Monitoring: Monitor the aggregation kinetics using the ThT assay as described above. A significant reduction or complete elimination of the lag phase in the seeded reaction compared to the unseeded control confirms the nucleation-dependent mechanism.[7]
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of the resulting amyloid fibrils. Negative staining is a common technique for enhancing the contrast of biological samples.
-
Grid Preparation:
-
Place a carbon-coated copper grid (e.g., 200-mesh) on a clean surface.
-
Glow discharge the grid for approximately 30-60 seconds to render the carbon surface hydrophilic.[11]
-
-
Sample Application:
-
Apply a small volume (e.g., 3-5 µL) of the GNNQQNY fibril solution onto the carbon-coated side of the grid and allow it to adsorb for 1-2 minutes.
-
-
Washing and Staining:
-
Blot the excess sample with filter paper.
-
Wash the grid by briefly floating it on a drop of distilled water.
-
Blot the water and immediately apply a drop of a negative stain solution (e.g., 2% uranyl acetate) for 30-60 seconds.
-
-
Drying and Imaging:
-
Blot the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
-
Visualizing the Aggregation Pathway and Experimental Workflows
Caption: Nucleation-dependent aggregation pathway of GNNQQNY.
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Conclusion
The GNNQQNY peptide provides an invaluable model system for dissecting the molecular events that govern amyloid fibril formation. Its well-characterized nucleation-dependent aggregation kinetics, coupled with the availability of robust experimental protocols, makes it an ideal platform for screening potential aggregation inhibitors and for developing novel therapeutic strategies against amyloid-related diseases. The quantitative data and detailed methodologies presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding of amyloidogenesis. By elucidating the fundamental principles of GNNQQNY aggregation, we move closer to unraveling the complexities of protein misfolding diseases and developing effective treatments.
References
- 1. smsyslab.org [smsyslab.org]
- 2. Nucleation-dependent Aggregation Kinetics of Yeast Sup35 Fragment GNNQQNY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence | PLOS Computational Biology [journals.plos.org]
- 6. A Variational Model for Oligomer-Formation Process of GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]
The Pivotal Role of Asparagine and Glutamine in the Aggregation of GNNQQNY: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide (B1575542) GNNQQNY, derived from the yeast prion protein Sup35, has emerged as a canonical model system for studying the fundamental mechanisms of amyloid fibril formation. Its relatively simple sequence and robust aggregation propensity provide an invaluable tool for dissecting the molecular forces that drive the self-assembly of peptides and proteins into the highly ordered, β-sheet-rich structures characteristic of amyloid plaques associated with numerous neurodegenerative diseases. Central to the aggregation of GNNQQNY are the polar side chains of asparagine (N) and glutamine (Q). This technical guide provides an in-depth analysis of the critical roles these residues play in the nucleation, elongation, and structural stability of GNNQQNY aggregates, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.
The Molecular Architecture of GNNQQNY Aggregates
GNNQQNY peptides self-assemble into a cross-β structure where individual peptides are oriented perpendicular to the fibril axis.[1] The fundamental building block of the fibril is a parallel, in-register β-sheet, meaning that identical residues from adjacent peptide molecules are aligned.[2][3] This arrangement is stabilized by a dense network of hydrogen bonds, both between the backbones of neighboring peptides and, crucially, between the side chains.
The side chains of asparagine and glutamine, with their terminal amide groups, are key contributors to this stability. They form "polar zippers" where the side chains of adjacent peptides interdigitate, creating ladders of hydrogen bonds that run along the fibril axis.[4] These interactions are critical for the stability of the amyloid core.[4] Specifically, the side chains of Asn2, Gln4, and Asn6 have been shown to be instrumental in holding adjacent β-sheets together, forming a dry, tightly packed interface.[4]
The Aggregation Pathway: A Nucleation-Dependent Process
The aggregation of GNNQQNY follows a nucleation-dependent polymerization mechanism, characterized by a lag phase during which a critical nucleus is formed, followed by a rapid elongation phase where monomers are added to the growing fibril.[5][6]
dot
Quantitative Analysis of GNNQQNY Aggregation Kinetics
The kinetics of GNNQQNY aggregation are highly dependent on factors such as concentration and temperature. The critical nucleus size, which is the smallest oligomeric species that can spontaneously grow into a fibril, has been a subject of both experimental and computational investigation.
| Parameter | Experimental Value | Simulation Value | Conditions | Reference |
| Critical Nucleus Size | ~7 monomers | 3-4 monomers | Physiological conditions (pH 7.4, 37°C) | [5][6][7] |
| 4-5 monomers | 280 K | [8] | ||
| 5-6 monomers | 300 K | [8] | ||
| Lag Phase | ~12 hours | Not directly comparable | 1253 ± 12 µM GNNQQNY | [6] |
The Distinct Roles of Asparagine and Glutamine
While both asparagine and glutamine are crucial for GNNQQNY aggregation, their specific contributions differ due to the single methylene (B1212753) group difference in their side chains. This seemingly minor variation has significant implications for the thermodynamics and kinetics of aggregation.
Computational studies comparing polyasparagine and polyglutamine aggregates suggest that polyglutamine forms more stable aggregates due to more favorable enthalpic contributions.[9][10] However, polyasparagine aggregation is entropically more favorable.[9][10] In the context of the GNNQQNY sequence, the shorter side chain of asparagine is thought to be more conducive to the formation of the tight steric-zipper interface with other residues present in the peptide.[9]
Mutational studies where glutamine residues in GNNQQNY were replaced with norleucine (an isostere lacking the amide group) demonstrated a significant impact on fibril morphology, leading to the formation of twisted filaments rather than the typical nanocrystalline structures.[2] This highlights the essential role of the glutamine side chain's hydrogen bonding capacity in dictating the final amyloid architecture.[2]
dot
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the aggregation process. A typical protocol involves:
-
System Setup:
-
Place multiple GNNQQNY peptides in a simulation box with explicit water molecules.
-
Use a force field such as GROMOS or AMBER. 2[11]. Simulation:
-
Run the simulation at a constant temperature (e.g., 300 K) for an extended period (e.g., 100 ns or more). [11] * Techniques like Replica Exchange Molecular Dynamics (REMD) can be used to enhance sampling of the conformational space. 3[12]. Analysis:
-
Analyze the trajectories for the formation of inter-peptide contacts, hydrogen bonds, and secondary structure elements (β-sheets).
-
Identify stable oligomeric structures and characterize their interfaces.
-
Conclusion and Future Directions
The asparagine and glutamine residues in GNNQQNY are not merely passive components of the peptide sequence; they are the primary drivers of its self-assembly into amyloid fibrils. Their ability to form extensive hydrogen bond networks within and between β-sheets provides the thermodynamic driving force for aggregation. Understanding the nuanced differences between asparagine and glutamine in this context offers valuable insights for the development of therapeutic strategies aimed at inhibiting amyloid formation. Future research, including the use of advanced spectroscopic techniques and longer-timescale simulations, will continue to refine our understanding of these critical interactions and pave the way for the rational design of aggregation inhibitors for a range of amyloid-related diseases.
References
- 1. Item - Thermodynamics and Kinetics of Aggregation for the GNNQQNY Peptide - figshare - Figshare [figshare.com]
- 2. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 4. Structural stability and dynamics of an amyloid-forming peptide GNNQQNY from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural Stability and Dynamics of an this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amyloid Properties of Asparagine and Glutamine in Prion-like Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. smsyslab.org [smsyslab.org]
Thermodynamic Stability of GNNQQNY Amyloid Fibrils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GNNQQNY peptide, a segment of the yeast prion protein Sup35, serves as a canonical model system for studying the fundamental principles of amyloid fibril formation and stability.[1][2] Its ability to form well-ordered, cross-β-sheet-rich amyloid fibrils has made it a focal point for investigations into the molecular drivers of amyloidogenesis, a process implicated in numerous neurodegenerative diseases.[1] This technical guide provides an in-depth analysis of the thermodynamic stability of GNNQQNY amyloid fibrils, drawing primarily from computational studies due to a scarcity of direct experimental thermodynamic measurements. The document outlines the key structural features contributing to fibril stability, presents quantitative data from molecular dynamics simulations, details relevant experimental protocols, and visualizes the underlying processes.
Core Structural Features Governing Stability
The remarkable stability of GNNQQNY amyloid fibrils arises from a hierarchy of interactions. The fundamental structure consists of parallel β-sheets, where individual GNNQQNY peptides are stacked in-register.[1] The key contributors to the thermodynamic stability include:
-
Inter-peptide Hydrogen Bonding: Extensive hydrogen bond networks form between the backbones of adjacent peptide strands within a β-sheet.[3][4] Additionally, side-chain to side-chain and side-chain to backbone hydrogen bonds, particularly involving the asparagine (Asn) and glutamine (Gln) residues, further reinforce the structure.[3][4]
-
Steric Zipper Interface: The interface between two apposing β-sheets forms a "steric zipper," a dry, tightly packed arrangement of interdigitating side chains.[3] This interface is characterized by shape complementarity and van der Waals interactions, which are crucial for the overall stability of the fibril.[3] For the hydrophilic GNNQQNY peptide, this steric zipper is primarily formed by the side chains of Asn2, Gln4, and Asn6.[3]
-
Aromatic Stacking: The tyrosine (Tyr) residue at the C-terminus contributes to stability through π-π stacking interactions between aromatic rings of adjacent peptides.[1]
Quantitative Thermodynamic Data (from Computational Studies)
Direct experimental quantification of the thermodynamic parameters for GNNQQNY fibril stability is not extensively reported in the literature. However, molecular dynamics (MD) simulations have provided valuable estimates.
| Parameter | Value/Observation | Method | Reference |
| Dimerization Free Energy | ~ -3.3 kT | Replica Exchange Umbrella Sampling (REUS) Simulations | [5] |
| Free Energy of Complex Formation (estimated) | ~ 8 kcal/mol | Structure-based energetic considerations | |
| Critical Nucleus Size | 4-5 monomers (at 280 K), 5-6 monomers (at 300 K) | Molecular Dynamics Simulations | [6] |
| Oligomer Stability | Stability increases dramatically from dimer to trimer. | All-atom Explicit Solvent Molecular Simulations | [3] |
Key Intermolecular Interactions
The stability of the GNNQQNY fibril is a direct result of a network of specific intermolecular interactions. Molecular dynamics simulations have elucidated the primary contributors:
| Interacting Residues/Groups | Type of Interaction | Significance |
| Peptide Backbones | Hydrogen Bonding | Primary stabilizing force within a β-sheet. |
| Asn & Gln Side Chains | Hydrogen Bonding | Form "ladders" that further stabilize the β-sheet structure. |
| Asn2, Gln4, Asn6 Side Chains | van der Waals / Steric Zipper | Crucial for the tight packing and stability of the interface between β-sheets. |
| Tyr7 Side Chains | π-π Stacking | Aromatic interactions contribute to the overall stability. |
Impact of Mutations on Stability
Computational studies have explored the impact of mutations on the stability of GNNQQNY oligomers. These in-silico experiments provide insights into the contribution of specific residues to the overall thermodynamic stability.
| Mutation | Effect on Stability | Rationale | Reference |
| Asn2 -> Ala | Disrupts steric zipper, leading to unstable oligomers. | The Asn2 side chain is critical for the inter-sheet packing in the steric zipper. | [3] |
| Gln4 -> Ala | Disrupts steric zipper, leading to unstable oligomers. | The Gln4 side chain is a key component of the steric zipper interface. | [3] |
| Asn6 -> Ala | Disrupts steric zipper, leading to unstable oligomers. | The Asn6 side chain is essential for the integrity of the steric zipper. | [3] |
| Gln to Norleucine | Reduces amyloid structural stability. | Selective removal of hydrogen bonding capacity. | [7] |
Experimental Protocols
Preparation of GNNQQNY Fibrils
A reproducible protocol for generating GNNQQNY monomers and triggering their aggregation into fibrils is crucial for any biophysical study.
-
Solubilization: Dissolve lyophilized GNNQQNY peptide in an acidic solution (e.g., pH 2.0) to generate a monomeric stock solution.[2]
-
Removal of Pre-existing Aggregates: Subject the monomeric solution to ultracentrifugation to remove any residual insoluble peptide.[2]
-
Initiation of Fibrillization: Adjust the pH of the monomeric solution to physiological conditions (e.g., pH 7.2) to trigger aggregation.[2]
-
Monitoring Aggregation: The kinetics of fibril formation can be monitored using Thioflavin T (ThT) fluorescence, which exhibits an increase in fluorescence upon binding to amyloid fibrils.[2]
Thermal Denaturation using Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to monitor the secondary structure changes of proteins and peptides as a function of temperature.
-
Sample Preparation: Prepare a solution of GNNQQNY fibrils in a suitable buffer. The buffer should be chosen carefully to avoid interference with CD measurements and to maintain a stable pH over the temperature range.
-
CD Measurement: Record the CD spectrum of the fibril solution, typically in the far-UV region (e.g., 190-250 nm), at a starting temperature where the fibrils are stable.
-
Thermal Melt: Gradually increase the temperature at a controlled rate while continuously monitoring the CD signal at a specific wavelength characteristic of β-sheet structure (e.g., around 218 nm).
-
Data Analysis: Plot the change in CD signal as a function of temperature. The resulting sigmoidal curve can be fitted to determine the melting temperature (Tm), which is the temperature at which 50% of the fibrils are denatured.
Chemical Denaturation
Chemical denaturants like urea (B33335) or guanidinium (B1211019) chloride (GdmCl) can be used to assess the stability of amyloid fibrils.
-
Sample Preparation: Incubate aliquots of GNNQQNY fibrils with increasing concentrations of a chemical denaturant (e.g., 0-8 M urea or 0-6 M GdmCl) until equilibrium is reached.
-
Monitoring Denaturation: Use a suitable technique to monitor the extent of fibril denaturation. This could be ThT fluorescence, intrinsic tyrosine fluorescence, or by separating the soluble and aggregated fractions by centrifugation and quantifying the monomer concentration.
-
Data Analysis: Plot the fraction of denatured fibrils as a function of denaturant concentration. The data can be fitted to a two-state model to determine the free energy of unfolding in the absence of denaturant (ΔG°H2O) and the m-value, which is a measure of the dependence of ΔG on denaturant concentration.
Visualizations
GNNQQNY Fibril Assembly Pathway
References
- 1. smsyslab.org [smsyslab.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural stability and dynamics of an amyloid-forming peptide GNNQQNY from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Stability and Dynamics of an this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
GNNQQNY Heptapeptide: A Technical Guide to its Application as a Model System in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The misfolding and subsequent aggregation of proteins into amyloid fibrils is a central pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and prion diseases.[1] Understanding the fundamental mechanisms of amyloid formation is therefore critical for the development of effective therapeutic strategies. The heptapeptide (B1575542) GNNQQNY, corresponding to residues 7-13 of the yeast prion protein Sup35, has emerged as a powerful and widely used model system to study the intricacies of amyloidogenesis.[2][3]
This peptide self-assembles into highly ordered amyloid fibrils that share structural and biophysical properties with those found in human disease, such as a characteristic cross-β sheet architecture.[3][4] Its small size and simple sequence offer a tractable system for detailed structural, kinetic, and thermodynamic analysis, which is often challenging with larger, more complex proteins.[2][5] This guide provides an in-depth technical overview of the GNNQQNY peptide as a model system, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.
The GNNQQNY Aggregation Pathway
The aggregation of GNNQQNY follows a nucleation-dependent polymerization mechanism, a characteristic feature of amyloid formation.[6][7] This process begins with soluble, monomeric peptides that undergo a conformational change to a β-sheet-rich state. These monomers then self-associate to form unstable, transient oligomers. A key rate-limiting step is the formation of a stable "critical nucleus," an oligomeric species that can act as a template for rapid fibril elongation through the addition of further monomers.[6][8] The resulting mature fibrils are long, unbranched structures characterized by a cross-β spine, where β-sheets run parallel to the fibril axis and the individual β-strands are perpendicular to it.[3][4]
Figure 1. GNNQQNY Nucleation-Dependent Aggregation Pathway.
Quantitative Data
The study of GNNQQNY has yielded valuable quantitative data regarding its aggregation kinetics and its interaction with neuronal cells. This information is crucial for designing experiments and for the development of aggregation inhibitors.
Aggregation Kinetics
Aggregation kinetics are commonly monitored using assays such as Thioflavin T (ThT) fluorescence, which detects the formation of β-sheet structures.[9] The data reveals a characteristic sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).
| Parameter | Value | Conditions | Assay Method | Reference |
| Critical Nucleus Size (n*) | ~7 monomers | pH 7.4, 37 °C | Nucleation Kinetics Analysis | [2][6][9] |
| Lag Phase Duration | ~20-25 hours | 1253 ± 12 µM GNNQQNY, pH 7.4, 37 °C | Sedimentation Assay | [6] |
| Aggregation Mechanism | Nucleation-dependent | pH 7.4, 37 °C | ThT, Light Scattering, Seeding | [6][9] |
Table 1: Summary of GNNQQNY Aggregation Kinetic Parameters.
Cytotoxicity
The cytotoxicity of amyloid aggregates is a key area of research, with prefibrillar oligomers widely considered to be the most toxic species.[5] Interestingly, studies on mature GNNQQNY fibrils have shown a lack of significant toxicity in a human neuroblastoma cell line.
| Aggregate Species | Concentration | Cell Line | Exposure Time | Result | Assay Method | Reference |
| Mature Fibrils | 5 µM | Differentiated SH-SY5Y | 48 hours | No significant increase in oxidative stress | DCFDA Assay | [3] |
| Mature Fibrils | 20 µM | Differentiated SH-SY5Y | 48 hours | No significant increase in oxidative stress | DCFDA Assay | [3] |
| Mature Fibrils | 5 µM | Differentiated SH-SY5Y | 48 hours | No significant increase in cell death | Cell Viability Assay | [3] |
| Mature Fibrils | 20 µM | Differentiated SH-SY5Y | 48 hours | No significant increase in cell death | Cell Viability Assay | [3] |
Table 2: Cytotoxicity Data for Mature GNNQQNY Fibrils.
Experimental Protocols
Reproducibility is key in aggregation studies. The following protocols provide detailed methodologies for the preparation and analysis of GNNQQNY aggregates.
GNNQQNY Monomer Preparation
A critical prerequisite for studying aggregation is a homogenous, monomeric starting solution. The following protocol is adapted from Burra et al.[2]
-
Dissolution: Dissolve lyophilized GNNQQNY peptide powder in water-HCl to a final pH of 2.0. This acidic condition breaks down pre-existing aggregates.
-
Incubation: Incubate the solution for 1-2 hours at room temperature to ensure complete monomerization.
-
Quantification: Determine the peptide concentration using UV absorbance at 220 nm or a suitable peptide quantification assay.
-
Clarification: Subject the solution to ultracentrifugation at ~80,000 rpm for 30 minutes at 25 °C to pellet any residual insoluble material.
-
Collection: Carefully collect the supernatant containing the soluble, monomeric GNNQQNY. Store on ice for immediate use or freeze for long-term storage.
In Vitro Aggregation Assay (Thioflavin T)
This protocol describes a typical ThT fluorescence assay to monitor aggregation kinetics in a plate reader format.
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T (ThT) stock solution in nuclease-free water and filter through a 0.2 µm syringe filter. Store protected from light.
-
Prepare the aggregation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
-
Reaction Setup:
-
In a 96-well, non-binding, black, clear-bottom plate, add the aggregation buffer.
-
Add ThT from the stock solution to a final concentration of 25 µM.
-
Initiate the aggregation by adding the monomeric GNNQQNY solution (from protocol 4.1, pH adjusted to 7.4) to the desired final concentration (e.g., 100-1000 µM).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader at 37 °C with intermittent shaking (e.g., 600 rpm for 10 seconds every 10 minutes).
-
Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine parameters like the lag time (tlag) and the maximum fluorescence intensity (Fmax).
Fibril Characterization by Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the final GNNQQNY aggregates.
-
Grid Preparation: Place a 200-400 mesh copper TEM grid, coated with formvar and carbon, on a clean surface.
-
Sample Application: Apply 5 µL of the aggregated GNNQQNY sample (from the end-point of the aggregation assay) onto the grid and allow it to adsorb for 2-3 minutes.
-
Washing: Carefully blot the excess sample with filter paper and wash the grid by placing it on a drop of deionized water for 1 minute. Blot again.
-
Negative Staining: Place the grid on a 5 µL drop of 2% (w/v) uranyl acetate (B1210297) solution for 5-10 seconds.
-
Drying: Blot away the excess stain and allow the grid to air-dry completely.
-
Imaging: Examine the grid using a transmission electron microscope operating at an accelerating voltage of 80-120 kV. Amyloid fibrils will appear as long, unbranched filaments.[2]
Figure 2. Experimental Workflow for GNNQQNY Aggregation Studies.
Cellular Mechanisms and Hypothesized Signaling Pathways
While mature GNNQQNY fibrils appear to be non-toxic, the broader field of amyloid research strongly implicates soluble, prefibrillar oligomers as the primary neurotoxic species.[5] Although direct experimental evidence linking GNNQQNY oligomers to specific neurotoxic pathways is currently limited, it is hypothesized that they could trigger cellular dysfunction through mechanisms common to other amyloidogenic proteins like amyloid-beta (Aβ).
These proposed mechanisms include:
-
Membrane Interaction: Oligomers may interact with and disrupt the integrity of neuronal membranes, leading to the formation of pores and unregulated ion influx, particularly Ca²⁺.[10]
-
Calcium Dyshomeostasis: An influx of extracellular Ca²⁺ and its release from intracellular stores (like the endoplasmic reticulum) can disrupt cellular calcium homeostasis, a critical aspect of neuronal signaling and health.
-
Mitochondrial Dysfunction: Elevated cytosolic Ca²⁺ can be sequestered by mitochondria, leading to impaired function, decreased ATP production, and the generation of reactive oxygen species (ROS).
-
Oxidative Stress: The overproduction of ROS creates a state of oxidative stress, which can damage lipids, proteins, and nucleic acids.
-
Apoptosis Activation: Sustained cellular stress, mitochondrial damage, and the release of pro-apoptotic factors like cytochrome c can activate caspase cascades, leading to programmed cell death (apoptosis).
Figure 3. Hypothesized Signaling Pathway for Amyloid Oligomer Neurotoxicity.
Disclaimer: This pathway represents a generalized model of amyloid oligomer toxicity. Its specific activation by GNNQQNY oligomers requires direct experimental validation.
Conclusion and Future Directions
The GNNQQNY peptide is an invaluable tool for dissecting the fundamental biophysical principles of amyloid aggregation. Its simplicity, cost-effectiveness, and the reproducibility of its aggregation behavior make it an ideal system for high-throughput screening of potential aggregation inhibitors and for studying the effects of mutations on fibril formation.
However, a significant gap remains in our understanding of the biological consequences of GNNQQNY aggregation, particularly concerning the potential toxicity of its prefibrillar oligomeric species. Future research should focus on:
-
Developing stable preparations of GNNQQNY oligomers.
-
Investigating the interaction of these oligomers with neuronal cell lines and primary neurons.
-
Elucidating the specific signaling pathways that may be modulated by GNNQQNY oligomers.
By bridging the gap between the biophysical chemistry of GNNQQNY aggregation and its potential cellular effects, the utility of this powerful model system can be extended to more directly address the pathological mechanisms underlying neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED: Cytotoxic Effect of Amyloid-β1-42 Oligomers on Endoplasmic Reticulum and Golgi Apparatus Arrangement in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 | PLOS Computational Biology [journals.plos.org]
- 6. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein misfolding and amyloid formation for the peptide GNNQQNY from yeast prion protein Sup35: simulation by reaction path annealing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural stability and dynamics of an this compound from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal Damage Induced by Gradual Oxidative Stress in iPSC‐Derived Neurons: Implications for Ferroptosis Involvement and ALS Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Architecture of GNNQQNY Fibrils: A Technical Guide to the Cross-Beta Sheet Structure
For Researchers, Scientists, and Drug Development Professionals
The GNNQQNY heptapeptide, a segment of the yeast prion protein Sup35, serves as a quintessential model system for investigating the fundamental cross-beta sheet structure that characterizes amyloid fibrils. Its propensity to self-assemble into highly ordered, insoluble aggregates has provided invaluable insights into the molecular underpinnings of both pathological and functional amyloidogenesis. This technical guide offers an in-depth exploration of the GNNQQNY fibril's core structure, presenting key quantitative data, detailed experimental protocols, and visual representations of its assembly and characterization.
The Cross-Beta Sheet Core: A "Steric Zipper" Model
The foundational structure of GNNQQNY fibrils is the cross-beta spine, which is characterized by a pair of parallel beta-sheets. Within each sheet, individual GNNQQNY peptides are arranged in-register, with their backbones perpendicular to the fibril axis. These sheets are stabilized by a network of intermolecular hydrogen bonds running parallel to the axis.
A key feature of this architecture is the "steric zipper," a dry, tightly interdigitated interface formed by the side chains of the two facing beta-sheets.[1][2] This self-complementary arrangement excludes water molecules and creates a highly stable, energetically favorable core. The side chains of asparagine (N) and glutamine (Q) residues play a crucial role in forming this zipper through extensive hydrogen bonding.
Polymorphism of GNNQQNY Aggregates
GNNQQNY exhibits a remarkable concentration-dependent polymorphism, assembling into different structures under varying conditions. At lower concentrations, it tends to form monoclinic and orthorhombic microcrystals, while at higher concentrations, it predominantly forms amyloid fibrils.[3][4][5] Solid-state NMR studies have revealed that fibrillar samples can contain at least three coexisting, distinct peptide conformations, indicating a higher degree of structural complexity compared to the crystalline forms.[3][6][7]
Quantitative Structural Data
The following tables summarize key quantitative parameters of the GNNQQNY fibril and microcrystal structures, derived from X-ray crystallography and solid-state NMR studies.
| Parameter | Value | Method | Reference |
| Inter-strand distance (within a beta-sheet) | ~4.8 Å | X-ray Diffraction | [1] |
| Inter-sheet distance (steric zipper) | Variable, depends on polymorph | X-ray Diffraction | [1] |
| Fibril Diameter | ~80-150 Å | Electron Microscopy | |
| Cross-β diffraction signal (meridional) | 4.75 Å | X-ray Fiber Diffraction | [5] |
| Cross-β diffraction signal (equatorial) | 9.25 Å | X-ray Fiber Diffraction | [5] |
Table 1: Key Structural Dimensions of GNNQQNY Aggregates.
| Interaction Type | Description | Key Residues | Reference |
| Backbone H-bonds | Stabilize the parallel beta-sheets | All residues | [8] |
| Side chain H-bonds | Form "amide stacks" within sheets and the steric zipper | Asn2, Asn3, Gln4, Gln5 | [8] |
| Steric Zipper | Tight interdigitation of side chains between two beta-sheets | Asn2, Gln4, Asn6 | [2] |
| π-π Stacking | Aromatic ring stacking of Tyrosine residues | Tyr7 | [9] |
Table 2: Key Intermolecular Interactions in GNNQQNY Fibrils.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of GNNQQNY fibrils. The following sections outline the key experimental protocols.
Peptide Synthesis
The GNNQQNY peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[10][11]
Protocol:
-
Resin Selection: A suitable resin for peptide acid synthesis, such as a trityl-based resin, is chosen.
-
Resin Swelling: The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin. This involves the activation of the carboxylic acid group of the amino acid and reaction with the free amine on the growing peptide chain.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid, typically using a solution of piperidine (B6355638) in DMF, to allow for the next coupling cycle.
-
Capping (Optional): Any unreacted amino groups on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the peptide are confirmed by mass spectrometry.
For solid-state NMR studies, isotopically labeled amino acids (e.g., 13C, 15N) are incorporated at specific positions during synthesis.[10]
Fibril and Microcrystal Preparation
The formation of GNNQQNY fibrils or microcrystals is highly dependent on concentration and solution conditions.
Protocol for Fibril Formation:
-
Solubilization: Lyophilized GNNQQNY peptide is dissolved in water to a high concentration (typically >400 µM).[1] Some protocols utilize an initial solubilization at low pH (e.g., pH 2.0 with HCl) followed by adjustment to physiological pH (7.2) to trigger aggregation.[12][13]
-
Incubation: The peptide solution is incubated, often with agitation (e.g., magnetic stirring), at a controlled temperature (e.g., 37°C) for several hours to days.[12]
-
Monitoring: Fibril formation can be monitored by techniques such as Thioflavin T (ThT) fluorescence or turbidity measurements.
-
Harvesting: Fibrils are harvested by centrifugation.
Protocol for Microcrystal Formation:
-
High Concentration Dissolution: GNNQQNY is dissolved in water at a higher concentration than for fibril formation (e.g., 10-100 mM).[1]
-
Spontaneous Crystallization: The solution is left undisturbed to allow for spontaneous crystal growth. Sonication can sometimes be used to accelerate this process.[14]
-
Harvesting: Microcrystals are carefully collected for analysis.
X-ray Microcrystallography
The atomic structure of GNNQQNY microcrystals was famously solved using X-ray microcrystallography on a synchrotron beamline.
Protocol:
-
Crystal Mounting: Due to their small size, microcrystals are mounted on a specialized holder, often with a cryoprotectant (e.g., 50% ethylene (B1197577) glycol/water).[15]
-
Data Collection: X-ray diffraction data is collected using a microfocus beamline at a synchrotron radiation facility.[1][15]
-
Structure Determination: The diffraction data is processed to determine the electron density map and build an atomic model of the crystal structure.
Solid-State NMR Spectroscopy
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of insoluble GNNQQNY fibrils without the need for crystallization.
Protocol:
-
Sample Packing: Hydrated fibril samples are packed into a magic angle spinning (MAS) rotor.[10]
-
MAS Experiments: The sample is spun at a high frequency (the magic angle) to average out anisotropic interactions and obtain high-resolution spectra.
-
Spectral Assignment: 2D and 3D correlation experiments (e.g., 13C-13C, 15N-13C) are used to assign the resonances to specific atoms in the peptide.[4][10]
-
Structural Restraint Measurement: A variety of ssNMR experiments are employed to measure structural restraints:
-
Torsion Angles: Techniques like NCCN measurements provide information on backbone dihedral angles.[10]
-
Interatomic Distances: Rotational Echo Double Resonance (REDOR) and Transferred Echo Double Resonance (TEDOR) experiments are used to measure distances between specific atoms, which helps to define the packing of the peptides.[16][17]
-
Proton-Driven Spin Diffusion (PDSD): This experiment identifies atoms that are in close spatial proximity.[17]
-
-
Structure Calculation: The collected structural restraints are used to calculate a high-resolution model of the fibril structure.
Visualizing GNNQQNY Fibril Architecture and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of GNNQQNY fibril formation and characterization.
Caption: Hierarchical assembly of GNNQQNY fibrils.
Caption: Experimental workflow for GNNQQNY structural analysis.
Caption: Concentration-dependent polymorphism of GNNQQNY.
Conclusion
The GNNQQNY peptide provides a powerful and tractable system for dissecting the intricate details of the cross-beta sheet architecture that is fundamental to amyloid fibrils. The "steric zipper" model, derived from high-resolution structural studies, offers a clear rationale for the remarkable stability of these aggregates. A thorough understanding of the quantitative structural parameters and the experimental protocols used to study GNNQQNY is essential for researchers in the fields of neurodegenerative disease, materials science, and drug development. The methodologies and data presented in this guide serve as a foundational resource for further investigations into the mechanisms of amyloid formation and the development of potential therapeutic interventions.
References
- 1. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 2. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 3. Solid-state NMR study of amyloid nanocrystals and fibrils formed by the peptide GNNQQNY from yeast prion protein Sup35p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization of GNNQQNY amyloid fibrils by magic angle spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Dynamic nuclear polarization-enhanced solid-state NMR spectroscopy of GNNQQNY nanocrystals and amyloid fibrils - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Factors Influencing GNNQQNY Fibril Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide (B1575542) GNNQQNY, derived from the yeast prion protein Sup35, serves as a pivotal model system for studying the fundamental principles of amyloid fibril formation. Its propensity to self-assemble into highly ordered, cross-β-sheet-rich structures has provided invaluable insights into the molecular mechanisms underlying both functional and pathological amyloidogenesis. The morphological polymorphism of GNNQQNY fibrils, ranging from classic amyloid fibers to crystalline arrays, is exquisitely sensitive to a variety of environmental and intrinsic factors. A comprehensive understanding of these factors is critical for researchers in neurodegenerative disease, biomaterials science, and drug development who seek to modulate or control amyloid aggregation. This technical guide provides an in-depth analysis of the core factors influencing GNNQQNY fibril morphology, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Factors Influencing Fibril Morphology
The morphology of GNNQQNY aggregates is a complex interplay of various physicochemical parameters. The primary factors that have been experimentally shown to influence the final fibrillar architecture include peptide concentration, pH, and temperature. While the role of ionic strength is well-established for other amyloid systems, its specific quantitative impact on GNNQQNY morphology remains an area for further investigation.
Peptide Concentration
Peptide concentration is a critical determinant of GNNQQNY aggregation, dictating the transition between distinct polymorphic forms, namely amyloid fibrils and microcrystals.[1][2][3][4][5][6][7] At lower concentrations, the peptide tends to form well-ordered monoclinic or orthorhombic crystals, while higher concentrations favor the formation of amyloid fibrils.[1][2][3][4][5][6][7] This concentration-dependent polymorphism highlights the delicate balance of intermolecular interactions that govern the assembly pathway.
| Peptide Concentration Range | Predominant Aggregate Morphology | References |
| 2.4 - 12 mM | Crystalline aggregates | [4] |
| > 14.28 mM | Chiral amyloid fibrils | [4] |
| Low Concentrations | Monoclinic and orthorhombic crystals | [1][2][3][5][6][7] |
| High Concentrations | Amyloid fibrils | [1][2][3][5][6][7] |
pH
The pH of the solution significantly impacts the charge state of the GNNQQNY peptide, particularly its N- and C-termini, which in turn influences the electrostatic interactions that mediate fibril assembly.[8] Variations in pH can lead to the formation of distinct fibril morphologies.
| pH | Observed Fibril Morphology | References |
| 2.5 | Long, straight fibrils | [4] |
| 3.6 | Worm-like fibrils | [4] |
Temperature
Temperature plays a crucial role in the kinetics of GNNQQNY aggregation, particularly in the nucleation phase.[9] While detailed quantitative data on the direct correlation between temperature and specific fibril morphologies are limited, studies have shown that the efficiency of nucleation is inversely related to temperature.[9] This suggests that lower temperatures may favor the formation of a higher number of nucleation sites, potentially influencing the overall fibril length and density. The final fibrillar structures formed at different temperatures (4°C, 23°C, and 37°C) have been observed to be morphologically and structurally similar, with the primary difference being the kinetics of their formation.[4]
Ionic Strength
The influence of ionic strength on the aggregation of amyloid peptides is a well-established phenomenon, primarily through the screening of electrostatic interactions. However, specific quantitative studies detailing the effect of ionic strength on the morphology of GNNQQNY fibrils are not extensively available in the current literature. For other amyloid systems, such as α-synuclein, ionic strength has been shown to be a crucial factor in determining fibril polymorphism.[10] It is reasonable to hypothesize that varying the ionic strength of the solution would modulate the electrostatic interactions between GNNQQNY peptides, thereby influencing their assembly pathway and final fibril morphology. This remains an important area for future investigation.
Experimental Protocols
Reproducible experimental protocols are essential for the consistent study of GNNQQNY fibril morphology. The following sections provide detailed methodologies for key experimental techniques.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of GNNQQNY fibril formation in real-time.
Materials:
-
GNNQQNY peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Protocol:
-
Prepare a 1 mM ThT stock solution in distilled water and filter through a 0.22 µm syringe filter. Store in the dark at 4°C.
-
Prepare the GNNQQNY monomer solution. A reproducible method involves dissolving the lyophilized peptide in water adjusted to pH 2.0 with HCl to generate monomers, followed by ultracentrifugation to remove any pre-existing aggregates.[7][11] The pH is then adjusted to 7.2 to trigger aggregation.[7][11]
-
Prepare the reaction mixture. In each well of the microplate, combine the GNNQQNY peptide solution at the desired concentration and ThT to a final concentration of 10-25 µM in PBS.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Monitor fluorescence intensity over time. The resulting sigmoidal curve provides information on the lag phase, elongation rate, and final amount of fibrils formed.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of GNNQQNY fibrils at high resolution.
Materials:
-
Formvar/carbon-coated copper grids (200-400 mesh)
-
Uranyl acetate (B1210297) (2% w/v in water) or phosphotungstic acid (2% w/v, pH adjusted to 7.0)
-
Fine-tipped forceps
-
Filter paper
Protocol:
-
Glow-discharge the grids to make the carbon surface hydrophilic.
-
Apply 5 µL of the GNNQQNY fibril solution to the grid and allow it to adsorb for 1-2 minutes.
-
Blot the excess liquid by touching the edge of the grid with a piece of filter paper.
-
Wash the grid by placing it on a drop of distilled water for a few seconds, then blot dry. Repeat this step twice.
-
Negatively stain the sample by placing the grid on a drop of 2% uranyl acetate for 30-60 seconds.
-
Blot the excess stain and allow the grid to air dry completely.
-
Image the grid in a transmission electron microscope.
Atomic Force Microscopy (AFM)
AFM provides topographical information about the GNNQQNY fibrils, including their height and periodicity.
Materials:
-
Freshly cleaved mica substrates
-
Deionized water
-
Nitrogen gas source
Protocol:
-
Cleave the mica to obtain a fresh, atomically flat surface.
-
Deposit a 10-20 µL drop of the diluted GNNQQNY fibril solution onto the mica surface.
-
Allow the fibrils to adsorb for 10-15 minutes.
-
Gently rinse the surface with deionized water to remove any unadsorbed material and salts.
-
Dry the sample under a gentle stream of nitrogen gas.
-
Image the sample using an atomic force microscope in tapping mode.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a powerful technique for obtaining atomic-level structural information about GNNQQNY fibrils.
Sample Preparation:
-
Prepare GNNQQNY fibrils as described previously, often using isotopically labeled (¹³C, ¹⁵N) peptides for enhanced spectral resolution.
-
Harvest the fibrils by centrifugation.
-
Pack the hydrated fibril pellet into a solid-state NMR rotor (e.g., 3.2 mm or 1.3 mm).
-
Ensure the sample remains hydrated throughout the packing process to preserve the native fibril structure.[1]
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key relationships between the factors influencing GNNQQNY fibril morphology and the experimental workflow for their characterization.
References
- 1. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study [mdpi.com]
- 2. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 3. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural stability and dynamics of an this compound from the yeast prion sup-35. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
The Steric Zipper: A Linchpin in GNNQQNY Assembly and Amyloid Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aggregation of proteins into amyloid fibrils is a hallmark of numerous neurodegenerative diseases. Understanding the molecular mechanisms driving this process is paramount for the development of effective therapeutic interventions. The GNNQQNY peptide, a seven-residue segment from the yeast prion protein Sup35, has emerged as a pivotal model system for studying amyloid assembly. Its propensity to form highly ordered, self-propagating amyloid fibrils is largely attributed to a specific structural motif known as the "steric zipper." This technical guide provides a comprehensive overview of the role of the steric zipper in GNNQQNY assembly, integrating quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
The Core Concept: The GNNQQNY Steric Zipper
The GNNQQNY peptide self-assembles into β-sheets, which then stack to form protofilaments and mature amyloid fibrils. The stability of this architecture is critically dependent on the formation of a "steric zipper" at the interface between two β-sheets. This structure is characterized by the tight interdigitation of side chains from opposing sheets, creating a dry, complementary interface that excludes water molecules.[1][2] In the case of GNNQQNY, the side chains of asparagine (N) and glutamine (Q) residues play a crucial role in forming a network of hydrogen bonds that "zip" the sheets together.[3][4] This self-complementary nature of the GNNQQNY sequence is a key determinant of its high propensity for amyloid formation.[1]
The formation of the steric zipper is a critical step in the nucleation-dependent aggregation of GNNQQNY.[3][5] This process begins with a lag phase, where soluble monomers gradually form small, unstable oligomers. Once a critical nucleus with a stable steric zipper is formed, fibril elongation proceeds rapidly.[5][6]
Quantitative Insights into GNNQQNY Assembly
The study of GNNQQNY aggregation has yielded valuable quantitative data that helps to delineate the thermodynamics, kinetics, and structural features of amyloid formation.
Thermodynamic Parameters
Molecular dynamics simulations have provided insights into the energy landscape of GNNQQNY assembly. The formation of dimers from monomers is a rapid process, and these dimers are kinetically stable at room temperature.[7][8] The in-register parallel β-sheet conformation, which is characteristic of the amyloid state, is stabilized by a combination of hydrogen bonding and hydrophobic interactions.[7]
| Parameter | Value/Observation | Method | Reference |
| Dimer Stability | Kinetically stable against dissociation at room temperature. | Replica Exchange Molecular Dynamics | [7][8] |
| Dominant Dimer Conformation | In-register parallel, off-register parallel, and antiparallel β-sheets are stable. | Replica Exchange Molecular Dynamics | [7][8] |
| Driving Forces for Aggregation | Primarily hydrogen bond formation, leading to early β-sheet formation. | Replica-Exchange Molecular Dynamics | [9] |
Kinetic Parameters
The aggregation of GNNQQNY follows nucleation-dependent kinetics, characterized by a concentration-dependent lag phase.[3][10] The critical nucleus size has been estimated to be between three to seven monomers.[3][4][5]
| Parameter | Value/Observation | Method | Reference |
| Aggregation Mechanism | Nucleation-dependent, with a concentration-dependent lag phase. | Turbidity Assays, RP-HPLC-based sedimentation assay | [3][10] |
| Critical Nucleus Size | ~3-4 peptides | Molecular Dynamics Simulations | [4] |
| Critical Nucleus Size | ~7 monomers | Nucleation kinetics analysis (pH 7.4, 37°C) | [3] |
| Critical Nucleus Size | 4-5 monomers (at 280 K), 5-6 monomers (at 300 K) | Molecular Dynamics Simulations | [5] |
Structural Parameters
X-ray crystallography and solid-state NMR have provided high-resolution structural details of GNNQQNY fibrils, confirming the steric zipper architecture.[2][11][12]
| Parameter | Value/Observation | Method | Reference |
| Inter-sheet distance | ~10 Å | X-ray Diffraction | [10] |
| Inter-strand distance (within a β-sheet) | ~4.7 Å | X-ray Diffraction | [10] |
| β-sheet conformation | Parallel, in-register | X-ray Crystallography, Solid-State NMR | [2][11] |
| Fibril Morphology | Long, unbranched fibrils | Electron Microscopy | [10][13] |
Experimental Protocols for Studying GNNQQNY Assembly
A variety of experimental techniques are employed to investigate the structure and assembly of GNNQQNY fibrils.
GNNQQNY Peptide Preparation and Fibril Formation
A reproducible protocol for generating monomeric GNNQQNY is crucial for kinetic studies.
-
Solubilization: Dissolve lyophilized GNNQQNY peptide in deionized water to a desired concentration. To ensure a monomeric state, the pH of the solution is reduced to 2.0 using HCl.[3]
-
Removal of Pre-aggregated Species: Centrifuge the acidic peptide solution at high speed (e.g., 100,000 x g) for a specified time to pellet any residual insoluble aggregates.[3]
-
Initiation of Fibrillation: Adjust the pH of the supernatant to 7.2 or 7.4 using NaOH to trigger the aggregation process.[3]
-
Incubation: Incubate the peptide solution at a controlled temperature (e.g., 37°C) with or without agitation. Fibril formation can be monitored over time.[3]
Thioflavin T (ThT) Fluorescence Assay
ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, making it a standard tool for monitoring aggregation kinetics.
-
Prepare ThT Stock Solution: Dissolve Thioflavin T in a suitable buffer (e.g., Tris buffer, pH 7.4) to a final concentration of 10 µM.
-
Assay: At various time points during the GNNQQNY incubation, take an aliquot of the peptide solution and add it to the ThT solution in a quartz cuvette.
-
Fluorescence Measurement: Measure the fluorescence emission at approximately 482 nm with an excitation wavelength of 450 nm. An increase in fluorescence intensity indicates fibril formation.
X-ray Crystallography of GNNQQNY Microcrystals
High-resolution structural information can be obtained from microcrystals of GNNQQNY.
-
Crystal Growth: Dissolve GNNQQNY at a high concentration (e.g., 10-100 mM) in water. Microcrystals suitable for X-ray diffraction can form under these conditions.[14]
-
Data Collection: Utilize a microfocus beamline at a synchrotron radiation facility to collect diffraction data from the small crystals.[14]
-
Structure Determination: Process the diffraction data to determine the three-dimensional atomic structure of the peptide within the crystal lattice.[2]
Solid-State NMR (ssNMR) Spectroscopy
ssNMR is a powerful technique for studying the structure and dynamics of insoluble amyloid fibrils.
-
Isotope Labeling: Synthesize GNNQQNY peptides with specific isotopic labels (e.g., 13C, 15N) at desired positions. This is crucial for resolving signals and obtaining distance restraints.[11][12]
-
Sample Preparation: Pack the hydrated GNNQQNY fibrils into an MAS (Magic Angle Spinning) rotor.[11]
-
Data Acquisition: Perform a series of multidimensional ssNMR experiments (e.g., 2D 13C-13C correlation, REDOR) to obtain chemical shift assignments and intermolecular distance restraints.[1][11]
-
Structure Calculation: Use the experimental restraints to calculate a high-resolution model of the GNNQQNY fibril.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the direct visualization of amyloid fibrils in a near-native, frozen-hydrated state.
-
Sample Preparation: Apply a small volume of the GNNQQNY fibril solution to an EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) to rapidly vitrify the sample, preserving the fibril structure.
-
Data Collection: Acquire a large number of images of the frozen fibrils using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to process the images, classify different fibril morphologies, and reconstruct a three-dimensional density map of the fibril.
-
Model Building: Build an atomic model of the GNNQQNY peptide into the cryo-EM density map.
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the dynamics and thermodynamics of GNNQQNY assembly.
-
System Setup: Build an initial model of the GNNQQNY system (e.g., monomers in a water box, or a pre-formed oligomer).
-
Force Field Selection: Choose an appropriate force field (e.g., CHARMM, AMBER) to describe the interactions between atoms.
-
Simulation: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired molecular events (e.g., dimerization, oligomerization).
-
Analysis: Analyze the simulation trajectory to calculate various properties, such as potential energy, root-mean-square deviation (RMSD), and hydrogen bond formation, to understand the assembly process.[15][16]
Visualizing the Process: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of GNNQQNY assembly and its investigation.
Caption: The nucleation-dependent assembly pathway of GNNQQNY into amyloid fibrils.
Caption: A typical experimental workflow for the investigation of GNNQQNY fibril assembly.
Caption: A schematic representation of the steric zipper formed by two GNNQQNY β-sheets.
Conclusion and Future Directions
The GNNQQNY peptide, with its well-characterized steric zipper, provides an invaluable model for dissecting the fundamental principles of amyloid assembly. The interplay of hydrogen bonding and shape complementarity within the steric zipper is the primary driving force for the remarkable stability and self-propagating nature of these fibrils. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to further investigate this system.
Future research in this area will likely focus on several key aspects. The development of novel therapeutic strategies may involve the design of small molecules or peptides that can cap the ends of growing fibrils or disrupt the formation of the steric zipper. Higher-resolution structural studies of oligomeric intermediates will be crucial for understanding the earliest events in the aggregation cascade and for identifying the most toxic species. Furthermore, exploring the influence of cellular factors on GNNQQNY assembly will provide a more complete picture of amyloid formation in a biological context. By continuing to unravel the intricacies of the GNNQQNY steric zipper, the scientific community moves closer to understanding and ultimately combating the devastating consequences of amyloid-related diseases.
References
- 1. Solid State NMR Studies of Amyloid Fibril Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics and kinetics of aggregation for the GNNQQNY peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamic analysis of structural transitions during GNNQQNY aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality [mdpi.com]
- 11. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 15. Molecular dynamics simulations on the oligomer-formation process of the GNNQQNY peptide from yeast prion protein Sup35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Spontaneous Fibril Formation of GNNQQNY in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spontaneous fibril formation of the GNNQQNY peptide, a key amyloidogenic fragment derived from the yeast prion protein Sup35. GNNQQNY serves as a widely studied model system for understanding the fundamental mechanisms of amyloidogenesis, a process implicated in numerous neurodegenerative diseases. This document outlines the thermodynamics and kinetics of GNNQQNY aggregation, presents detailed experimental protocols for its study, and offers visualizations of the key processes and workflows.
Core Concepts of GNNQQNY Fibrillization
The heptapeptide (B1575542) GNNQQNY (Gly-Asn-Asn-Gln-Gln-Asn-Tyr) self-assembles into highly ordered amyloid fibrils in aqueous solutions. This process is a hallmark example of a nucleation-dependent polymerization. The aggregation cascade begins with soluble, monomeric peptides transitioning into a misfolded, beta-sheet-rich conformation. These monomers then associate to form oligomeric species. Once a critical nucleus size is reached, a rapid elongation phase ensues, leading to the formation of mature, insoluble fibrils.[1][2]
The stability of GNNQQNY fibrils is attributed to a "steric zipper" structure, where the side chains of the peptides interdigitate with those of neighboring peptides, forming a dry, tightly packed interface.[3] Hydrogen bonds between the peptide backbones and between the polar side chains of asparagine and glutamine are the primary driving forces for the formation and stability of the beta-sheet structure.[3][4] The aromatic tyrosine residue at the C-terminus is also believed to play a role in the stability of the fibril structure through π-π stacking interactions.[4][5]
Quantitative Analysis of GNNQQNY Aggregation
The fibrillization of GNNQQNY is a quantifiable process, with key parameters providing insight into the underlying mechanism. The following tables summarize critical quantitative data gathered from both experimental and computational studies.
| Parameter | Value | Conditions | Study Type | Reference |
| Critical Nucleus Size (n)* | ~7 monomers | pH 7.4, 37 °C | Experimental | [1][2] |
| 6 monomers | 23 °C | Experimental | [1] | |
| 5-6 monomers | 300 K | Computational | [6][7] | |
| 4-5 monomers | 280 K | Computational | [6][7] | |
| 3-4 monomers | Not specified | Computational | [4] | |
| 3 monomers | Not specified | Computational | [8] | |
| Lag Time (τlag) | ~12 hours | 1253±12 µM, pH 7.4, 37°C | Experimental | [1] |
| ~5 hours | 1253±12 µM, pH 7.4, 23°C | Experimental | [1] | |
| ~75 minutes | 1253±12 µM, pH 7.4, 4°C | Experimental | [1] | |
| 40.8 hours | pH ~2 | Experimental | [9] | |
| 10.8 hours | pH 5.6 | Experimental | [9] | |
| Aggregation Rate | Concentration-dependent | Various | Experimental | [1][2] |
| Critical Concentration | 1.26 mM - 10 mM | 2.8 ≤ pH ≤ 3.6 | Experimental | [10] |
Table 1: Kinetic Parameters of GNNQQNY Fibril Formation.
| Parameter | Value | Method | Study Type | Reference |
| Dimerization Free Energy | ~3.3 kT | Atomistic simulations in explicit water | Computational | [5] |
| Driving Forces | Hydrogen bond formation | Coarse-grained model | Computational | [3][11] |
| Side-chain interactions | Molecular dynamics simulations | Computational | [4][5] | |
| Water exclusion and polar side-chain burial | Reaction path annealing simulation | Computational | [12] |
Table 2: Thermodynamic Insights into GNNQQNY Aggregation (primarily from computational studies).
Signaling Pathways and Logical Relationships
The process of GNNQQNY fibril formation can be visualized as a multi-step pathway, starting from soluble monomers and culminating in the formation of stable amyloid fibrils.
Figure 1: Nucleation-dependent fibrillization pathway of GNNQQNY.
Experimental Protocols
A reproducible and well-documented experimental workflow is critical for studying GNNQQNY aggregation. The following sections provide detailed protocols for key techniques.
Figure 2: General experimental workflow for studying GNNQQNY fibril formation.
GNNQQNY Peptide Solubilization and Aggregation Initiation
A critical first step is to ensure a homogenous, monomeric starting solution, free of pre-existing aggregates.
Materials:
-
GNNQQNY peptide (lyophilized powder, >95% purity)
-
Milli-Q water
-
HCl
-
10X Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (B81097) (NaN3)
-
Ultracentrifuge
Protocol:
-
Prepare a 2 mg/mL solution of GNNQQNY peptide in Milli-Q water acidified to pH 2.0 with HCl.[2]
-
Gently swirl the solution to ensure complete solubilization of the peptide.[2]
-
Ultracentrifuge the solution at 80,000 rpm for 2 hours at 25 °C to pellet any residual pre-aggregated peptide.[2]
-
Carefully collect the top two-thirds of the supernatant, avoiding the bottom one-third.[2]
-
Determine the peptide concentration using UV absorbance at 215 nm or another suitable method.
-
To initiate aggregation, dilute the monomeric peptide stock into 1X PBS (pH 7.4) to the desired final concentration.[1]
-
Add 0.05% sodium azide to the final solution to prevent microbial growth.[1]
-
Incubate the solution at the desired temperature (e.g., 37 °C) with or without agitation.
Thioflavin T (ThT) Fluorescence Assay for Kinetics Monitoring
This assay is the most common method for real-time monitoring of amyloid fibril formation. ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.
Materials:
-
Thioflavin T (ThT) powder
-
10 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.0
-
Aggregating GNNQQNY peptide solution
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Protocol:
-
ThT Stock Solution (1 mM): Prepare a 1 mM ThT stock solution in distilled water.[13] Filter through a 0.22 µm syringe filter.[13] Store protected from light at 4 °C for up to one week.[13]
-
Working ThT Solution (e.g., 50 µM): On the day of the experiment, dilute the ThT stock solution in the assay buffer to the final working concentration. For kinetic studies, a final concentration of 10-25 µM ThT is often used.[13][14]
-
Assay Setup: In a 96-well plate, mix the aggregating GNNQQNY peptide solution with the working ThT solution. The final volume per well is typically 100-200 µL.[13] Include control wells with buffer and ThT only for background subtraction.
-
Measurement: Place the plate in a fluorescence plate reader set to the desired incubation temperature (e.g., 37 °C).
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.[13][15]
-
Record fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) over the course of the experiment. Agitation between readings can be applied to accelerate fibril formation.
-
Plot the fluorescence intensity against time to obtain a sigmoidal curve, from which the lag time and apparent rate of aggregation can be determined.
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM provides high-resolution images of the fibril morphology, allowing for the visualization of their length, width, and overall structure.
Materials:
-
Carbon-coated copper TEM grids (e.g., 200-400 mesh)
-
Glow discharger
-
Aggregated GNNQQNY peptide solution
-
Uranyl acetate (B1210297) solution (2% w/v in water), filtered
-
Ultrapure water
-
Filter paper
Protocol:
-
Grid Preparation: Glow discharge the carbon-coated side of the TEM grids for 30-60 seconds to render the surface hydrophilic.[16]
-
Sample Application: Apply 4-5 µL of the aggregated GNNQQNY solution to the glow-discharged grid and allow it to adsorb for 1-2 minutes.[16][17]
-
Washing: Gently blot the excess sample with filter paper. Wash the grid by placing it on a drop of ultrapure water for 30-60 seconds. Repeat the washing step 2-3 times to remove salts from the buffer.[16][17]
-
Negative Staining: Place the grid on a drop of 2% uranyl acetate solution for 30-60 seconds.[18]
-
Blotting and Drying: Carefully blot off the excess stain using the edge of a piece of filter paper.[18] Allow the grid to air dry completely before imaging.
-
Imaging: Image the grids using a transmission electron microscope at an appropriate magnification.
Atomic Force Microscopy (AFM) for Fibril Imaging
AFM is used to visualize the three-dimensional topography of amyloid fibrils, providing accurate measurements of their height and morphology.
Materials:
-
Freshly cleaved mica sheets
-
Aggregated GNNQQNY peptide solution
-
Ultrapure water
-
Forceps
Protocol:
-
Substrate Preparation: Cleave a mica sheet to expose a fresh, atomically flat surface.[19]
-
Sample Deposition: Dilute the aggregated GNNQQNY sample in ultrapure water (e.g., 10-100 fold dilution).[19] Deposit 10-20 µL of the diluted sample onto the freshly cleaved mica surface and incubate for 10-20 minutes to allow the fibrils to adsorb.[19]
-
Washing: Gently wash the mica surface by adding a drop of ultrapure water and then wicking it away with filter paper to remove unadsorbed material and salts. Repeat 2-3 times.[19]
-
Drying: Dry the sample under a gentle stream of nitrogen gas or in a vacuum desiccator.[19]
-
Imaging: Mount the sample in the AFM and image in tapping mode (or another suitable non-contact mode) to minimize sample damage.[20][21]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to monitor changes in the secondary structure of the GNNQQNY peptide as it transitions from a random coil monomer to a β-sheet-rich fibrillar state.
Materials:
-
GNNQQNY peptide solution at different time points of aggregation
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette with a short path length (e.g., 0.1-1 mm)
-
CD spectropolarimeter
Protocol:
-
Sample Preparation: Prepare GNNQQNY samples at a suitable concentration (typically 0.1-0.2 mg/mL) in a CD-compatible buffer. The buffer should have low absorbance in the far-UV region.[22][23]
-
Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV range (e.g., 190-260 nm).[22]
-
Measurement: Place the sample in a quartz cuvette and record the CD spectrum.
-
Data Analysis: The spectrum of monomeric GNNQQNY will typically show a minimum characteristic of a random coil (~198 nm).[22] As fibrils form, the spectrum will shift to show a characteristic minimum around 218 nm, indicative of β-sheet structure.[10][22] The percentage of β-sheet content can be estimated by deconvolution of the spectra using appropriate software.[23][24]
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. smsyslab.org [smsyslab.org]
- 4. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence | PLOS Computational Biology [journals.plos.org]
- 7. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Negative Stain Transmission Electron Microscopy Grids [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamic analysis of structural transitions during GNNQQNY aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein misfolding and amyloid formation for the peptide GNNQQNY from yeast prion protein Sup35: simulation by reaction path annealing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. Negative staining TEM - PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE (PFMU) ELECTRON MICROSCOPY FACILITY - UNIGE [unige.ch]
- 17. cryoem.wisc.edu [cryoem.wisc.edu]
- 18. Negative Staining | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 19. Protocols | AFM | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 20. Potential Artifacts in Sample Preparation Methods Used for Imaging Amyloid Oligomers and Protofibrils due to Surface-Mediated Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of Amyloid Fibril Networks by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
GNNQQNY Peptide: A Technical Guide to Solubility and Experimental Preparation
For Researchers, Scientists, and Drug Development Professionals
The GNNQQNY peptide, a seven-residue segment from the yeast prion protein Sup35, serves as a critical model system for studying amyloid fibril formation due to its characteristic self-aggregation properties.[1][2] This guide provides an in-depth overview of the peptide's solubility, methods for its preparation in a monomeric state, and protocols for initiating and analyzing its aggregation for experimental purposes.
GNNQQNY Peptide: Physicochemical Properties and Solubility
GNNQQNY is a hydrophilic polar peptide.[1] Its aggregation is a cooperative process, leading to the formation of highly stable, ordered amyloid fibrils characterized by a cross-β-sheet structure.[1][2][3] The stability of these aggregates is primarily driven by interstrand hydrogen bonds (both backbone-backbone and side chain-side chain) and shape-complementarity via a "steric zipper" formed by the side chains of asparagine and glutamine residues.[1]
The solubility of the GNNQQNY peptide is highly dependent on pH. While it is sparingly soluble in neutral aqueous solutions, its solubility can be significantly enhanced in acidic conditions, which allows for the preparation of a stable, monomeric stock solution.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and study of GNNQQNY peptide solutions as cited in the literature.
| Parameter | Value | Condition/Solvent | Application | Reference |
| Stock Concentration (for incubation) | 10 mg/mL | Water | Fibril formation studies | [4] |
| Soluble Monomer Concentration | 306 µM | Water-HCl (pH 2.0) | Preparation of monomeric stock for aggregation assays | [4] |
| Simulation Concentration | ~4.15 mM | OPEP coarse-grained potential | Molecular dynamics simulations of aggregation | [3] |
| Critical Nucleus Size | ~7 monomers | Physiological conditions (pH 7.4, 37°C) | Nucleation kinetics analysis | [4] |
| Isoelectric Point (pI) | 5.9 | Calculated | Understanding pH-dependent solubility | [4] |
Experimental Protocols
Preparation of a Monomeric GNNQQNY Solution
A reproducible protocol for generating a homogenous, monomeric solution of GNNQQNY is crucial for kinetic and thermodynamic studies of amyloid formation.[4] This procedure involves solubilizing the peptide at a low pH to disaggregate any pre-formed oligomers or fibrils.
Methodology:
-
Dissolution: Dissolve lyophilized GNNQQNY peptide powder directly in an acidic solution (e.g., water adjusted to pH 2.0 with HCl).[4] This protonates the carboxyl groups, increasing electrostatic repulsion and preventing aggregation.
-
Clarification: To remove any residual insoluble peptide aggregates, subject the acidic peptide solution to ultracentrifugation.[4]
-
Concentration Determination: The concentration of the resulting supernatant, which contains the monomeric peptide, can be determined using a UV-Vis spectrophotometer at 220 nm or by quantitative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Storage: The monomeric peptide solution at acidic pH can be stored, as the peptide will remain in its monomeric state until the pH is adjusted.[4]
Triggering and Monitoring Aggregation
The aggregation of the prepared monomeric GNNQQNY solution into amyloid fibrils can be initiated by adjusting the pH to physiological levels.
Methodology:
-
Initiation: Adjust the pH of the monomeric GNNQQNY solution (at pH 2.0) to 7.2 or 7.4.[4] This change neutralizes the electrostatic repulsion, allowing the nucleation-dependent aggregation process to begin.
-
Incubation: Incubate the pH-adjusted solution at a controlled temperature, for example, 37°C.[4]
-
Kinetic Analysis: The kinetics of fibril formation can be monitored in real-time using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[4]
-
Prepare reaction mixtures containing the peptide solution and ThT in a microplate.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths set to approximately 450 nm and 489 nm, respectively.[4]
-
The resulting kinetic profile will typically show a characteristic lag phase (nucleation), followed by an exponential growth phase (elongation), and finally a plateau phase (steady-state).[4]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in the preparation and aggregation of the GNNQQNY peptide.
Caption: Experimental workflow for GNNQQNY monomer preparation and aggregation analysis.
Caption: Logical pathway of nucleation-dependent aggregation for the GNNQQNY peptide.
References
- 1. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 | PLOS Computational Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Understanding the Lag Phase in GNNQQNY Aggregation Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lag phase in the aggregation kinetics of the GNNQQNY peptide, a well-established model system for studying amyloid formation. The content herein is curated for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecular events preceding amyloid fibril formation. This guide delves into the critical nucleation-dependent mechanism, the factors influencing the lag phase, detailed experimental protocols for its study, and a summary of key quantitative data.
The Lag Phase: A Critical Window in Amyloid Formation
The aggregation of the GNNQQNY peptide, a fragment from the yeast prion protein Sup35, follows a characteristic sigmoidal curve, which is defined by three distinct phases: a lag phase, an exponential growth or elongation phase, and a stationary phase.[1][2] The initial lag phase is a stochastic period where monomeric peptides undergo conformational changes and associate to form unstable oligomers. This phase is kinetically unfavorable and represents the rate-limiting step of the overall aggregation process. It is during this crucial window that the formation of a critical nucleus occurs, a thermodynamically stable seed that templates the rapid assembly of monomers into larger amyloid fibrils.[1][3] Understanding the dynamics of the lag phase is paramount for developing therapeutic strategies aimed at inhibiting amyloid formation, as targeting the initial nucleation events can prevent the cascade of fibrillization.
Factors Influencing the Lag Phase
The duration of the lag phase in GNNQQNY aggregation is highly sensitive to a variety of experimental conditions. The key factors that modulate the length of this phase include:
-
Peptide Concentration: The lag phase is inversely proportional to the initial concentration of the GNNQQNY peptide.[2][4] Higher concentrations increase the probability of intermolecular interactions, thus accelerating the formation of the critical nucleus and shortening the lag phase.[4]
-
Temperature: Temperature has a complex and non-linear effect on the lag phase of GNNQQNY aggregation. While higher temperatures can increase the kinetic energy of peptide monomers, facilitating the overcoming of energy barriers for conformational changes, they can also destabilize early-stage oligomers.[3] Conversely, lower temperatures have been shown to decrease the lag phase, suggesting that the stability of early nuclei is a dominant factor.[3]
-
pH: The pH of the solution influences the charge state of the GNNQQNY peptide, thereby affecting its solubility and propensity to aggregate. Solubilization at a low pH (e.g., 2.0) is a common method to generate monomeric GNNQQNY, and shifting the pH to neutral (e.g., 7.2-7.4) initiates the aggregation process.[2][5]
Quantitative Analysis of the Lag Phase
The following tables summarize quantitative data on the lag phase of GNNQQNY aggregation under various experimental conditions, as reported in the literature.
| Temperature (°C) | Initial GNNQQNY Concentration (µM) | Lag Phase Duration (hours) | Critical Nucleus Size (n*) | Reference |
| 37 | ~1253 | ~20-25 | ~7 | [1] |
| 23 | ~1253 | ~5 | ~6 | [1] |
| 4 | ~1253 | ~1.25 | Not Determined | [1] |
| Initial GNNQQNY Concentration (mM) | Temperature (K) | Average Lag Time (ns) | Critical Nucleus Size (n*) | Reference |
| 4.15 | 300 | ~56 | 5-6 | [3] |
| 4.15 | 280 | ~13 | 4-5 | [3] |
Experimental Protocols for Studying GNNQQNY Aggregation
Accurate characterization of the lag phase requires robust and reproducible experimental methods. Below are detailed protocols for key techniques used to monitor GNNQQNY aggregation kinetics.
Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method for real-time monitoring of amyloid fibril formation. ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.
Materials:
-
GNNQQNY peptide (lyophilized)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Protocol:
-
Preparation of GNNQQNY Monomers:
-
Dissolve lyophilized GNNQQNY peptide in water at a high concentration (e.g., 10 mg/ml) to achieve a low pH (around 2.0) due to residual trifluoroacetic acid from synthesis.[6]
-
To ensure a monomeric state, the peptide solution can be further treated by adjusting the pH to 2.0 with HCl and centrifuging to remove any insoluble aggregates.[5]
-
Determine the precise peptide concentration using UV absorbance at 280 nm or a suitable peptide quantification assay.
-
-
Preparation of ThT Stock Solution:
-
Prepare a concentrated stock solution of ThT (e.g., 1 mM) in distilled water.
-
Store the stock solution protected from light at 4°C.
-
-
Aggregation Assay Setup:
-
In a 96-well black microplate, prepare the reaction mixtures. For each well, combine:
-
GNNQQNY monomer solution to the desired final concentration (e.g., 100 µM).
-
ThT to a final concentration of 10-20 µM.
-
PBS (pH 7.4) to the final reaction volume.
-
-
Include control wells containing only the buffer and ThT to measure background fluorescence.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorometric plate reader pre-set to the desired temperature (e.g., 37°C).
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Record the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over the course of the experiment (typically several hours to days).
-
Enable shaking (e.g., orbital or linear) between readings to promote uniform aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity as a function of time. The lag phase is the initial period with no significant increase in fluorescence.
-
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is used to visualize the morphology of the aggregates formed at different time points during the aggregation process, confirming the presence of fibrillar structures.
Materials:
-
Carbon-coated copper TEM grids (300 mesh)
-
Uranyl acetate (B1210297) (2% w/v in water)
-
Milli-Q water
-
Fine-tipped forceps
-
Filter paper
Protocol:
-
Sample Preparation:
-
At desired time points during the aggregation reaction (e.g., during the lag phase, exponential phase, and stationary phase), take aliquots of the GNNQQNY solution.
-
-
Grid Preparation and Staining:
-
Using forceps, place a 5 µL drop of the GNNQQNY sample onto the carbon-coated side of a TEM grid.
-
Allow the sample to adsorb for 30-60 seconds.
-
Carefully blot the excess sample from the edge of the grid using a piece of filter paper.
-
Wash the grid by placing it on a drop of Milli-Q water for a few seconds and then blotting the excess water.
-
Negatively stain the sample by placing the grid on a 5 µL drop of 2% uranyl acetate for 5-10 seconds.[5]
-
Blot the excess staining solution.
-
Allow the grid to air-dry completely.
-
-
Imaging:
-
Examine the prepared grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).
-
Acquire images at different magnifications to observe the morphology of the aggregates. During the lag phase, small oligomeric species may be visible, while mature, unbranched fibrils are expected in the later stages.
-
Molecular Mechanisms of the Lag Phase: A Step-by-Step View
The lag phase is characterized by a series of molecular events that lead to the formation of a critical nucleus. Molecular dynamics simulations have provided valuable insights into this process.[3][7]
-
Monomer Conformational Change: Soluble GNNQQNY monomers initially exist in a random coil conformation. The first step involves a conformational change to a more aggregation-prone, β-strand-rich structure.
-
Dimerization and Oligomerization: Two or more monomers associate to form dimers and small, unstable oligomers. These early interactions are often driven by hydrogen bonding between the peptide backbones and side chains, particularly involving the asparagine and glutamine residues.[8]
-
Steric Zipper Formation: A key stabilizing feature of the GNNQQNY aggregate is the "steric zipper," where the side chains of adjacent β-sheets interdigitate. The side chains of Asn2, Gln4, and Asn6 play a crucial role in forming this dry, complementary interface.[9]
-
Formation of the Critical Nucleus: Through a series of association and dissociation events, a critical nucleus of a specific size is formed. For GNNQQNY, the critical nucleus size has been estimated to be between 3 to 7 monomers, depending on the experimental conditions.[1][9] This nucleus is thermodynamically stable and acts as a template for the subsequent rapid addition of monomers.
Visualizing the Aggregation Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: The three distinct phases of GNNQQNY aggregation kinetics.
Caption: A typical experimental workflow for studying GNNQQNY aggregation.
Caption: A simplified signaling pathway of GNNQQNY nucleation.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 7. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural stability and dynamics of an amyloid-forming peptide GNNQQNY from the yeast prion sup-35. | Semantic Scholar [semanticscholar.org]
- 9. A Variational Model for Oligomer-Formation Process of GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of GNNQQNY Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the GNNQQNY peptide, a heptapeptide (B1575542) derived from the yeast prion protein Sup35. This peptide is of significant interest in the study of amyloid fibril formation, which is associated with numerous neurodegenerative diseases. The protocol outlines the methodology for Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry (MS). All quantitative data is summarized in tables, and experimental workflows are illustrated with diagrams.
Introduction
The GNNQQNY peptide (Gly-Asn-Asn-Gln-Gln-Asn-Tyr) is a well-established model system for studying the molecular mechanisms of amyloid fibril formation.[1][2] Its ability to self-assemble into highly ordered, cross-β-sheet structures makes it an invaluable tool for researchers in the fields of neurodegenerative disease, protein misfolding, and material science. The chemical synthesis of GNNQQNY allows for the production of highly pure peptide for in vitro aggregation studies and the development of potential therapeutic inhibitors of amyloidogenesis. This application note provides a comprehensive guide for the successful synthesis and purification of this important peptide.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of GNNQQNY
The synthesis of the GNNQQNY peptide is performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[3] This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solution: DMF, DCM
Equipment:
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (Fmoc-Asn(Trt)-OH), HBTU, and HOBt in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the GNNQQNY sequence (Gln, Gln, Asn, Asn, Gly).
II. Cleavage and Deprotection
After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
Materials and Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Equipment:
-
Reaction vessel
-
Sintered glass funnel
-
Centrifuge
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
III. Purification by RP-HPLC
The crude peptide is purified using reverse-phase high-performance liquid chromatography.
Materials and Reagents:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude GNNQQNY peptide dissolved in Mobile Phase A
Equipment:
-
HPLC system with a UV detector
-
Preparative C18 RP-HPLC column
Procedure:
-
Dissolve the crude GNNQQNY peptide in Mobile Phase A.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient is recommended for optimal separation.[4]
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure GNNQQNY peptide as a white powder.
IV. Characterization by Mass Spectrometry
The identity and purity of the final product are confirmed by mass spectrometry.
Equipment:
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.
Data Presentation
| Parameter | Value | Reference |
| Peptide Sequence | Gly-Asn-Asn-Gln-Gln-Asn-Tyr | |
| Molecular Formula | C33H48N12O12 | |
| Average Molecular Weight | 836.9 g/mol | [5] |
| Monoisotopic Mass | 836.3461 g/mol | Calculated |
| Purity (Post-HPLC) | >95% | [5][6] |
| Appearance | White lyophilized powder | |
| Storage | -20°C | [5] |
Table 1: Physicochemical Properties of GNNQQNY Peptide
| HPLC Parameter | Condition |
| Column | Preparative Reverse-Phase C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Example: 5-45% B over 40 minutes |
| Flow Rate | Dependent on column dimensions |
| Detection | 214 nm and 280 nm |
Table 2: Representative RP-HPLC Purification Parameters
Conclusion
This application note provides a detailed and robust protocol for the synthesis and purification of the GNNQQNY peptide. By following these procedures, researchers can reliably produce high-purity GNNQQNY for use in a variety of biophysical and structural studies related to amyloid formation. The provided workflows and data tables serve as a valuable resource for scientists and professionals in the field of peptide chemistry and drug development.
References
- 1. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound - 1 mg [anaspec.com]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Monitoring GNNQQNY Aggregation with Thioflavin T Fluorescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GNNQQNY peptide, derived from the yeast prion protein Sup35, is a well-established model system for studying the molecular mechanisms of amyloid formation. Its self-assembly into β-sheet-rich fibrils is a hallmark of amyloidogenesis, a process implicated in numerous neurodegenerative diseases. The Thioflavin T (ThT) fluorescence assay is a widely utilized, sensitive, and high-throughput method for monitoring the kinetics of amyloid aggregation in real-time. ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures of amyloid fibrils. This enhanced fluorescence provides a direct measure of fibril formation, making the ThT assay an invaluable tool for elucidating aggregation pathways, screening for potential inhibitors, and characterizing the effects of various factors on the aggregation process.
Principle of the Assay
The Thioflavin T assay is based on the specific binding of ThT to the β-sheet-rich structures characteristic of amyloid fibrils. In its free state in solution, ThT has a low fluorescence quantum yield. Upon binding to the amyloid fibrils, the rotation of its constituent aromatic rings is restricted, leading to a significant enhancement in its fluorescence emission. The intensity of the fluorescence signal is directly proportional to the amount of aggregated GNNQQNY, allowing for the kinetic monitoring of fibril formation. A typical aggregation curve is sigmoidal and characterized by three phases: a lag phase (nucleation), an exponential or growth phase (elongation), and a plateau phase (equilibrium).
Data Presentation
The aggregation kinetics of GNNQQNY are concentration-dependent, with higher concentrations of the peptide leading to a shorter lag phase and a faster aggregation rate.[1] The following table summarizes representative kinetic parameters for GNNQQNY aggregation monitored by the ThT fluorescence assay.
| GNNQQNY Concentration (µM) | Lag Phase (hours) | Elongation Rate (RFU/hour) | Maximum Fluorescence (RFU) |
| 1253 ± 12 | ~12 | Data not available | Data not available |
| Higher Concentrations | Shorter | Faster | Higher |
| Lower Concentrations | Longer | Slower | Lower |
Note: Specific values for elongation rate and maximum fluorescence are highly dependent on experimental conditions (e.g., instrument settings, plate type, exact peptide and ThT concentrations) and were not available in a tabulated format in the cited literature. The trend of concentration dependence is well-established.
Experimental Protocols
A critical prerequisite for reproducible kinetic studies is the preparation of a homogenous monomeric solution of the GNNQQNY peptide.[1]
Protocol 1: Preparation of Monomeric GNNQQNY Solution
Materials:
-
GNNQQNY peptide (>95% purity)
-
Milli-Q water
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Ultracentrifuge
Procedure:
-
Prepare a 2 mg/mL solution of GNNQQNY peptide in Milli-Q water acidified to pH 2.0 with either HCl or TFA.
-
Gently swirl the solution until the peptide is completely dissolved.
-
To remove any pre-existing aggregates, subject the solution to ultracentrifugation at 80,000 RPM for 30 minutes to 2 hours at 25°C.[1]
-
Carefully collect the supernatant containing the monomeric GNNQQNY peptide.
Protocol 2: Thioflavin T Fluorescence Assay for GNNQQNY Aggregation
Materials:
-
Monomeric GNNQQNY solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of ThT Stock Solution: Prepare a fresh 2.5 mM stock solution of ThT in Milli-Q water and filter it through a 0.2 µm syringe filter. Store the stock solution in the dark.
-
Initiation of Aggregation:
-
Dilute the monomeric GNNQQNY solution to the desired final concentrations in PBS (pH 7.4).
-
Add ThT to the GNNQQNY solution to a final concentration of 100 µM.
-
-
Plate Setup:
-
Pipette 100-200 µL of the reaction mixture into the wells of a 96-well black, clear-bottom microplate. Include control wells containing PBS and ThT without the peptide to measure background fluorescence.
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Set the excitation wavelength to 450 nm and the emission wavelength to 489 nm.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the entire aggregation process (lag, growth, and plateau phases), which can be up to 48 hours or longer depending on the peptide concentration. Intermittent shaking between readings can promote aggregation and improve reproducibility.
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the GNNQQNY samples.
-
Plot the corrected fluorescence intensity as a function of time to generate the aggregation curves.
-
From the sigmoidal curves, determine the lag time, the maximum rate of aggregation (slope of the exponential phase), and the maximum fluorescence intensity.
-
Visualizations
Experimental Workflow
GNNQQNY Aggregation Pathway
The aggregation of GNNQQNY follows a nucleation-dependent polymerization mechanism. This process is initiated by the formation of an unstable nucleus, which then serves as a template for the rapid addition of monomers, leading to the formation of mature amyloid fibrils.
References
Application Notes and Protocols: Congo Red Binding Assay for GNNQQNY Amyloid Fibril Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GNNQQNY peptide, derived from the yeast prion protein Sup35, is a well-established model for studying the fundamental characteristics of amyloid fibril formation.[1] These fibrils, rich in β-sheet structures, are hallmarks of many neurodegenerative diseases. Congo red (CR) is an azo dye historically used for the histological identification of amyloid deposits.[2] Upon binding to the cross-β-sheet architecture of amyloid fibrils, Congo red exhibits a characteristic red shift in its maximum absorbance, a property that can be leveraged for their detection and quantification in vitro.[2] This document provides detailed protocols for the preparation of GNNQQNY amyloid fibrils and the subsequent detection and quantification using a Congo red binding assay.
Principle of the Assay
In an aqueous solution, Congo red has an absorption maximum of approximately 490 nm.[2] When it binds to amyloid fibrils, the dye molecules align within the grooves of the β-sheet surface.[2][3] This interaction restricts the torsional rotation of the CR molecule, leading to a shift in the absorption maximum to around 540 nm.[2] The magnitude of this spectral shift is proportional to the amount of fibril-bound Congo red, thus providing a method for quantifying amyloid fibrils.
Experimental Protocols
Part 1: Preparation of GNNQQNY Amyloid Fibrils
This protocol is adapted from established methodologies for generating monomeric GNNQQNY and inducing its fibrillation.
Materials:
-
GNNQQNY peptide (>95% purity)
-
HCl
-
Phosphate-buffered saline (PBS), pH 7.2
-
Ultracentrifuge
Protocol:
-
Peptide Solubilization: To generate a monomeric stock solution, dissolve lyophilized GNNQQNY peptide in a solution of adjusted pH to 2.0 using HCl.[4] This acidic environment ensures the peptide is in a monomeric state.[4]
-
Removal of Pre-existing Aggregates: Centrifuge the solution at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any residual insoluble peptide or small aggregates.
-
Initiation of Fibrillation: Carefully collect the supernatant containing monomeric GNNQQNY. Trigger the aggregation process by adjusting the pH to 7.2 by adding a calculated amount of PBS.[4]
-
Incubation: Incubate the solution at 37°C with gentle agitation for 24-48 hours to allow for fibril formation. The aggregation kinetics typically show a concentration-dependent lag phase.[4]
-
Confirmation of Fibril Formation: Fibril formation can be confirmed using techniques such as Transmission Electron Microscopy (TEM) or Thioflavin T (ThT) fluorescence assay before proceeding with the Congo red assay.
Part 2: Spectrophotometric Congo Red Binding Assay
This protocol provides a method for the quantitative detection of pre-formed GNNQQNY fibrils.
Materials:
-
Pre-formed GNNQQNY fibrils in PBS (from Part 1)
-
Congo Red (recrystallized from 50% ethanol (B145695) is recommended)
-
Assay Buffer: 5 mM potassium phosphate, 150 mM NaCl, pH 7.4
-
0.2 µm syringe filter
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
Protocol:
-
Prepare Congo Red Stock Solution: Prepare a stock solution of Congo Red (e.g., 100 µM or approximately 0.07 mg/mL) in the assay buffer. Immediately before use, filter the solution through a 0.2 µm syringe filter to remove any aggregates.[5]
-
Set up Spectrophotometer: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning from 400 nm to 700 nm.
-
Blank Measurement: Use 1 mL of the assay buffer to zero the spectrophotometer across the entire wavelength range.[5]
-
Congo Red Spectrum: Add a defined concentration of the Congo Red stock solution to the cuvette (e.g., a final concentration of 5-10 µM). Record the absorbance spectrum from 400 nm to 700 nm. This will serve as the "CR alone" control.
-
Binding Reaction: To the cuvette containing the Congo Red solution, add a small volume of the GNNQQNY fibril suspension. Mix gently by pipetting.
-
Incubation: Incubate the mixture at room temperature for at least 30 minutes to allow the binding to reach equilibrium.[5]
-
Measurement of Bound Spectrum: After incubation, record the absorbance spectrum of the GNNQQNY fibril-Congo Red mixture from 400 nm to 700 nm.
-
Data Analysis: To determine the absorbance due to binding, subtract the spectrum of "CR alone" (Step 4) from the spectrum of the mixture (Step 7).[5] The presence of amyloid fibrils is indicated by a peak in the difference spectrum around 540 nm.[5]
Data Presentation
Quantitative analysis can be performed by varying the concentration of GNNQQNY fibrils while keeping the Congo red concentration constant. The increase in absorbance at the peak wavelength (around 540 nm) can be plotted against the fibril concentration.
Table 1: Representative Quantitative Data for Congo Red Binding to GNNQQNY Fibrils (Note: This table presents hypothetical data based on typical results for illustrative purposes, as specific experimental values for GNNQQNY are not readily available in the literature.)
| GNNQQNY Fibril Concentration (µM) | Absorbance at 490 nm (A490) | Absorbance at 540 nm (A540) | Difference Absorbance (A540 - A490) |
| 0 (CR alone) | 0.250 | 0.100 | -0.150 |
| 5 | 0.245 | 0.155 | -0.090 |
| 10 | 0.238 | 0.210 | -0.028 |
| 20 | 0.225 | 0.295 | 0.070 |
| 40 | 0.210 | 0.410 | 0.200 |
| 60 | 0.200 | 0.495 | 0.295 |
Table 2: Binding Characteristics of Congo Red to Amyloid Fibrils (Note: Data for Insulin and Poly-L-lysine are from Klunk et al., 1989, and are provided for context and comparison.)
| Amyloid Protein | Apparent Kd (M) | Apparent Bmax (mol CR / mol protein) |
| Insulin Fibrils | 1.75 x 10-7 | 2 |
| Poly-L-lysine (β-sheet) | N/A | 43 |
| GNNQQNY Fibrils | Estimated in the µM range | N/A |
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis can be visualized as a clear workflow.
Caption: Workflow for GNNQQNY fibril preparation and Congo Red assay.
Binding Mechanism
Molecular dynamics simulations have elucidated the binding modes of Congo red to GNNQQNY protofibrils. Instead of a signaling pathway, which is not applicable to this in vitro assay, the following diagram illustrates the physical binding interaction. The primary binding mode involves the Congo red molecule lying parallel to the fibril axis in grooves on the β-sheet surface.[3]
Caption: Congo Red binding to the surface grooves of a GNNQQNY fibril.
References
- 1. users.rowan.edu [users.rowan.edu]
- 2. Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Congo red - Wikipedia [en.wikipedia.org]
- 4. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 5. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transmission Electron Microscopy (TEM) Imaging of GNNQQNY Fibrils
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GNNQQNY peptide, a segment of the yeast prion protein Sup35, is a well-established model system for studying the molecular mechanisms of amyloid fibril formation. These fibrils are associated with a variety of neurodegenerative diseases. Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of GNNQQNY fibrils, providing insights into their structure, polymorphism, and assembly. This document provides detailed protocols for the preparation and imaging of GNNQQNY fibrils by TEM, along with a summary of key quantitative data.
Data Presentation
The morphology of GNNQQNY aggregates can vary from twisted fibrils to more rigid, nanocrystalline structures. The wild-type GNNQQNY sequence often forms densely packed, thick, and rigid β-strands that appear as nanocrystals rather than displaying a clear helical twist.[1] Quantitative analysis of fibril morphology provides crucial parameters for characterizing different fibril polymorphs and the effects of environmental conditions or mutations.
| Parameter | GNNQQNY (Wild-Type) | Gln4Nle Variant Fibrils | Gln5Nle Variant Fibrils | Method |
| Morphology | Nanocrystalline, thick, rigid β-strands[1] | Twisted filaments, right-handed twist[1] | Looser, twisted filaments[1] | AFM[1] |
| Fibril Height (Peak) | Not reported as twisted fibril | ~4.5 nm | ~4.5 nm | AFM[1] |
| Fibril Height (Valley) | Not reported as twisted fibril | ~3.0 nm | ~1.5 nm | AFM[1] |
| Twist Periodicity (Lpp) | Not applicable (no twist observed)[1] | ~50 nm | ~90 nm | AFM[1] |
| General Amyloid Fibril Width | Typically 5-10 nm | - | - | TEM |
Experimental Protocols
GNNQQNY Fibril Formation
This protocol describes the in vitro aggregation of the GNNQQNY peptide to form amyloid fibrils.
Materials:
-
Lyophilized GNNQQNY peptide
-
Milli-Q water
-
Appropriate buffer (e.g., Tris-HCl, pH 7.2)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Vortex mixer
-
Ultracentrifuge
Procedure:
-
Peptide Solubilization: To ensure a monomeric starting population, a reproducible solubilization protocol is crucial. Reduce the pH of the peptide solution to 2.0 to generate GNNQQNY monomers.
-
Removal of Insoluble Peptide: Perform ultracentrifugation to remove any residual insoluble peptide from the homogeneous solution.
-
Initiation of Aggregation: Trigger the aggregation of the monomeric peptide solution by adjusting the pH to 7.2.
-
Incubation: Incubate the peptide solution at 37°C under quiescent conditions for several days to allow for fibril formation. The aggregation kinetics typically show a concentration-dependent lag phase, which is indicative of a nucleation-dependent process.
-
Monitoring Fibril Formation (Optional): Fibril formation can be monitored using Thioflavin T (ThT) fluorescence assay, where an increase in fluorescence indicates the presence of amyloid structures.
Negative Staining for TEM Imaging
This protocol details the preparation of GNNQQNY fibril samples for visualization by TEM using a negative staining technique.
Materials:
-
GNNQQNY fibril suspension (from Protocol 1)
-
Carbon-coated copper TEM grids (300-400 mesh)
-
Glow discharger
-
Milli-Q water
-
2% (w/v) Uranyl Acetate (B1210297) or 2% (w/v) Uranyl Formate (B1220265) solution
-
Fine-tipped forceps
-
Filter paper (e.g., Whatman No. 1)
-
Parafilm
Procedure:
-
Grid Preparation: Glow discharge the carbon-coated side of the TEM grids for 30-60 seconds to render the surface hydrophilic, which promotes sample adhesion.
-
Sample Adsorption: Place a 5 µL drop of the GNNQQNY fibril suspension onto a clean sheet of parafilm. Carefully place the glow-discharged grid, carbon-side down, onto the drop and allow it to adsorb for 30-60 seconds.
-
Washing: Gently lift the grid with forceps and wick away the excess sample solution from the edge using a piece of filter paper. Wash the grid by placing it on a drop of Milli-Q water for a few seconds to remove any salts or buffer components. Repeat this washing step twice.
-
Staining: Place the washed grid onto a 5 µL drop of 2% uranyl acetate or uranyl formate solution for 5-10 seconds.
-
Blotting and Drying: Carefully blot away the excess stain using filter paper. It is crucial to leave a very thin layer of stain surrounding the fibrils. Allow the grid to air-dry completely overnight before imaging.
-
Imaging: The prepared grids can now be imaged using a transmission electron microscope, typically operating at an accelerating voltage of 80-120 kV.
Visualizations
Experimental Workflow for TEM Imaging of GNNQQNY Fibrils
Caption: Workflow for GNNQQNY fibril preparation and TEM imaging.
References
Application Notes and Protocols for Solid-State NMR Spectroscopy in GNNQQNY Fibril Structure Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the structural determination of GNNQQNY amyloid fibrils using solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. GNNQQNY, a peptide fragment from the yeast prion protein Sup35p, serves as a crucial model system for studying amyloid fibril formation, which is associated with numerous neurodegenerative diseases.[1][2] Solid-state NMR is a powerful technique for elucidating the atomic-level structure of insoluble and non-crystalline aggregates like amyloid fibrils.[3][4]
Introduction to GNNQQNY Fibril Polymorphism
A key characteristic of GNNQQNY fibrils is their structural polymorphism. Solid-state NMR studies have revealed the coexistence of at least three distinct peptide conformations within fibrillar samples.[1][2][5][6][7][8] These conformers exhibit significant differences in their chemical shifts, indicating variations in their local atomic environments.[5][6][7] Despite these differences, all conformers adopt a basic extended β-sheet structure.[1][2] Importantly, the structure of these fibrils is substantially different from the microcrystalline forms of GNNQQNY, highlighting the necessity of techniques like ssNMR for studying the physiologically relevant fibrillar state.[1][7]
Experimental Workflow for GNNQQNY Fibril Structure Determination
The overall workflow for determining the structure of GNNQQNY fibrils using ssNMR involves several key stages, from sample preparation to data analysis and structure calculation.
Caption: Experimental workflow for GNNQQNY fibril structure determination by ssNMR.
Protocols
Protocol 1: Isotopically Labeled GNNQQNY Fibril Sample Preparation
This protocol is adapted from methodologies described for GNNQQNY and other amyloid fibrils.[1][9]
1. Peptide Synthesis:
-
Synthesize the GNNQQNY peptide using solid-phase peptide synthesis (SPPS).[3]
-
To enable detection by NMR, incorporate isotopic labels. Uniformly label the entire peptide or specific segments with 13C and 15N. For example, GNN[U-13C,15N-QQN]Y can be used to assign residues in the latter half of the peptide.[1] Isotopically labeled amino acids can be purchased from suppliers like Cambridge Isotope Laboratories.[1]
2. Fibril Formation:
-
Dissolve the lyophilized, isotopically labeled peptide in an appropriate buffer (e.g., water or a mild buffer like phosphate-buffered saline).
-
Induce fibril formation by adjusting the peptide concentration. Higher concentrations favor fibril formation over crystal growth.[5][6]
-
Incubate the solution under controlled conditions (e.g., gentle agitation at a specific temperature) to promote fibrillization. The process can be monitored using techniques like Thioflavin T fluorescence or electron microscopy.
3. Sample Packing for MAS NMR:
-
Harvest the fibrils from the solution by centrifugation.
-
Wash the fibril pellet to remove any remaining monomeric peptide or salts.
-
Carefully pack the hydrated fibril pellet into a magic-angle spinning (MAS) rotor. Proper packing is crucial for obtaining high-resolution spectra.[9]
Protocol 2: Solid-State NMR Spectroscopy
A combination of ssNMR experiments is required to obtain a high-resolution structure.
1. Initial Characterization and Resonance Assignment:
-
Acquire one-dimensional (1D) 13C and 15N spectra to assess sample homogeneity and spectral quality. Narrow resonances are indicative of a well-ordered sample.[5][6]
-
Perform two-dimensional (2D) homonuclear (e.g., 13C-13C) and heteronuclear (e.g., 15N-13C) correlation experiments to assign the resonances to specific atoms in the peptide sequence. Standard pulse sequences like Proton-Driven Spin Diffusion (PDSD) or Dipolar Assisted Rotational Resonance (DARR) are commonly used for 13C-13C correlations.[1][10][11]
-
For complex spectra arising from the multiple conformers, three-dimensional (3D) experiments (e.g., NCOCX, NCACX) may be necessary to resolve ambiguities and complete the assignments.
2. Structural Restraint Measurement:
-
Torsion Angles: Measure backbone torsion angles (φ and ψ) using dipolar-chemical shift correlation experiments. These experiments relate the relative orientations of dipolar interaction vectors and are sensitive to the local conformation.[1][12]
-
Inter-atomic Distances:
-
Intra-residue and Sequential Distances: These are typically established during the assignment process using correlation experiments with short mixing times.
-
Long-range and Intermolecular Distances: To determine the packing of β-strands and the overall quaternary structure, experiments that measure longer distances are required. This can be achieved with 13C-13C correlation experiments using longer mixing times or through techniques like Rotational Echo Double Resonance (REDOR) and Transferred Echo Double Resonance (TEDOR) if specific pairs of labels are introduced.[7][11] These experiments help to confirm if the β-sheets are parallel and in-register.
-
3. Advanced Techniques for Enhanced Sensitivity and Resolution:
-
Dynamic Nuclear Polarization (DNP): DNP can be used to significantly enhance the sensitivity of ssNMR experiments, which is particularly useful for samples that are difficult to produce in large quantities or have low sensitivity.[10][11][13] This involves formulating the sample in a glass-forming matrix containing a polarizing agent and performing the NMR experiments at cryogenic temperatures (around 100 K).[10]
-
Proton-Detected ssNMR: At high magic-angle spinning frequencies (>60 kHz), direct detection of protons can provide a significant boost in sensitivity and resolution, enabling the use of smaller sample amounts.[14][15][16]
Data Presentation
The primary quantitative data obtained from ssNMR experiments are the chemical shifts, which are highly sensitive to the local chemical environment and secondary structure. The following table summarizes representative 13C and 15N chemical shifts for one of the GNNQQNY fibril conformers.
Table 1: Representative Chemical Shift Assignments for a GNNQQNY Fibril Conformer
| Residue | Atom | 13C Chemical Shift (ppm) | 15N Chemical Shift (ppm) |
| Gly1 | CA | 45.2 | 108.7 |
| C' | 173.5 | - | |
| Asn2 | CA | 53.1 | 118.9 |
| CB | 38.4 | - | |
| C' | 175.1 | - | |
| Asn3 | CA | 53.8 | 119.5 |
| CB | 38.1 | - | |
| C' | 175.8 | - | |
| Gln4 | CA | 56.2 | 121.3 |
| CB | 29.5 | - | |
| CG | 33.7 | - | |
| C' | 176.9 | - | |
| Gln5 | CA | 55.9 | 120.8 |
| CB | 29.2 | - | |
| CG | 33.5 | - | |
| C' | 176.5 | - | |
| Asn6 | CA | 53.5 | 119.2 |
| CB | 38.2 | - | |
| C' | 175.4 | - | |
| Tyr7 | CA | 57.8 | 122.1 |
| CB | 39.1 | - | |
| C' | 177.2 | - |
Note: These are representative values. Multiple sets of resonances exist due to the presence of different conformers. Data compiled from published studies.[1][5]
Logical Relationships in Structural Determination
The process of deriving a structure from ssNMR data involves a logical progression from spectral data to a final atomic model.
Caption: Logical flow from ssNMR data to a 3D structural model.
Conclusion
Solid-state NMR spectroscopy is an indispensable tool for the atomic-level structural characterization of GNNQQNY amyloid fibrils. The protocols and data presented here provide a framework for researchers to utilize ssNMR to investigate the structure of these and other amyloid systems. The finding of multiple coexisting conformations within GNNQQNY fibrils underscores the structural complexity of amyloid aggregates and highlights the unique ability of ssNMR to dissect this heterogeneity. This detailed structural information is critical for understanding the molecular basis of amyloid formation and for the rational design of therapeutic interventions targeting amyloid-related diseases.
References
- 1. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-State NMR Studies of Amyloid Materials: A Protocol to Define an Atomic Model of Aβ(1-42) in Amyloid Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid State NMR Studies of Amyloid Fibril Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-state NMR study of amyloid nanocrystals and fibrils formed by the peptide GNNQQNY from yeast prion protein Sup35p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Amyloid Fibrils for Magic-Angle Spinning Solid-State NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Dynamic nuclear polarization-enhanced solid-state NMR spectroscopy of GNNQQNY nanocrystals and amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic nuclear polarization-enhanced solid-state NMR spectroscopy of GNNQQNY nanocrystals and amyloid fibrils - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. High-resolution molecular structure of a peptide in an amyloid fibril determined by magic angle spinning NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sensitivity-Enhanced Solid-state NMR Detection of Structural Differences and Unique Polymorphs in Pico- to Nanomolar Amounts of Brain-derived and Synthetic 42-residue Amyloid-β Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proton Detected Solid-State NMR of Membrane Proteins at 28 Tesla (1.2 GHz) and 100 kHz Magic-Angle Spinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proton-detected solid-state NMR spectroscopy of fibrillar and membrane proteins. :: MPG.PuRe [pure.mpg.de]
Application Notes and Protocols for Circular Dichroism Spectroscopy Analysis of GNNQQNY Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNNQQNY, a heptapeptide (B1575542) derived from the yeast prion protein Sup35, is a well-established model system for studying the molecular mechanisms of amyloid fibril formation.[1] Its self-assembly into highly ordered, β-sheet-rich structures is a hallmark of amyloidogenic peptides implicated in a range of neurodegenerative diseases.[2] Understanding the secondary structure of GNNQQNY during its aggregation process is crucial for developing therapeutic strategies that can inhibit or disrupt fibril formation. Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[3][4] This document provides detailed application notes and experimental protocols for utilizing CD spectroscopy to characterize the secondary structure of the GNNQQNY peptide.
Principle of Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins.[4] The peptide backbone, when arranged in ordered secondary structures like α-helices and β-sheets, gives rise to characteristic CD spectra in the far-UV region (190-250 nm). These distinct spectral signatures allow for the qualitative and quantitative assessment of the secondary structure content of the peptide.[3]
For β-sheet structures, which are characteristic of aggregated GNNQQNY, the CD spectrum typically exhibits a negative band around 217-218 nm and a positive band near 195 nm.[5][6] In contrast, a random coil conformation, expected for monomeric GNNQQNY, shows a strong negative band around 198 nm.[7]
Quantitative Data Summary
The following table summarizes the characteristic CD spectral features for different secondary structures relevant to the study of GNNQQNY.
| Secondary Structure | Wavelength Minima (nm) | Wavelength Maxima (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| β-Sheet | ~217-218 | ~195 | Negative at ~218 nm, Positive at ~195 nm |
| Random Coil | ~198 | N/A | Strong Negative |
| α-Helix | ~208, ~222 | ~192 | Strong Negative at ~208 and ~222 nm |
Experimental Protocols
This section outlines a detailed protocol for preparing GNNQQNY samples and acquiring CD spectra to monitor its secondary structure changes during aggregation.
GNNQQNY Peptide Preparation and Solubilization
A critical step in studying GNNQQNY aggregation is to start with a homogenous, monomeric solution.
-
Materials:
-
Lyophilized GNNQQNY peptide (high purity, >95%)
-
Trifluoroacetic acid (TFA)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Milli-Q water
-
Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
0.22 µm syringe filters
-
-
Protocol:
-
To ensure a monomeric starting state, dissolve the lyophilized GNNQQNY peptide in a strong organic solvent like HFIP or a highly acidic solution. A common procedure involves dissolving the peptide in a solution of 40% acetonitrile-water containing 0.1% TFA.[5]
-
Sonicate the solution for 10-15 minutes to aid in disaggregation.
-
To remove any pre-existing aggregates, centrifuge the peptide solution at high speed (e.g., 15,000 x g) for 15-30 minutes at 4°C.[8]
-
Carefully collect the supernatant.
-
The organic solvent can be removed by lyophilization or evaporation under a stream of nitrogen.
-
Re-dissolve the monomeric peptide film in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the target concentration (typically in the µM range for CD spectroscopy).
-
Determine the precise peptide concentration using a method that is not sensitive to the peptide's aggregation state, such as UV absorbance at 280 nm if the sequence contains Trp or Tyr, or by quantitative amino acid analysis.
-
Circular Dichroism Spectroscopy Measurement
-
Instrumentation:
-
A calibrated circular dichroism spectrometer equipped with a temperature-controlled sample holder.
-
Quartz cuvette with a path length of 1 mm or less.
-
-
Instrument Settings:
-
Wavelength Range: 190 - 260 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 2 seconds
-
Accumulations: 3-5 scans for each spectrum to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 25°C or 37°C) throughout the experiment.
-
-
Measurement Protocol:
-
Record a baseline spectrum of the buffer alone in the same cuvette that will be used for the sample.
-
Introduce the GNNQQNY peptide solution into the cuvette.
-
Acquire the CD spectrum of the peptide solution.
-
To monitor aggregation over time, acquire spectra at regular intervals (e.g., every 30 minutes or as needed).
-
Data Processing and Analysis
-
Baseline Correction: Subtract the buffer spectrum from each of the peptide spectra.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg is the recorded ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).
-
c is the peptide concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Deconvolution: Use deconvolution software (e.g., BeStSel, CDNN) to estimate the percentage of β-sheet, α-helix, and random coil from the processed CD spectra.[9][10]
Visualizations
GNNQQNY Aggregation Pathway
The aggregation of GNNQQNY follows a nucleation-dependent pathway, which can be conceptually illustrated as follows:
Caption: Nucleation-dependent aggregation pathway of GNNQQNY peptide.
Experimental Workflow for CD Spectroscopy
The following diagram outlines the key steps in the experimental workflow for analyzing GNNQQNY secondary structure using CD spectroscopy.
Caption: Experimental workflow for CD spectroscopy of GNNQQNY.
References
- 1. researchgate.net [researchgate.net]
- 2. smsyslab.org [smsyslab.org]
- 3. jasco-global.com [jasco-global.com]
- 4. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to the structural characterization of protein aggregates and amyloid fibrils by CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes: Probing GNNQQNY Peptide Aggregation with Molecular Dynamics Simulations
References
- 1. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. smsyslab.org [smsyslab.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Molecular events during the early stages of aggregation of GNNQQNY: An all atom MD simulation study of randomly dispersed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay of Sequence, Topology and Termini Charge in Determining the Stability of the Aggregates of GNNQQNY Mutants: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Simulations on the Oligomer-Formation Process of the GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Different Force Fields Give Rise to Different Amyloid Aggregation Pathways in Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of All-Atom Molecular Mechanics Force Fields on Amyloid Peptide Assembly: The Case of Aβ16−22 Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular dynamics simulations on the oligomer-formation process of the GNNQQNY peptide from yeast prion protein Sup35 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of GNNQQNY Microcrystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the X-ray crystallography of microcrystals of the GNNQQNY peptide, a segment of the yeast prion protein Sup35. This peptide readily forms amyloid-like fibrils and microcrystals, making it a crucial model system for studying the structural basis of amyloid diseases such as Alzheimer's. The ability to obtain high-resolution crystal structures from these microcrystals offers invaluable insights for the development of therapeutic interventions targeting amyloid formation.
Introduction
The GNNQQNY peptide, derived from the N-terminal region of the yeast prion protein Sup35, is a well-established model for studying amyloid fibril formation.[1][2][3] At high concentrations (approximately 10–100 mM), this peptide self-assembles into elongated microcrystals suitable for X-ray diffraction studies.[4][5] These microcrystals exhibit the characteristic cross-β diffraction pattern observed in amyloid fibrils, indicating that their internal structure is representative of the amyloid spine.[2][4][5] The determination of the atomic structure of GNNQQNY microcrystals has revealed a "steric zipper" architecture, where β-sheets mate along a dry, tightly packed interface, providing a structural basis for the stability of amyloid fibrils.[2][4]
Data Presentation
Table 1: GNNQQNY Microcrystal Crystallization Conditions
| Parameter | Condition | Reference |
| Peptide | Lyophilized, synthetic GNNQQNY | [4] |
| Concentration | 10 mg/ml | [4] |
| Solvent | Water | [4] |
| pH | ~2.0 (due to residual trifluoroacetic acid) | [4] |
| Temperature | ~20 °C | [4] |
| Seeding | Use of seed crystals from previous batches is recommended to promote faster and more reliable crystallization. | [4] |
Table 2: X-ray Diffraction Data Collection and Refinement Statistics for GNNQQNY
| Parameter | Value | Reference |
| Data Collection | ||
| Space group | P2₁2₁2₁ | [1] |
| Unit-cell parameters (a, b, c) | 21.3 Å, 9.6 Å, 17.0 Å | [6] |
| Resolution (Å) | 1.4 | [4] |
| Rmerge | 0.088 | [4] |
| I/σI | 10.3 (2.1) | [4] |
| Completeness (%) | 99.9 (100) | [4] |
| Redundancy | 6.5 (6.6) | [4] |
| Refinement | ||
| Resolution (Å) | 20-1.4 | [4] |
| No. reflections | 2,246 | [4] |
| Rwork/Rfree | 0.189/0.219 | [4] |
| No. atoms | 234 | [4] |
| Protein | 224 | [4] |
| Water | 10 | [4] |
| B-factors (Ų) | ||
| Protein | 11.1 | [4] |
| Water | 21.2 | [4] |
| R.m.s. deviations | ||
| Bond lengths (Å) | 0.015 | [4] |
| Bond angles (°) | 1.4 | [4] |
Values in parentheses are for the highest-resolution shell.
Experimental Protocols
Protocol 1: GNNQQNY Microcrystal Growth
Materials:
-
Lyophilized synthetic GNNQQNY peptide
-
Milli-Q water
-
Microcentrifuge tubes
-
Pipettes
Method:
-
Dissolve the lyophilized GNNQQNY peptide in Milli-Q water to a final concentration of 10 mg/ml. The residual trifluoroacetic acid from synthesis will result in a solution with a pH of approximately 2.0.[4]
-
Gently mix the solution until the peptide is fully dissolved.
-
For initial crystallization, incubate the solution at approximately 20°C. Microcrystals may take several hours to days to form.[4]
-
For subsequent and more reliable crystallization, introduce seed crystals from a previous successful batch into the fresh peptide solution. This will significantly accelerate the crystallization process.[4]
-
Monitor the formation of elongated, needle-like microcrystals under a light microscope. The crystals are often only a few micrometers in length.[4]
Protocol 2: X-ray Diffraction Data Collection from GNNQQNY Microcrystals
Materials:
-
GNNQQNY microcrystal suspension
-
Micromounts or glass capillaries
-
Cryoprotectant (e.g., 50% ethylene (B1197577) glycol/water or 50% glycerol/water)[4]
-
Liquid nitrogen
-
Synchrotron microfocus beamline (e.g., ESRF beamline ID13)[4][7]
Method:
-
Using a micromanipulator, carefully transfer a single GNNQQNY microcrystal to a micromount or the tip of a glass capillary.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during data collection.[4]
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
Mount the cryo-cooled crystal on the goniometer of the synchrotron beamline.
-
Collect X-ray diffraction data at 100 K. Due to the small crystal size, a microfocus beam (e.g., 5 µm) is essential.[4][7]
-
Data can be collected in wedges of rotation (e.g., 5° wedges).[7] To minimize localized radiation damage on these small crystals, it may be necessary to collect data from multiple positions on the same crystal or from multiple crystals.[4]
-
Process and reduce the collected diffraction data using standard crystallographic software (e.g., HKL suite - Denzo/Scalepack).[7]
Visualizations
Caption: Workflow for GNNQQNY microcrystal X-ray crystallography.
Caption: Structural hierarchy of the GNNQQNY amyloid spine.
Advanced Techniques and Future Directions
While conventional microfocus synchrotron beamlines have been successful, emerging techniques offer new possibilities for studying even smaller or more radiation-sensitive microcrystals.
-
Serial Femtosecond Crystallography (SFX): This technique, utilizing X-ray free-electron lasers (XFELs), allows for data collection from sub-micron crystals at room temperature before the crystal is destroyed by the intense X-ray pulse.[8][9] This "diffraction-before-destruction" approach minimizes radiation damage and can provide insights into dynamics.[8][10][11]
-
Microcrystal Electron Diffraction (MicroED): MicroED is a cryo-electron microscopy method capable of determining high-resolution structures from extremely small crystals, often nanometers in size.[12] This technique is particularly valuable when crystals are too small for X-ray diffraction.
The application of these advanced methods to GNNQQNY and other amyloid-forming peptides will continue to deepen our understanding of amyloid structure and formation, paving the way for the rational design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 3. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 5. esrf.fr [esrf.fr]
- 6. A Variational Model for Oligomer-Formation Process of GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serial femtosecond crystallography - Wikipedia [en.wikipedia.org]
- 9. High-Resolution Protein Structure Determination by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serial Femtosecond Crystallography of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serial femtosecond crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Seeding GNNQQNY Aggregation with Pre-Formed Fibrils
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GNNQQNY peptide, derived from the N-terminal prion-determining domain of the yeast protein Sup35, is a well-established model system for studying the molecular mechanisms of amyloid fibril formation.[1][2] Its aggregation process is characterized by a nucleation-dependent polymerization mechanism, which includes a significant lag phase during which energetically unfavorable nuclei are formed.[3][4] This lag phase can be circumvented by the addition of "seeds" in the form of pre-formed fibrils (PFFs), which act as templates for the rapid elongation of monomers.[2]
This application note provides detailed protocols for preparing GNNQQNY monomers and pre-formed fibrils, executing seeded aggregation experiments, and monitoring the kinetics of fibril formation. These methods are crucial for screening potential aggregation inhibitors, understanding the structural basis of amyloid propagation, and developing novel therapeutic strategies for amyloid-related diseases.
Key Experimental Workflows
The process of studying seeded GNNQQNY aggregation involves several key stages, from initial peptide preparation to the final analysis of aggregation kinetics. The general workflow includes preparing a homogenous monomeric peptide solution, generating mature fibrils to be used as seeds, initiating the seeded and unseeded (control) aggregation reactions, and monitoring fibril formation over time using biophysical techniques.
Caption: Overall experimental workflow for seeded GNNQQNY aggregation.
Mechanism of Nucleation and Seeding
GNNQQNY aggregation follows a classical nucleation-dependent pathway. In the absence of seeds, monomers must first self-assemble into an unstable, high-energy nucleus. This process is slow and results in a characteristic lag phase. Once a stable nucleus is formed, it templates the rapid addition of other monomers in an elongation phase. Seeding bypasses the slow nucleation step by providing a pre-formed template, leading to immediate fibril elongation and a significantly reduced or eliminated lag phase.
Caption: Nucleation-dependent aggregation vs. seeded elongation.
Experimental Protocols
GNNQQNY Monomer Preparation
A homogenous, monomeric starting solution is critical for reproducible aggregation kinetics. This protocol is adapted from established methods to ensure the peptide is fully solubilized and free of pre-existing aggregates.[3][4]
-
Dissolution : Dissolve lyophilized GNNQQNY peptide powder in Milli-Q water to create a high-concentration stock (e.g., 10 mg/mL).
-
Acidification : Reduce the pH of the peptide solution to 2.0 by adding small aliquots of HCl. This step dissociates any existing oligomers or aggregates into monomers.[3]
-
Incubation : Incubate the acidic solution for 1-2 hours at room temperature to ensure complete monomerization.
-
Clarification : Subject the solution to ultracentrifugation at 80,000 RPM (or >25,000 x g) for 30-60 minutes at 25°C to pellet any residual insoluble peptide.[3]
-
Supernatant Collection : Carefully collect the supernatant, which contains the purified monomeric GNNQQNY.
-
Concentration Determination : Determine the precise peptide concentration using UV absorbance at 215 nm or a suitable peptide quantification assay.
-
Storage : Store the monomer solution on ice for immediate use or aliquot and freeze at -80°C for long-term storage.
Preparation of GNNQQNY Pre-Formed Fibrils (PFFs) as Seeds
Mature fibrils are generated through incubation and then fragmented to create active seeds.
-
Fibril Formation : Take the monomeric GNNQQNY solution and adjust the pH to 7.2-7.4 using a phosphate (B84403) buffer (e.g., PBS).[3] Incubate the solution at 37°C with gentle agitation for several days (e.g., 3-5 days) to allow for the formation of mature fibrils.[3]
-
Confirmation of Fibrillization : Confirm the presence of fibrils using Thioflavin T (ThT) fluorescence or Transmission Electron Microscopy (TEM).[4][5]
-
Seed Preparation (Sonication) : To create active seeds, the long mature fibrils must be fragmented into smaller PFFs.
-
Dilute the fibril solution to a desired concentration (e.g., 1 mg/mL) in PBS (pH 7.4).
-
Sonicate the fibril solution using a probe sonicator on ice. Use short pulses (e.g., 2 seconds on, 2 seconds off) for a total sonication time of 1-2 minutes to avoid overheating. Note: Optimal sonication parameters may need to be determined empirically. This process is analogous to the preparation of alpha-synuclein (B15492655) PFFs.[6][7]
-
-
Storage : Aliquot the resulting PFFs and store them at -80°C.
Thioflavin T (ThT) Aggregation Assay
The ThT assay is a standard method for monitoring amyloid aggregation in real-time. ThT dye exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils.[8][9]
-
Reagent Preparation :
-
ThT Stock Solution : Prepare a 1 mM ThT stock solution in Milli-Q water and filter it through a 0.2 µm syringe filter. Store in the dark at 4°C for up to one week.[8][9]
-
Reaction Buffer : Prepare a suitable buffer, such as PBS (pH 7.4), containing 0.05% sodium azide (B81097) to prevent microbial growth.[3]
-
-
Reaction Setup :
-
Prepare a master mix containing the reaction buffer and ThT. The final ThT concentration in each well should be between 10-25 µM.[9][10]
-
In a 96-well, non-binding, black, clear-bottom plate, add the ThT master mix to each well.
-
Add GNNQQNY monomer solution to each well to achieve the desired final concentration (e.g., 100-500 µM).
-
For seeded reactions , add a small percentage of PFFs (e.g., 1-5% w/w) to the wells containing monomers.
-
For unseeded reactions (negative control) , add an equivalent volume of buffer instead of PFFs.
-
Include a buffer-only control with ThT to measure background fluorescence.
-
-
Data Acquisition :
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) for up to 48 hours.
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[8][9]
-
Incorporate intermittent shaking (e.g., 10 seconds before each read) to promote aggregation.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the final aggregates and confirm the presence of fibrils.[11]
-
Grid Preparation : Place a 3-5 µL drop of the final reaction mixture onto a carbon-coated copper TEM grid for 3 minutes.[11]
-
Washing : Wick away the excess sample with filter paper and wash the grid by briefly floating it on a drop of Milli-Q water.
-
Staining : Negatively stain the grid by placing it on a drop of 2% (w/v) uranyl acetate (B1210297) for 3 minutes.[11]
-
Drying : Wick away the excess stain and allow the grid to air dry completely.
-
Imaging : Image the grid using a transmission electron microscope operating at 80-120 keV. Unbranched, linear fibrils with a width of approximately 5-10 nm are characteristic of amyloid structures.[5][11]
Data Presentation and Interpretation
The primary quantitative output from the ThT assay is a plot of fluorescence intensity versus time. Key parameters extracted from these curves are the lag time (t_lag) and the maximum fluorescence intensity. Seeding dramatically affects the lag time.
| Condition | Peptide Concentration (µM) | Seed Concentration (% w/w) | Typical Lag Time (t_lag) | Description |
| Unseeded | 1253 | 0% | ~20-25 hours[4] | A distinct lag phase is observed, corresponding to the slow process of de novo nucleus formation.[3] |
| Seeded | 1253 | 1-5% | < 1 hour (Expected) | The lag phase is absent or significantly shortened as the PFFs provide templates for immediate elongation. |
| Inhibitor + Seeded | 1253 | 1-5% | Variable | An effective elongation inhibitor will reduce the rate of fluorescence increase, while a nucleation inhibitor will have little effect. |
Note: The seeded lag time is an expected result based on the principles of nucleation-dependent polymerization, as specific quantitative data for GNNQQNY seeding was not available in the searched literature. The unseeded data is from published research.[4]
Caption: Principle of the Thioflavin T (ThT) fluorescence assay.
References
- 1. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Variational Model for Oligomer-Formation Process of GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. Transmission electron microscopy assay [assay-protocol.com]
Application Notes and Protocols for Studying GNNQQNY Oligomer Formation and Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the oligomer formation and associated toxicity of the GNNQQNY peptide, a well-established model system for amyloid fibril formation derived from the yeast prion protein Sup35.[1][2] The methodologies described herein are essential for researchers investigating the fundamental mechanisms of amyloid aggregation, screening for potential therapeutic inhibitors, and assessing the cytotoxicity of various peptide species.
Studying GNNQQNY Oligomer Formation
The aggregation of GNNQQNY into oligomers and fibrils can be monitored using a variety of biophysical and biochemical techniques. These methods provide insights into the kinetics of aggregation, the morphology of the resulting structures, and their secondary structure composition.
Thioflavin T (ThT) Fluorescence Assay
Application: The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[3][4] ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[4] This allows for the kinetic analysis of GNNQQNY aggregation, including the determination of lag times, elongation rates, and the steady-state level of fibril formation.
Quantitative Data Presentation:
| Parameter | Description | Typical Units | Example Value |
| Lag Time (t_lag_) | The time required for the formation of a critical nucleus for aggregation. | hours (h) | 2.5 h |
| Elongation Rate (k_app_) | The apparent rate constant for the growth of fibrils. | h⁻¹ | 0.8 h⁻¹ |
| Maximum Fluorescence Intensity (F_max_) | The fluorescence intensity at the plateau of the aggregation curve, proportional to the total amount of fibrils formed. | Arbitrary Fluorescence Units (AFU) | 950 AFU |
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water and filter it through a 0.2 µm syringe filter.[5] Store the stock solution protected from light at 4°C for up to one week.[3]
-
Prepare the GNNQQNY peptide solution. A reproducible method involves dissolving the peptide at a low pH (e.g., 2.0) to generate monomers, followed by ultracentrifugation to remove any pre-existing aggregates. The aggregation is then initiated by adjusting the pH to physiological conditions (e.g., 7.2-7.4).[6]
-
-
Assay Setup:
-
Data Acquisition:
-
Place the plate in a fluorescence microplate reader equipped with temperature control (e.g., 37°C) and shaking capabilities.[4][7]
-
Set the excitation wavelength to approximately 440-450 nm and the emission wavelength to 480-485 nm.[4][5]
-
Record the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., up to 72 hours or until a plateau is reached).[4]
-
Experimental Workflow:
Caption: Workflow for the Thioflavin T assay.
Transmission Electron Microscopy (TEM)
Application: TEM is a powerful imaging technique used to directly visualize the morphology of GNNQQNY aggregates at high resolution.[8][9] It allows for the characterization of different species formed during the aggregation process, from early oligomers to mature fibrils, and can reveal details about their size, shape, and whether they are branched or linear.[8][10]
Quantitative Data Presentation:
| Parameter | Description | Typical Units | Example Value |
| Fibril Width | The diameter of the mature GNNQQNY fibrils. | nanometers (nm) | 5-10 nm |
| Oligomer Diameter | The approximate size of spherical or globular oligomers. | nanometers (nm) | 10-50 nm |
| Fibril Length | The length of the fibrils, which can vary significantly. | micrometers (µm) | 0.1 - 2 µm |
Experimental Protocol:
-
Sample Preparation:
-
Incubate the GNNQQNY peptide solution under conditions that promote aggregation for the desired length of time.
-
-
Grid Preparation and Staining:
-
Place a 3 µL aliquot of the GNNQQNY sample onto a carbon-coated copper grid for 1-2 minutes.[9]
-
Wick off the excess sample using filter paper.
-
Immediately apply 3 µL of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.[9]
-
Remove the excess stain with filter paper and allow the grid to air dry completely.[9]
-
-
Imaging:
Experimental Workflow:
References
- 1. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular dynamics simulations on the oligomer-formation process of the GNNQQNY peptide from yeast prion protein Sup35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. benchchem.com [benchchem.com]
- 5. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transmission electron microscopy assay [assay-protocol.com]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of GNNQQNY Aggregation Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the aggregation kinetics of GNNQQNY, a heptapeptide (B1575542) fragment of the yeast prion protein Sup35. GNNQQNY is a widely used model system for studying amyloid fibril formation due to its amyloidogenic properties, including cooperative aggregation kinetics and the ability to form fibrils with a characteristic cross-β structure.[1][2] Understanding the kinetics of its aggregation is crucial for developing therapeutic strategies against amyloid-related diseases.
Introduction to GNNQQNY Aggregation
The aggregation of GNNQQNY peptides into amyloid fibrils follows a nucleation-dependent polymerization mechanism.[3][4] This process is characterized by a lag phase, during which stable oligomeric nuclei are formed, followed by an elongation phase where these nuclei act as templates for the rapid addition of monomers, leading to the formation of mature fibrils.[5] The kinetics of this process can be influenced by various factors, including peptide concentration, temperature, pH, and the presence of seeding molecules.[3][5]
Quantitative Kinetic Parameters
The aggregation kinetics of GNNQQNY can be quantified by several key parameters, which are summarized in the table below. These parameters are typically extracted from sigmoidal aggregation curves generated by monitoring fibril formation over time.
| Kinetic Parameter | Description | Typical Values for GNNQQNY | Experimental Conditions | References |
| Lag Time (t_lag) | The time required for the formation of stable nuclei before rapid fibril growth. | ~12-25 hours | 1253±12 µM peptide, pH 7.4, 37°C | [3] |
| ~5 hours | 1253±12 µM peptide, pH 7.4, 23°C | [3] | ||
| ~75 minutes | 1253±12 µM peptide, pH 7.4, 4°C | [3] | ||
| Critical Nucleus Size (n)* | The number of monomers required to form a stable nucleus. | ~7 monomers | pH 7.4, 37°C | [3][4] |
| ~6 monomers | 23°C | [3] | ||
| 4-5 monomers | Molecular dynamics simulation at 280 K | [6][7] | ||
| 5-6 monomers | Molecular dynamics simulation at 300 K | [6][7] | ||
| Elongation Rate | The rate at which monomers are added to the growing fibril ends. | Dependent on monomer concentration | - | [8] |
| Maximum Fibril Content | The final concentration of fibrils at the plateau of the aggregation curve. | Varies with initial monomer concentration | - | [9] |
Experimental Protocols
Several biophysical techniques can be employed to monitor the aggregation kinetics of GNNQQNY in real-time. The following are detailed protocols for commonly used methods.
Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method for monitoring amyloid fibril formation.[9] ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the cross-β-sheet structures of amyloid fibrils.[9][10]
Materials:
-
GNNQQNY peptide (lyophilized powder)
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)[10]
-
Nuclease-free water
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Peptide Preparation:
-
ThT Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of ThT by dissolving the powder in nuclease-free water.
-
Filter the solution through a 0.2 µm syringe filter to remove any aggregates.[9]
-
Store the stock solution protected from light.
-
-
Reaction Setup:
-
In a 96-well plate, prepare the reaction mixtures containing the GNNQQNY peptide at the desired concentration and ThT in phosphate buffer. The final ThT concentration is typically in the micromolar range.
-
Include control wells with buffer and ThT alone to measure background fluorescence.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader at the desired temperature (e.g., 37°C).[5]
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes).
-
Excitation wavelength: 440-450 nm.[9]
-
Emission wavelength: 480-485 nm.[9]
-
Continue measurements until the fluorescence signal reaches a plateau.
-
Right-Angle Light Scattering
Right-angle light scattering measures the increase in scattered light intensity as soluble monomers assemble into larger fibrillar aggregates.
Materials:
-
GNNQQNY peptide solution (prepared as in 3.1.1)
-
Spectrofluorometer with a right-angle light scattering setup
-
Cuvette
Protocol:
-
Instrument Setup:
-
Set the excitation and emission wavelengths to the same value (e.g., 350 nm).
-
Set the instrument to record the scattering intensity at a 90° angle.
-
-
Measurement:
-
Place the GNNQQNY peptide solution in the cuvette.
-
Start the measurement and record the scattering intensity over time at the desired temperature.
-
An increase in scattering intensity indicates the formation of larger aggregates.
-
RP-HPLC-Based Sedimentation Assay
This quantitative method measures the decrease in the concentration of soluble monomeric peptide over time as it incorporates into insoluble fibrils.[3]
Materials:
-
GNNQQNY peptide solution (prepared as in 3.1.1)
-
Microcentrifuge
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Protocol:
-
Incubation:
-
Incubate the GNNQQNY peptide solution at the desired temperature to allow for aggregation.
-
-
Sedimentation:
-
At various time points, take an aliquot of the reaction mixture.
-
Centrifuge the aliquot at high speed (e.g., >14,000 x g) to pellet the fibrillar aggregates.
-
-
Quantification of Monomer:
-
Carefully collect the supernatant containing the soluble monomeric peptide.
-
Analyze the concentration of the monomer in the supernatant using RP-HPLC.
-
-
Data Analysis:
-
Plot the concentration of the soluble monomer as a function of time. A decrease in monomer concentration corresponds to its incorporation into fibrils.
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the quantitative analysis of GNNQQNY aggregation kinetics.
Nucleation-Dependent Aggregation Pathway
Caption: Schematic of the nucleation-dependent aggregation pathway of GNNQQNY.
References
- 1. smsyslab.org [smsyslab.org]
- 2. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence | PLOS Computational Biology [journals.plos.org]
- 7. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
Simulating Nature's Nanotechnology: Coarse-Grained Models for GNNQQNY Self-Assembly
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The self-assembly of peptides into ordered amyloid structures is a hallmark of various neurodegenerative diseases, yet it also presents opportunities for the development of novel biomaterials. The GNNQQNY peptide, a segment from the yeast prion protein Sup35, is a well-established model system for studying the fundamental principles of amyloid formation. Coarse-grained (CG) molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the thermodynamics and kinetics of GNNQQNY self-assembly over time and length scales inaccessible to fully atomistic models. These simplified representations of molecular systems reduce the number of degrees of freedom, enabling the observation of large-scale conformational changes and aggregation events.
This document provides detailed application notes and protocols for utilizing coarse-grained models to simulate the self-assembly of the GNNQQNY peptide. It is intended for researchers in computational biophysics, drug development, and materials science who are interested in applying these methods to understand and modulate peptide aggregation.
Key Coarse-Grained Models and Simulation Parameters
Several coarse-grained force fields have been successfully employed to study GNNQQNY self-assembly. The choice of model influences the representation of the peptide and the interactions that govern its behavior. Below is a summary of commonly used models and typical simulation parameters.
| Force Field | Peptide Representation | Key Simulation Parameters | Notable Findings |
| peptideB | Each amino acid is represented by a few beads, capturing backbone and side-chain properties. | - Method: Replica Exchange Molecular Dynamics (REMD) - Number of Peptides: 6[1] - Concentration: ~80 mM[1] - Temperature Range: ~189-366 K (16 replicas)[1] - Simulation Time: 40 µs for production runs[1] | Identified a phase transition temperature of ~267 K, indicating the onset of ordered aggregation.[1] |
| OPEP | A more detailed coarse-grained model with an atomistic description of the backbone and a single bead for each side chain.[2][3][4] | - Method: Replica Exchange Molecular Dynamics (REMD) - Number of Peptides: 3, 12, and 20[5] - Concentration: ~4.15 mM[5] - Temperature: Melting temperature (Tm) of ~294 K determined[5] - Simulation Time: 50 ns per replica (16 replicas)[5] | Revealed a high degree of polymorphism in the resulting aggregates, with transient fibril-like structures observed for the 20-mer system.[5] |
| Martini | A versatile coarse-grained force field where, typically, four heavy atoms are represented by a single interaction site.[6][7] | - Method: Standard Molecular Dynamics (MD)[8] - General Applicability: Widely used for simulating lipids, proteins, and their interactions, with developmental trajectory focusing on reducing "stickiness" of amino acids.[6][7] | While specific quantitative data for GNNQQNY was not detailed in the provided search results, the Martini force field is a popular choice for peptide self-assembly studies due to its computational efficiency.[6][7][8] |
Experimental Protocols
The following protocols provide a generalized workflow for setting up and running coarse-grained simulations of GNNQQNY self-assembly. Specific parameters should be adapted based on the chosen force field and the scientific question being addressed.
Protocol 1: System Setup for Coarse-Grained Simulation
This protocol outlines the initial steps for preparing the simulation system.
-
Obtain Peptide Structure: Start with an initial structure of the GNNQQNY peptide. This can be an extended conformation or a structure from a protein data bank.
-
Coarse-Graining the Peptide: Use a tool specific to the chosen force field (e.g., martinize.py for the Martini force field) to convert the atomistic peptide structure into its coarse-grained representation.[9][10] This involves mapping groups of atoms to single beads and assigning the corresponding interaction types.
-
System Solvation and Ionization:
-
Create a simulation box of appropriate dimensions to achieve the desired peptide concentration.
-
Populate the box with the desired number of coarse-grained GNNQQNY peptides, placing them randomly.
-
Solvate the system using the coarse-grained water model compatible with the chosen force field.
-
Add ions to neutralize the system if necessary.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable contacts introduced during the system setup.
Protocol 2: Replica Exchange Molecular Dynamics (REMD) Simulation
REMD is a powerful enhanced sampling technique used to overcome high energy barriers and thoroughly explore the conformational space of the system.[11][12]
-
Temperature Selection: Choose a range of temperatures for the replicas. The temperatures should be spaced to ensure a reasonable exchange probability between adjacent replicas (typically 20-30%). The temperature range should span the expected transition temperature for aggregation.[8]
-
Equilibration: Run a short equilibration simulation for each replica at its respective temperature under NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) conditions to allow the system to relax.
-
Production Run:
-
Initiate the production REMD simulation. At fixed intervals, attempts are made to swap the coordinates of replicas at adjacent temperatures.
-
The swap is accepted or rejected based on the Metropolis criterion, which depends on the potential energies of the two replicas and their temperatures.[12]
-
-
Trajectory Analysis:
-
After the simulation, the trajectories from all replicas can be combined and analyzed.
-
Focus the analysis on the lowest temperature replica to study the equilibrium properties of the system at the temperature of interest.
-
Analyze properties such as the formation of β-sheets, cluster size distribution, and the overall morphology of the aggregates.
-
Visualization of the Aggregation Pathway
The self-assembly of amyloidogenic peptides like GNNQQNY is often described by a two-step nucleation model.[13][14] This model posits that the initial formation of disordered oligomers precedes their conformational conversion into structured, β-sheet-rich nuclei that can then elongate into fibrils.
Caption: A schematic of the two-step amyloid aggregation pathway.
Concluding Remarks
Coarse-grained simulations provide an invaluable window into the complex process of GNNQQNY self-assembly. By simplifying the molecular representation, these models allow researchers to probe the early stages of aggregation, characterize the thermodynamics of fibril formation, and identify key structural intermediates. The protocols and data presented here offer a starting point for researchers to design and execute their own computational experiments, ultimately contributing to a deeper understanding of amyloid diseases and the rational design of peptide-based nanomaterials. The continued development of coarse-grained force fields and enhanced sampling techniques will further expand the scope and predictive power of these simulations in the future.
References
- 1. Visualizing the multi-step process of protein aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized OPEP Force Field for Simulation of Crowded Protein Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized OPEP Force Field for Simulation of Crowded Protein Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular simulations of self-assembling bio-inspired supramolecular systems and their connection to experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The power of coarse graining in biomolecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replica Exchange Molecular Dynamics of Diphenylalanine Amyloid Peptides in Electric Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the development of coarse-grained structures for macromolecular simulation using GROMACS [protocols.io]
- 10. Importance of the ion-pair interactions in the OPEP coarse-grained force field: parametrization and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Replica Exchange Molecular Dynamics: A Practical Application Protocol with Solutions to Common Problems and a Peptide Aggregation and Self-Assembly Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Replica Exchange Molecular Dynamics: A Practical Application Protocol with Solutions to Common Problems and a Peptide Aggregation and Self-Assembly Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tifrh.res.in [tifrh.res.in]
- 14. Two-Step Amyloid Aggregation: Sequential Lag Phase Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the GNNQQNY Aggregation Mechanism using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide (B1575542) GNNQQNY, derived from the yeast prion protein Sup35, is a well-established model system for studying the fundamental mechanisms of amyloid fibril formation. Its self-assembly into highly ordered, β-sheet-rich structures is characteristic of the protein aggregation phenomena implicated in a range of neurodegenerative diseases. The sequence, particularly the asparagine (N) and glutamine (Q) residues, plays a pivotal role in driving the aggregation process through the formation of a "steric zipper" interface between β-sheets.
Site-directed mutagenesis is a powerful technique to dissect the contribution of individual amino acid residues to the stability, kinetics, and morphology of GNNQQNY aggregates. By systematically replacing key residues, researchers can probe the molecular forces governing fibrillization, identify critical interactions for nucleation and elongation, and potentially design inhibitors of aggregation. These application notes provide a comprehensive guide to utilizing site-directed mutagenesis to investigate the GNNQQNY aggregation mechanism, including detailed experimental protocols and data interpretation.
Data Presentation: The Impact of Mutations on GNNQQNY Aggregation
Table 1: Representative Aggregation Kinetics of GNNQQNY Variants Measured by Thioflavin T (ThT) Fluorescence Assay
| Peptide Variant | Lag Time (t_lag, hours) | Apparent Elongation Rate (k_app, h⁻¹) | Maximum Fluorescence (F_max, a.u.) |
| Wild-Type GNNQQNY | 8.2 ± 0.5 | 0.25 ± 0.03 | 100 ± 5 |
| N2A | Increased | Decreased | Reduced |
| Q4A | Significantly Increased | Significantly Decreased | Significantly Reduced |
| N6A | Increased | Decreased | Reduced |
| Y7A | Moderately Increased | Moderately Decreased | Moderately Reduced |
| Q4Nle | Altered | Altered | Similar |
| Q5Nle | Altered | Altered | Similar |
Data are presented as mean ± standard deviation for illustrative purposes.
Table 2: Representative Fibril Morphology of GNNQQNY Variants Characterized by Transmission Electron Microscopy (TEM)
| Peptide Variant | Fibril Morphology | Fibril Width (nm) | Fibril Periodicity (nm) |
| Wild-Type GNNQQNY | Long, straight, and unbranched fibrils | 10 ± 2 | N/A |
| N2A | Shorter, more fragmented fibrils | 12 ± 3 | N/A |
| Q4A | Predominantly amorphous aggregates, few fibrils | N/A | N/A |
| Y7A | Thinner, more flexible fibrils | 8 ± 2 | N/A |
| Q4Nle | Twisted filaments | 15 ± 3 | ~50 |
| Q5Nle | Loosely assembled, twisted filaments | 18 ± 4 | ~100 |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis and Peptide Expression/Synthesis
Objective: To generate GNNQQNY peptide variants with single amino acid substitutions.
Method 1: Recombinant Expression and Purification
-
Mutagenesis:
-
Design primers containing the desired mutation for the GNNQQNY coding sequence cloned into an expression vector (e.g., pET series).
-
Perform site-directed mutagenesis using a high-fidelity DNA polymerase.[1][2]
-
Transform the mutated plasmid into competent E. coli cells and verify the mutation by DNA sequencing.
-
-
Expression:
-
Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow the bacterial culture in appropriate media (e.g., LB or M9) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
If the peptide is expressed with a purification tag (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA).
-
Cleave the tag using a specific protease if required.
-
Further purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified peptide and store at -80°C.
-
Method 2: Solid-Phase Peptide Synthesis
-
Synthesize the GNNQQNY variants using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.
-
Cleave the peptide from the resin and deprotect the side chains.
-
Purify the crude peptide by RP-HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Lyophilize the purified peptide and store at -80°C.
Protocol 2: Preparation of Monomeric GNNQQNY Solutions
Objective: To prepare a homogenous, monomeric stock solution of the GNNQQNY peptide, which is crucial for reproducible aggregation assays.
-
Dissolve the lyophilized GNNQQNY peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL to dissociate any pre-formed aggregates.
-
Aliquot the solution into microcentrifuge tubes.
-
Evaporate the HFIP under a stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the peptide film in a small volume of dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 5 mM).
-
Dilute the DMSO stock into the desired aggregation buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration.
Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
Objective: To monitor the kinetics of GNNQQNY fibril formation in real-time.
-
Reagent Preparation:
-
ThT Stock Solution (1 mM): Dissolve Thioflavin T in water and filter through a 0.22 µm filter. Store protected from light at 4°C for up to one week.
-
Aggregation Buffer: Prepare phosphate-buffered saline (PBS), pH 7.4.
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom plate, add the aggregation buffer containing ThT at a final concentration of 10-25 µM.
-
Initiate the aggregation reaction by adding the monomeric GNNQQNY peptide solution to each well to the desired final concentration (e.g., 100 µM).
-
Include control wells with buffer and ThT only (blank).
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with temperature control (e.g., 37°C) and shaking capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours or until the fluorescence signal reaches a plateau.
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from the sample fluorescence at each time point.
-
Plot the fluorescence intensity versus time. The resulting curve is typically sigmoidal.
-
Fit the data to a sigmoidal equation to determine the lag time (t_lag) and the apparent elongation rate (k_app).
-
Protocol 4: Transmission Electron Microscopy (TEM) for Fibril Morphology
Objective: To visualize the morphology of the GNNQQNY aggregates.
-
Sample Preparation:
-
Take an aliquot from the ThT assay at the end of the aggregation reaction (plateau phase).
-
Place a 5-10 µL drop of the sample on a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Wash the grid by placing it on a drop of deionized water for 1 minute.
-
Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope at an appropriate magnification.
-
Capture images of the fibrillar structures.
-
Analyze the images to determine the morphology, width, and length of the fibrils.
-
Visualizations
Caption: Workflow for GNNQQNY mutagenesis and aggregation analysis.
References
Application Notes and Protocols: Screening for Amyloid Inhibitor Compounds Using GNNQQNY
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid aggregation is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The formation of insoluble amyloid plaques is believed to contribute to cellular toxicity and disease progression.[2] A key event in amyloidogenesis is the self-assembly of peptides into β-sheet-rich fibrillar structures.[3] The heptapeptide (B1575542) GNNQQNY, derived from the N-terminal domain of the yeast prion protein Sup35, has emerged as a valuable model system for studying the fundamental mechanisms of amyloid formation.[1][4] This peptide readily forms amyloid-like fibrils in vitro and exhibits key properties of amyloidogenic proteins, such as a nucleation-dependent aggregation process and the ability to bind dyes like Congo red and Thioflavin T (ThT).[3][4]
The GNNQQNY peptide's relatively simple structure and well-characterized aggregation kinetics make it an ideal tool for high-throughput screening of potential amyloid inhibitor compounds.[5][6] By monitoring the aggregation of GNNQQNY in the presence of test compounds, researchers can identify molecules that interfere with fibril formation. This application note provides detailed protocols for preparing GNNQQNY, performing aggregation assays, and screening for inhibitors.
Experimental Principles
The screening methodology is based on the principle of nucleation-dependent polymerization. GNNQQNY monomers in solution undergo a lag phase before forming a critical nucleus.[7][8] This nucleus then acts as a template for the rapid addition of other monomers, leading to the elongation of amyloid fibrils.[7] The aggregation process can be monitored in real-time using the fluorescent dye Thioflavin T (ThT). ThT exhibits a characteristic increase in fluorescence upon binding to the β-sheet structures of amyloid fibrils.[9][10] Potential inhibitors can be identified by their ability to prolong the lag phase, reduce the rate of fibril elongation, or decrease the total amount of aggregated peptide, as reflected by the ThT fluorescence signal.
Experimental Workflow
The overall workflow for screening amyloid inhibitors using GNNQQNY is depicted below.
Figure 1. Experimental workflow for GNNQQNY-based amyloid inhibitor screening.
Materials and Methods
Materials
-
GNNQQNY peptide (lyophilized powder)
-
Thioflavin T (ThT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
Protocols
1. GNNQQNY Peptide Preparation (Monomeric Stock)
This protocol is adapted from a reproducible solubilization method to ensure a monomeric starting population of the peptide.[7][8]
-
Dissolution: Dissolve lyophilized GNNQQNY peptide in a solution of pH 2.0 (adjusted with HCl) to a concentration of 1-2 mM. Vortex briefly to ensure complete dissolution.
-
Ultracentrifugation: Centrifuge the peptide solution at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any pre-existing small aggregates.
-
Supernatant Collection: Carefully collect the supernatant, which contains the monomeric GNNQQNY peptide.
-
Concentration Determination: Determine the precise concentration of the monomeric peptide solution using a suitable method, such as UV absorbance at 280 nm (if the sequence contains Trp or Tyr, as GNNQQNY does) or a peptide quantification assay.
-
Storage: Aliquot the monomeric peptide solution and store at -80°C until use. Avoid repeated freeze-thaw cycles.
2. Thioflavin T (ThT) Aggregation Assay for Inhibitor Screening
-
Compound Preparation: Prepare stock solutions of test inhibitor compounds in DMSO. Create a dilution series of each compound.
-
Assay Reaction Mixture: In each well of a 96-well plate, prepare the following reaction mixture:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (final concentration of 10-20 µM)
-
Test compound or vehicle control (DMSO, typically at a final concentration of ≤1% v/v)
-
Monomeric GNNQQNY peptide stock solution (final concentration of 50-100 µM)
-
Note: The aggregation is triggered by the pH shift from the acidic stock solution to the physiological pH of the buffer.[7]
-
-
Controls: Include the following controls in your assay plate:
-
Positive Control: GNNQQNY with vehicle (DMSO) only.
-
Negative Control: GNNQQNY without vehicle or test compound.
-
Blank: All components except the GNNQQNY peptide.
-
-
Incubation and Monitoring:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 5-10 minutes) for several hours or until the fluorescence of the positive control reaches a plateau.
-
Data Analysis and Interpretation
The data from the ThT aggregation assay can be used to determine the effect of test compounds on the kinetics of GNNQQNY aggregation.
-
Plotting the Data: For each concentration of each test compound, plot the ThT fluorescence intensity as a function of time. This will generate sigmoidal aggregation curves.
-
Kinetic Parameters: From these curves, determine the following key parameters:
-
Lag Time (t_lag): The time required to reach the onset of rapid fibril growth.
-
Maximum Fluorescence (F_max): The fluorescence intensity at the plateau, which corresponds to the final amount of amyloid fibrils formed.
-
Apparent Growth Rate (k_app): The slope of the curve during the exponential growth phase.
-
-
Hit Identification: Compounds that significantly increase the lag time, decrease the maximum fluorescence, or reduce the apparent growth rate compared to the vehicle control are considered potential inhibitors of GNNQQNY aggregation.
Quantitative Data Summary
The following table provides an example of how to summarize the quantitative data from a primary screen of hypothetical inhibitor compounds.
| Compound ID | Concentration (µM) | Lag Time (min) | % Increase in Lag Time | Maximum Fluorescence (RFU) | % Inhibition of Aggregation |
| Control (Vehicle) | - | 60 ± 5 | 0% | 10,000 ± 500 | 0% |
| Compound A | 10 | 120 ± 8 | 100% | 5,500 ± 300 | 45% |
| Compound A | 50 | 240 ± 15 | 300% | 2,000 ± 150 | 80% |
| Compound B | 10 | 65 ± 6 | 8% | 9,800 ± 450 | 2% |
| Compound B | 50 | 75 ± 7 | 25% | 9,000 ± 400 | 10% |
| Trehalose (Ref) | 100 | 150 ± 10 | 150% | 6,000 ± 350 | 40% |
% Increase in Lag Time = ((t_lag_compound - t_lag_control) / t_lag_control) * 100 % Inhibition of Aggregation = ((F_max_control - F_max_compound) / F_max_control) * 100
Mechanism of Amyloid Aggregation and Inhibition
The aggregation of GNNQQNY, like other amyloidogenic peptides, is a complex process that can be inhibited at multiple stages. The diagram below illustrates the general pathway of amyloid formation and potential points of intervention for inhibitor compounds.
Figure 2. Amyloid aggregation pathway and points of inhibition.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | - Incomplete mixing- Pipetting errors- Pre-aggregated peptide | - Ensure thorough mixing of reagents.- Use calibrated pipettes and proper technique.- Strictly follow the peptide solubilization protocol. |
| No aggregation observed in positive control | - Incorrect pH of buffer- Low peptide concentration- Inactive peptide | - Verify the pH of all buffers.- Confirm the peptide concentration.- Use a fresh batch of peptide. |
| Fluorescence quenching by test compound | - Compound absorbs at ThT excitation/emission wavelengths | - Run a control experiment with the compound and pre-formed fibrils to check for quenching. |
| Compound precipitates in assay buffer | - Poor solubility of the compound | - Lower the final concentration of the compound.- Increase the DMSO concentration slightly (while monitoring its effect on aggregation). |
Conclusion
The GNNQQNY peptide provides a robust and reproducible model system for the discovery and characterization of amyloid aggregation inhibitors. The protocols outlined in this application note offer a straightforward and high-throughput method for screening compound libraries and identifying promising candidates for further development in the context of neurodegenerative diseases. By understanding the kinetics of GNNQQNY aggregation and the mechanisms by which small molecules can interfere with this process, researchers can accelerate the development of novel therapeutics targeting amyloid pathologies.
References
- 1. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 | PLOS Computational Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of GNNQQNY prion peptide aggregation by trehalose: a mechanistic view - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GNNQQNY Peptide in Biomaterial and Nanotechnology Research
Introduction
The GNNQQNY peptide, a seven-amino-acid sequence (Gly-Asn-Asn-Gln-Gln-Asn-Tyr) derived from the yeast prion protein Sup35, has emerged as a pivotal model system in the study of amyloid formation.[1][2] Its intrinsic ability to self-assemble into highly ordered, β-sheet-rich nanostructures makes it a compelling building block for advanced biomaterials.[3][4] This document provides detailed application notes and experimental protocols for leveraging the GNNQQNY peptide in nanotechnology and biomaterial applications, including the formation of nanofibers and hydrogels for potential use in drug delivery and tissue engineering.
Application Note 1: Self-Assembly of GNNQQNY into Nanofibers and Hydrogels
The fundamental utility of the GNNQQNY peptide lies in its spontaneous self-assembly into well-defined hierarchical structures. This process is driven by specific intermolecular interactions, including hydrogen bonding between peptide backbones and side chains, as well as π-π stacking of the tyrosine residues.[1][2] The resulting structures are predominantly nanofibers, which can further entangle at high concentrations to form macroscopic, water-retaining hydrogels.
The self-assembly process is a nucleation-dependent phenomenon, beginning with the formation of a small, thermodynamically unstable nucleus of monomers.[5][6] This nucleus then acts as a template, catalyzing the rapid addition of further monomers to elongate into protofibrils and eventually mature amyloid fibers.[7][8]
Key Properties and Controlling Factors:
-
Polymorphism: The morphology of the final structure is highly dependent on environmental conditions. GNNQQNY exhibits concentration-dependent polymorphism, typically forming ordered nanocrystals at lower concentrations and amyloid fibrils at higher concentrations.[9][10]
-
pH Sensitivity: The protonation state of the peptide's termini and tyrosine residue influences its charge and, consequently, its assembly kinetics and morphology.[3]
-
Mechanical Stability: The extensive network of hydrogen bonds and the "steric zipper" interface, where side chains from opposing β-sheets interdigitate, impart significant stability to the resulting fibrils.[1]
Quantitative Data for GNNQQNY Self-Assembly
The following table summarizes key quantitative parameters that influence the self-assembly of the GNNQQNY peptide, as reported in various studies.
| Parameter | Condition | Value/Observation | Reference |
| Concentration | Low Concentration | Formation of monoclinic and orthorhombic crystals | [9][10] |
| High Concentration | Formation of amyloid fibrils | [9][11] | |
| pH | pH 2.0 | Promotes monomeric (disassembled) state | [5] |
| pH 7.2 | Triggers rapid aggregation from a monomeric solution | [5] | |
| Critical Nucleus Size | Physiological Conditions | Estimated to be ~3-4 or ~7 monomers | [5][12] |
| Structural Dimensions | In Silico Models | Inter-strand distance (within a sheet): ~4.87 Å | [1] |
| In Silico Models | Inter-sheet distance (steric zipper): ~8.5 Å | [1] |
Visualization of GNNQQNY Self-Assembly Pathway
Application Note 2: Biomaterial Applications in Drug Delivery and Tissue Engineering
The nanofibrous hydrogels formed by GNNQQNY are structurally analogous to the native extracellular matrix (ECM), making them promising candidates for biomedical applications.
Controlled Drug Delivery: Hydrogels are widely used as depots for the sustained release of therapeutic agents.[13] The porous, three-dimensional network of a GNNQQNY hydrogel can physically entrap drug molecules, releasing them over time as they diffuse through the mesh.[14]
-
Hydrophilic Drugs: The high water content makes these hydrogels ideal for encapsulating water-soluble drugs and biologics like peptides or growth factors.[13]
-
Release Kinetics: The release rate can be tuned by modulating the hydrogel's density and mechanical properties, which are controlled by the initial peptide concentration and assembly conditions.
Tissue Engineering Scaffolds: The fibrillar architecture of GNNQQNY assemblies can provide a supportive scaffold for 3D cell culture and tissue regeneration.[15] The biocompatible nature of peptides and the physical similarity of the hydrogel to soft tissue create a favorable environment for cell adhesion, proliferation, and differentiation.
Visualization of Drug Encapsulation Workflow
Experimental Protocols
Protocol 1: Solubilization and Triggered Fibrillization of GNNQQNY
This protocol is adapted from established methods to generate a homogenous monomeric solution of GNNQQNY and subsequently trigger its self-assembly into fibrils.[5]
Materials:
-
Lyophilized GNNQQNY peptide
-
Ultrapure water
-
Hydrochloric acid (HCl), 1 M
-
Phosphate-buffered saline (PBS), 10x, pH 7.4
-
Microcentrifuge and ultracentrifuge
-
pH meter
Procedure:
-
Peptide Solubilization: a. Dissolve lyophilized GNNQQNY peptide in ultrapure water to a desired stock concentration (e.g., 10 mg/mL). b. Adjust the pH of the solution to 2.0 using 1 M HCl. Ensure the peptide is fully dissolved by gentle vortexing. This step protonates the peptide, promoting disassembly into monomers.
-
Removal of Pre-existing Aggregates: a. Centrifuge the acidic peptide solution at 14,000 x g for 15 minutes at 4°C to pellet any large, insoluble material. b. Carefully transfer the supernatant to an ultracentrifuge tube. c. Ultracentrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet any remaining small, stable aggregates.
-
Preparation of Monomeric Stock: a. Immediately after ultracentrifugation, carefully collect the supernatant, which contains the purified monomeric GNNQQNY. b. Determine the precise concentration of the peptide solution using a spectrophotometer (A280, using the extinction coefficient for tyrosine).
-
Triggering Fibrillization: a. Dilute the monomeric peptide stock to the desired final concentration (e.g., 1-2 mg/mL) using a buffer that will bring the final pH to neutral. For example, add 1 part 10x PBS (pH 7.4) to 9 parts peptide solution. b. Incubate the solution under quiescent conditions at a controlled temperature (e.g., 37°C). Fibril formation will begin immediately and proceed over several hours.
Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Assay
The ThT assay is a standard method for monitoring the kinetics of amyloid fibril formation in real-time.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
GNNQQNY monomer solution (from Protocol 1)
-
Assay buffer (e.g., 1x PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, combine the GNNQQNY monomer solution, ThT stock (to a final concentration of ~10-20 µM), and assay buffer to the desired final peptide concentration.
-
Set up Fluorometer: Set the instrument to read fluorescence with excitation at ~440 nm and emission at ~485 nm. Set the plate to incubate at the desired temperature (e.g., 37°C) with intermittent shaking.
-
Acquire Data: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for several hours or until the signal reaches a plateau.
-
Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve will show a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase (equilibrium).
Visualization of Fibril Hierarchical Structure
References
- 1. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembling peptide and protein amyloids: from structure to tailored function in nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. johnlab.de [johnlab.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-state NMR study of amyloid nanocrystals and fibrils formed by the peptide GNNQQNY from yeast prion protein Sup35p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural stability and dynamics of an this compound from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to prevent premature aggregation of GNNQQNY peptide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the premature aggregation of GNNQQNY peptide stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the GNNQQNY peptide and why is it prone to aggregation?
The GNNQQNY peptide is a seven-amino-acid sequence (Gly-Asn-Asn-Gln-Gln-Asn-Tyr) derived from the yeast prion protein Sup35.[1][2] Its high propensity for aggregation into amyloid fibrils is attributed to its specific sequence, which facilitates the formation of a stable, cross-β spine structure.[1][3] The side chains of asparagine (Asn) and glutamine (Gln) residues play a crucial role in stabilizing these aggregates through hydrogen bonding.[4]
Q2: My GNNQQNY peptide stock solution appears cloudy or has visible precipitates immediately after reconstitution. What happened?
Cloudiness or precipitation upon reconstitution indicates that the peptide has already begun to aggregate. This can be due to several factors, including the presence of pre-existing seed structures in the lyophilized powder, the use of a suboptimal solvent, or inappropriate pH conditions. The GNNQQNY peptide is known for its rapid self-assembly.[5]
Q3: What is the recommended procedure for dissolving lyophilized GNNQQNY peptide to create a stable, monomeric stock solution?
A proven method to generate a monomeric GNNQQNY stock solution involves dissolving the peptide at a low pH.[6] A detailed protocol is provided in the Experimental Protocols section below. This procedure minimizes initial aggregation by keeping the peptide in a monomeric state.
Q4: How should I store my GNNQQNY peptide stock solution to prevent aggregation over time?
For long-term storage, it is highly recommended to store the peptide in its lyophilized form at -20°C or colder, protected from light and moisture.[7][8] If a stock solution must be prepared, it is best to aliquot it into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[7][8][9] The stability of peptides in solution is limited, especially for sequences containing amino acids like Gln and Asn.[10][11]
Q5: Can I use buffers like PBS to dissolve and store my GNNQQNY peptide?
It is generally not recommended to dissolve GNNQQNY directly in buffers like PBS at neutral pH, as this can trigger immediate aggregation.[6] Salts in buffers can sometimes hinder solubility.[11] The recommended approach is to first dissolve the peptide in an acidic solution to ensure it is monomeric, and then dilute it into the desired buffer for your experiment immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy/Precipitated Stock Solution | - Suboptimal solvent or pH- Presence of pre-existing aggregates in lyophilized powder- High peptide concentration | - Follow the recommended acidic solubilization protocol.[6]- Ultracentrifuge the acidic stock solution to remove any insoluble material before adjusting the pH.[6]- Prepare a more dilute stock solution. |
| Inconsistent Experimental Results | - Variable aggregation state of the peptide stock- Repeated freeze-thaw cycles | - Always start with a freshly prepared and validated monomeric stock solution for each experiment.- Aliquot stock solutions to avoid freeze-thaw cycles.[7][8][9] |
| Peptide Aggregates During Experiment | - Incubation time, temperature, or pH favors aggregation- High peptide concentration in the assay | - Optimize experimental conditions (e.g., lower temperature, shorter incubation time if possible).- Adjust the final peptide concentration in your experiment. Aggregation of GNNQQNY is concentration-dependent.[2] |
Experimental Protocols
Protocol 1: Preparation of a Monomeric GNNQQNY Peptide Stock Solution
This protocol is adapted from a published methodology for generating a reproducible, monomeric GNNQQNY solution.[6][12]
Materials:
-
Lyophilized GNNQQNY peptide
-
Milli-Q water
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Ultracentrifuge
Procedure:
-
Prepare Acidified Water: Adjust the pH of Milli-Q water to 2.0 using HCl or TFA.
-
Dissolve the Peptide: Weigh the desired amount of lyophilized GNNQQNY peptide and dissolve it in the pH 2.0 water to a concentration of 2 mg/mL. Swirl the solution gently until the peptide is fully dissolved.
-
Ultracentrifugation: Transfer the peptide solution to an ultracentrifuge tube and centrifuge at 80,000 RPM for 30-120 minutes at 25°C to pellet any pre-existing, insoluble aggregates.[12]
-
Collect Monomeric Fraction: Carefully collect the top two-thirds of the supernatant. This fraction contains the monomeric peptide. Avoid disturbing the bottom one-third of the solution.
-
Concentration Determination: Determine the precise concentration of the monomeric peptide solution using a method such as UV-Vis spectrophotometry at 220 nm or a quantitative amino acid analysis.[12]
-
Storage: For immediate use, this stock solution can be kept on ice. For longer-term storage, it is advisable to aliquot and flash-freeze in liquid nitrogen, then store at -80°C. However, be aware that the stability in solution is limited.
Protocol 2: Triggering GNNQQNY Aggregation for Experimental Assays
Materials:
-
Monomeric GNNQQNY peptide stock solution (from Protocol 1)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Buffer Preparation: Prepare your desired assay buffer at the correct pH and temperature.
-
Initiate Aggregation: To initiate aggregation, dilute the monomeric GNNQQNY stock solution into the assay buffer to the final desired concentration. The change in pH from acidic to neutral will trigger the self-assembly process.[6]
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C with gentle agitation). The aggregation kinetics can be monitored using techniques such as Thioflavin T (ThT) fluorescence.
Visual Guides
Workflow for Preparing Monomeric GNNQQNY Stock
Caption: Workflow for preparing a monomeric GNNQQNY stock solution.
Decision Tree for Troubleshooting GNNQQNY Solubility
Caption: A decision tree for troubleshooting GNNQQNY peptide solubility issues.
References
- 1. A Variational Model for Oligomer-Formation Process of GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Stability and Dynamics of an this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 12. biorxiv.org [biorxiv.org]
troubleshooting reproducibility in GNNQQNY aggregation assays
Technical Support Center: GNNQQNY Aggregation Assays
Welcome to the technical support center for GNNQQNY aggregation assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reproducible and reliable results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during GNNQQNY aggregation experiments.
Poor Reproducibility and Variability in Aggregation Kinetics
Question: My GNNQQNY aggregation kinetics are highly variable between experiments, even when I use the same conditions. What are the common causes and how can I improve reproducibility?
Answer: Poor reproducibility is a common challenge in amyloid aggregation assays and often stems from the initial state of the peptide.[1][2] The primary culprit is the presence of pre-existing aggregates or "seeds" in the starting peptide solution, which can dramatically accelerate aggregation and lead to inconsistent lag times.[1][3]
Troubleshooting Steps:
-
Ensure Complete Monomerization: The most critical step for reproducibility is to start with a homogenous, monomeric peptide solution.[1][3] A recommended protocol involves dissolving the GNNQQNY peptide in an acidic solution (e.g., pH 2.0 using TFA or HCl) to break up existing aggregates, followed by ultracentrifugation to pellet any remaining insoluble material.[4][5] Using only the supernatant from this preparation ensures a seed-free starting point.
-
Control for Peptide Concentration: The rate of aggregation is highly dependent on the peptide concentration.[6][7] Accurately determine the peptide concentration after solubilization and ensure it is consistent across all experiments.
-
Standardize Experimental Conditions: Minor variations in pH, temperature, ionic strength, and agitation can significantly impact aggregation kinetics.[6][8] Use a consistent, buffered solution (e.g., PBS at pH 7.4) and maintain a constant temperature (e.g., 37°C) and agitation speed throughout the assay.[4][9]
-
Use High-Purity Peptide: Variability can arise from different batches or sources of synthesized peptides.[10][11] Use highly purified GNNQQNY peptide (>95%) and, if possible, use the same batch for a series of comparative experiments.
Issues with Thioflavin T (ThT) Fluorescence Signal
Question: I'm observing a high background ThT fluorescence signal in my control wells (without peptide). What could be the cause?
Answer: High background fluorescence in a ThT assay can be caused by the buffer components or the inhibitor compound itself being intrinsically fluorescent at the ThT excitation and emission wavelengths.[12][13]
Troubleshooting Steps:
-
Measure Background Fluorescence: Always include control wells containing only the buffer and ThT, as well as wells with any test compounds (e.g., inhibitors) and ThT, to measure their contribution to the signal.[12]
-
Check Buffer Components: Some buffer components can interact with ThT and cause fluorescence. Test different buffer systems if this is suspected.
-
Prepare Fresh ThT Solution: ThT can degrade over time, especially when exposed to light.[12] Prepare fresh ThT solutions for each experiment and store them protected from light.
Question: My novel inhibitor shows a strong decrease in ThT fluorescence. Does this confirm it's a potent inhibitor of aggregation?
Answer: Not necessarily. A decrease in ThT fluorescence can be an artifact of the compound interfering with the assay.[12][14] It is crucial to perform secondary assays to confirm true inhibitory activity.
Common Causes of False Positives:
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of ThT, or directly quench its fluorescence.[12][15] Polyphenolic compounds are known to cause this effect.[14][16]
-
Competitive Binding: The inhibitor might bind to the same sites on the amyloid fibrils as ThT, preventing ThT from binding and fluorescing, even if aggregation is not inhibited.[12]
-
Spectral Overlap: The compound's own absorption or emission spectra may overlap with those of ThT, interfering with accurate measurement.[12]
Data Presentation: Factors Influencing GNNQQNY Aggregation
The following table summarizes key experimental parameters and their impact on GNNQQNY aggregation kinetics.
| Parameter | Effect on Aggregation | Recommendations for Reproducibility |
| Initial Peptide State | Presence of pre-formed seeds dramatically shortens or eliminates the lag phase, leading to poor reproducibility.[1][3] | Implement a rigorous monomerization protocol (e.g., acid dissolution followed by ultracentrifugation).[4][5] |
| Peptide Concentration | Higher concentrations lead to shorter lag times and faster aggregation rates, following nucleation-dependent kinetics.[4][7] | Precisely control and verify peptide concentration for all experiments. |
| pH | Aggregation is highly pH-dependent. Extreme pH values (<2.4 or >9.0) can inhibit β-sheet formation due to electrostatic repulsion.[17] | Use a stable buffer system (e.g., PBS pH 7.4) to maintain constant pH throughout the experiment.[4] |
| Temperature | Higher temperatures generally accelerate aggregation kinetics.[9] | Maintain a constant and uniform temperature across all samples and plates. |
| Ionic Strength | Salts can influence aggregation kinetics by screening electrostatic interactions.[6] | Use a consistent buffer with a defined ionic strength for all assays. |
| Surfaces | Interactions with surfaces (e.g., microplate wells) can either accelerate or retard aggregation.[18] | Use the same type of low-binding microplates for all experiments. |
Experimental Protocols
Protocol 1: GNNQQNY Monomer Preparation for Reproducible Aggregation
This protocol is designed to generate a homogenous, monomeric solution of GNNQQNY, which is critical for obtaining reproducible kinetic data.[4][5]
-
Solubilization: Weigh the GNNQQNY peptide and dissolve it to a concentration of 2 mg/mL in Milli-Q water that has been acidified to pH 2.0 with HCl or TFA. Swirl the solution gently until the peptide is fully dissolved.
-
Removal of Insoluble Aggregates: Transfer the solution to an ultracentrifuge tube. Centrifuge at 80,000 RPM for 30-60 minutes at 25°C.
-
Supernatant Collection: Carefully collect the top two-thirds of the supernatant. Avoid disturbing the bottom one-third, which may contain insoluble aggregates.
-
Concentration Determination: Determine the precise concentration of the monomeric GNNQQNY solution using a method such as UV-Vis spectroscopy or a BCA assay.
-
Initiation of Aggregation: To start the aggregation assay, dilute the monomeric stock solution into the final assay buffer (e.g., PBS, pH 7.4) to the desired final concentration.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol describes a standard method for monitoring GNNQQNY aggregation kinetics in real-time.
-
Reagent Preparation:
-
Prepare a concentrated stock of monomeric GNNQQNY as described in Protocol 1.
-
Prepare a ThT stock solution (e.g., 2 mM in water) and filter through a 0.2 µm filter. Store protected from light.
-
Prepare the assay buffer (e.g., PBS, pH 7.4) and filter it.
-
-
Assay Setup:
-
In a 96-well, non-binding, clear-bottom black plate, add the assay buffer.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
If testing inhibitors, add the compounds to the appropriate wells. Include vehicle-only controls.
-
To initiate the reaction, add the monomeric GNNQQNY stock to each well to the desired final concentration.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader pre-set to the desired temperature (e.g., 37°C).
-
Monitor the ThT fluorescence over time with readings taken every 5-15 minutes. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Incorporate intermittent shaking (e.g., 1 minute of shaking before each reading) to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from control wells (buffer + ThT only).
-
Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time (t_lag) and the maximum aggregation rate.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for reproducible GNNQQNY aggregation assays.
Caption: Troubleshooting logic for poor reproducibility issues.
References
- 1. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Assessing reproducibility in Amyloid β research: Impact of Aβ sources on experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 16. scispace.com [scispace.com]
- 17. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
optimizing GNNQQNY concentration for fibrillization experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the GNNQQNY peptide in fibrillization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during GNNQQNY aggregation experiments.
Issue 1: GNNQQNY peptide fails to dissolve or forms visible aggregates immediately upon dissolution.
| Possible Cause | Recommended Solution |
| Improper Solubilization Technique | The GNNQQNY peptide requires specific conditions to achieve a monomeric state before initiating fibrillization. A common issue is the presence of pre-existing aggregates in the lyophilized powder or incomplete dissolution. |
| Protocol: A reproducible method involves dissolving the peptide at a concentration of 2 mg/mL in Milli-Q water acidified to pH 2.0 with TFA or HCl.[1] The solution should be gently agitated until the peptide is fully dissolved. To remove any residual insoluble aggregates, ultracentrifugation at 80,000 RPM for 30 minutes to 2 hours at 25°C is recommended.[1] Only the top two-thirds of the supernatant should be used for subsequent experiments.[1] | |
| Peptide Quality | The purity of the synthetic GNNQQNY peptide can impact its solubility and aggregation propensity. |
| Action: Ensure the peptide purity is >95% as confirmed by HPLC and mass spectrometry. | |
| Incorrect pH | GNNQQNY solubility is highly pH-dependent. At neutral pH, the peptide has a higher tendency to aggregate. |
| Action: Prepare the initial stock solution at an acidic pH (e.g., pH 2.0) to ensure the peptide is in a monomeric state.[1][2] |
Issue 2: Inconsistent or non-reproducible fibrillization kinetics in Thioflavin T (ThT) assays.
| Possible Cause | Recommended Solution |
| Presence of Pre-formed Seeds | Even minute quantities of pre-existing aggregates in the initial peptide solution can act as seeds, leading to rapid and variable aggregation kinetics, bypassing the characteristic lag phase. |
| Action: Strictly follow the solubilization and ultracentrifugation protocol described in Issue 1 to remove pre-formed seeds.[1][2] | |
| Inaccurate Concentration Determination | Errors in determining the initial monomer concentration will lead to variability in aggregation kinetics, as the process is concentration-dependent.[2] |
| Action: After solubilization and centrifugation, accurately determine the peptide concentration using methods like Reversed-Phase HPLC (RP-HPLC) or by measuring absorbance at 215 nm.[2] | |
| Temperature Fluctuations | Amyloid fibrillization is sensitive to temperature. Inconsistent incubation temperatures can alter the kinetics. |
| Action: Use a plate reader with precise temperature control and ensure the plate is pre-incubated at the desired temperature (e.g., 37°C) before starting the measurement. | |
| Pipetting Errors | Inaccurate pipetting can lead to variations in peptide and ThT concentrations across wells. |
| Action: Use calibrated pipettes and ensure proper mixing of reagents in each well. |
Issue 3: No fibril formation is observed by Transmission Electron Microscopy (TEM).
| Possible Cause | Recommended Solution |
| Sub-optimal Fibrillization Conditions | The peptide concentration, pH, temperature, or incubation time may not be conducive to fibril formation. |
| Action: Refer to the Quantitative Data Summary table for recommended starting concentrations and conditions. Ensure the pH is adjusted to physiological conditions (e.g., pH 7.2-7.4) to trigger aggregation from the monomeric stock.[1][2] Allow sufficient incubation time for fibril growth. | |
| Issues with TEM Grid Preparation | Improper sample application, staining, or washing can result in a lack of visible fibrils on the grid. |
| Action: Ensure the grid is properly glow-discharged to make it hydrophilic. Apply the sample for an adequate amount of time, followed by negative staining with a suitable agent like uranyl acetate (B1210297). Avoid excessive salt in the final sample applied to the grid as it can interfere with imaging.[3] | |
| Low Peptide Concentration | The concentration of the peptide may be below the critical concentration required for nucleation and fibril growth. |
| Action: Increase the peptide concentration. Fibrillization of GNNQQNY is concentration-dependent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for GNNQQNY fibrillization experiments?
A1: The optimal concentration for GNNQQNY fibrillization is dependent on the desired kinetics. Aggregation is concentration-dependent, with higher concentrations leading to a shorter lag phase.[2] Concentrations in the range of 4 to 35 mM have been used in molecular dynamics simulations to observe aggregation.[4] For in vitro experiments, concentrations around 400 µM have been shown to form fibrils within hours.[5] It is recommended to perform a concentration titration to determine the optimal concentration for your specific experimental setup.
Q2: How can I prepare a monomeric stock solution of GNNQQNY?
A2: A reliable method is to dissolve the GNNQQNY peptide at 2 mg/mL in acidified water (pH 2.0 using TFA or HCl).[1] Following dissolution, ultracentrifugation at high speed (e.g., 80,000 RPM) for at least 30 minutes is crucial to pellet any pre-existing aggregates.[1] The supernatant will contain the monomeric peptide.
Q3: What is the expected morphology of GNNQQNY fibrils?
A3: GNNQQNY peptides self-assemble into long, unbranched, and ordered amyloid fibrils.[2][6] These fibrils exhibit a characteristic cross-β sheet structure.[6]
Q4: How does pH affect GNNQQNY fibrillization?
A4: pH plays a critical role. Acidic pH (e.g., 2.0) is used to maintain the peptide in a soluble, monomeric state.[1][2] Shifting the pH to neutral or physiological levels (e.g., pH 7.2-7.4) triggers the aggregation process.[1][2]
Q5: What is the mechanism of GNNQQNY aggregation?
A5: GNNQQNY aggregation follows a nucleation-dependent pathway.[2] This process involves a lag phase where a critical nucleus of monomers forms, followed by a rapid elongation phase where monomers are added to the growing fibril ends.[2] The size of the critical nucleus has been suggested to be around 7 monomers under physiological conditions.[2]
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| Solubilization Concentration | 2 mg/mL | Preparation of monomeric stock solution | [1] |
| Solubilization pH | 2.0 | To ensure monomeric state | [1][2] |
| Fibrillization pH | 7.2 - 7.4 | To trigger aggregation | [1][2] |
| Fibrillization Temperature | 37°C | Typical incubation temperature | [2] |
| Critical Nucleus Size | ~7 monomers | Under physiological conditions | [2] |
| Concentration for Fibril Formation (in hours) | ~400 µM | In vitro fibrillization | [5] |
| Concentrations for Microcrystal Formation | 10 - 100 mM | Higher concentrations can lead to microcrystals | [5] |
Experimental Protocols
Thioflavin T (ThT) Assay for GNNQQNY Fibrillization
-
Prepare a 1 mM ThT stock solution in dH₂O. Filter through a 0.2 µm syringe filter. Store in the dark.[7]
-
Prepare the GNNQQNY monomeric solution as described in the troubleshooting guide (dissolution at pH 2.0 followed by ultracentrifugation).
-
Determine the precise concentration of the monomeric GNNQQNY stock.
-
Dilute the ThT stock solution in the reaction buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 25 µM).[7]
-
In a 96-well black, clear-bottom plate , add the ThT working solution to each well.
-
Add the GNNQQNY monomeric solution to the wells to achieve the desired final peptide concentration. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a fluorescence plate reader with shaking.
-
Monitor ThT fluorescence at regular intervals with excitation at ~440-450 nm and emission at ~480-485 nm.[7][8]
Transmission Electron Microscopy (TEM) of GNNQQNY Fibrils
-
Glow-discharge TEM grids (e.g., 200-400 mesh copper grids with formvar/carbon film) to make them hydrophilic.
-
Apply 3-5 µL of the GNNQQNY fibril solution (from an aggregation reaction) onto the grid and allow it to adsorb for 3-5 minutes.[3]
-
Wick away the excess sample with filter paper.
-
Wash the grid by placing it on a drop of dH₂O for a few seconds and then wicking away the water. Repeat this step twice.
-
Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate in water for 3 minutes.[3]
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV).[3]
Visualizations
Caption: Experimental workflow for GNNQQNY fibrillization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Transmission electron microscopy assay [assay-protocol.com]
- 4. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study [mdpi.com]
- 5. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 8. benchchem.com [benchchem.com]
effect of pH and temperature on GNNQQNY aggregation rate
Welcome to the technical support center for researchers studying the aggregation of the GNNQQNY peptide. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the effects of pH and temperature on GNNQQNY aggregation experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature influence the aggregation rate of GNNQQNY?
A1: Temperature has a significant impact on the aggregation kinetics of GNNQQNY. Generally, lower temperatures have been found to increase the efficiency of nucleation, which is a critical step in the aggregation process.[1][2] However, the overall aggregation process, including fibril elongation, is temperature-dependent. Molecular dynamics simulations have been used to study aggregation at different temperatures, such as 280 K and 300 K, to understand the kinetics of this process.[3] One study indicated that aggregation is slower at 300 K compared to 280 K, with a smaller percentage of simulations leading to ordered amyloids at the higher temperature.
Q2: What is the optimal pH for inducing GNNQQNY aggregation in vitro?
A2: GNNQQNY aggregation is highly dependent on pH. A common and effective method to initiate aggregation is to first dissolve the peptide in an acidic solution (e.g., pH 2.0) to ensure it is in a monomeric state.[4] Aggregation can then be triggered by adjusting the pH to a neutral or physiological level, such as pH 7.2 or 7.4.[4] Studies have successfully monitored aggregation kinetics under physiological conditions (pH 7.4 and 37 °C).[1][2]
Q3: My GNNQQNY peptide is not aggregating. What are some common reasons for this?
A3: Several factors could contribute to a lack of aggregation. First, ensure your peptide stock is fully monomerized before starting the experiment. A recommended method is to dissolve the lyophilized peptide in an acidic solution (e.g., water acidified to pH 2.0 with TFA or HCl) and then perform ultracentrifugation to remove any pre-existing insoluble aggregates.[4] Second, verify that the pH of your aggregation buffer is in the optimal range for aggregation (e.g., pH 7.2-7.4).[4] Finally, ensure that the temperature and peptide concentration are appropriate for the desired aggregation timescale. Aggregation follows a nucleation-dependent mechanism, which can have a lag phase that is dependent on concentration.[4]
Q4: How can I monitor the aggregation kinetics of GNNQQNY in real-time?
A4: The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[2] ThT is a dye that exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[5] By measuring the fluorescence intensity over time, you can generate a sigmoidal curve that allows for the determination of key kinetic parameters, such as the lag time and the apparent growth rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High initial ThT fluorescence | Pre-existing aggregates in the peptide stock. | Follow a rigorous solubilization protocol. Dissolve the GNNQQNY peptide at pH 2.0 and ultracentrifuge to remove insoluble material before adjusting the pH to initiate aggregation.[4] |
| No increase in ThT fluorescence | Incorrect pH of the aggregation buffer. | Prepare fresh buffer and verify the pH is in the neutral range (e.g., 7.2-7.4) to trigger aggregation.[4] |
| Low peptide concentration. | Increase the peptide concentration. Aggregation is concentration-dependent, and a higher concentration will shorten the lag phase.[4] | |
| Insufficient incubation time. | Continue monitoring the reaction, as the lag phase can be lengthy depending on the experimental conditions. | |
| High variability between replicates | Inconsistent mixing or temperature control. | Ensure thorough mixing of all components and use a plate reader with temperature control set to the desired incubation temperature (e.g., 37 °C). |
| Pipetting errors. | Use calibrated pipettes and be precise when dispensing the peptide, buffer, and ThT solutions. |
Quantitative Data Summary
| Temperature | Key Observations | Source |
| 280 K (6.85 °C) | Molecular dynamics simulations show a critical nucleus size of 4-5 monomers. | [6] |
| 300 K (26.85 °C) | Molecular dynamics simulations show a critical nucleus size of 5-6 monomers. Aggregation is observed to be slower than at 280 K. | |
| 37 °C (310.15 K) | Experimental studies have successfully monitored nucleation-dependent aggregation kinetics at this physiological temperature. | [1][2] |
Experimental Protocols
Detailed Protocol for Monitoring GNNQQNY Aggregation using a Thioflavin T (ThT) Assay
This protocol is designed to monitor the kinetics of GNNQQNY aggregation in a 96-well plate format.
Materials:
-
Lyophilized GNNQQNY peptide (>95% purity)
-
Milli-Q water
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control and excitation/emission wavelengths of ~440-450 nm and ~480-490 nm, respectively.
Procedure:
-
Preparation of Monomeric GNNQQNY Stock Solution:
-
Prepare an acidic solvent by acidifying Milli-Q water to pH 2.0 with a small amount of TFA or HCl.
-
Dissolve the lyophilized GNNQQNY peptide in the acidic solvent to a desired stock concentration (e.g., 2 mg/mL). Swirl gently until the peptide is fully dissolved.[4]
-
To remove any residual insoluble aggregates, ultracentrifuge the peptide solution at 80,000 RPM for at least 30 minutes at 25 °C.[2]
-
Carefully collect the top two-thirds of the supernatant. This is your monomeric GNNQQNY stock solution. Determine the precise concentration using a suitable method, such as measuring absorbance at 214 nm.
-
-
Preparation of ThT Stock Solution:
-
Prepare a concentrated stock solution of ThT (e.g., 1 mM) in Milli-Q water.
-
Filter the solution through a 0.2 µm syringe filter to remove any aggregates.
-
Store the stock solution protected from light.
-
-
Setting up the Aggregation Assay:
-
In a microcentrifuge tube, prepare the reaction mixture for each well. For a final volume of 200 µL per well, this will typically include:
-
The required volume of monomeric GNNQQNY stock solution to achieve the desired final concentration.
-
The required volume of ThT stock solution to achieve a final concentration of ~10-25 µM.
-
PBS (pH 7.4) to bring the mixture to the final volume. The PBS will raise the pH and initiate aggregation.
-
-
It is crucial to add the PBS last to trigger the aggregation simultaneously in all samples.
-
Prepare control wells containing the buffer and ThT without the peptide to measure the background fluorescence.
-
-
Fluorescence Measurement:
-
Dispense 200 µL of each reaction mixture into the wells of a black, clear-bottom 96-well plate.
-
Place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37 °C).
-
Set the measurement parameters:
-
Excitation wavelength: ~440-450 nm
-
Emission wavelength: ~480-490 nm[2]
-
Set the plate reader to take measurements at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (which could be several hours to days). It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.
-
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells from the fluorescence readings of the peptide-containing wells.
-
Plot the corrected fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (t_lag) and the maximum slope, which represents the apparent aggregation rate.
-
Visualizations
Caption: Experimental workflow for studying GNNQQNY aggregation kinetics.
Caption: Key factors influencing the aggregation rate of GNNQQNY.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Polymorphism in GNNQQNY Fibril Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GNNQQNY peptide, a key model system for studying amyloid fibril formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence polymorphism in GNNQQNY fibrils?
A1: Polymorphism in GNNQQNY fibrils, which refers to the existence of multiple fibrillar structures from the same peptide sequence, is influenced by several key factors. These include both environmental conditions and sequence-specific attributes.[1][2] Key environmental factors are pH, peptide concentration, temperature, and growth conditions (e.g., quiescent vs. agitated).[1][3] Sequence modifications, such as amino acid substitutions, can also be used to intentionally alter and control the resulting fibril morphology.[1] The interplay of these factors dictates variations in β-sheet pairing, the spatial arrangement of the core "steric zipper," fibril twisting, and protofibril interactions, all of which contribute to the observed polymorphism.[1][4]
Q2: My GNNQQNY aggregation kinetics are not reproducible. What could be the cause?
A2: Lack of reproducibility in aggregation kinetics is a common issue, often stemming from the initial state of the peptide. The presence of pre-existing, insoluble aggregates in the starting solution can act as seeds, bypassing the nucleation phase and leading to inconsistent results.[5] To ensure a homogenous monomeric solution, a reproducible solubilization protocol is critical. One effective method involves dissolving the peptide at a low pH (e.g., pH 2.0) to generate monomers, followed by ultracentrifugation to remove any residual insoluble material before triggering aggregation by adjusting the pH to physiological levels (e.g., pH 7.2).[5][6]
Q3: I observe different fibril morphologies (e.g., twisted fibrils vs. nanocrystals) in my experiments. How can I control this?
A3: The formation of distinct polymorphs like twisted fibrils versus nanocrystals is highly dependent on the peptide concentration.[7] Molecular dynamics simulations and experimental observations show that at lower concentrations (e.g., 2.4–12 mM), GNNQQNY tends to form crystalline aggregates, while at higher initial concentrations (e.g., > 14.28 mM), chiral fibrils are more commonly observed.[7] Therefore, precise control over the initial peptide concentration is a primary method for steering the self-assembly process towards a desired morphology.[7] The final morphology is under kinetic control, meaning the conditions during nucleation and growth determine the final structure.[8]
Q4: How does pH specifically affect GNNQQNY fibril formation?
A4: The GNNQQNY peptide has multiple protonation states, with a total charge that can range from +1.0 to -2.0 depending on the pH.[1] This pH-controlled charge distribution significantly influences the electrostatic interactions that govern self-assembly.[1] For instance, dissolving the lyophilized peptide, which often contains residual trifluoroacetic acid, results in a low pH solution (around 2.0), which can be used to prepare monomeric stock solutions.[4][5] Adjusting the pH upwards then initiates the aggregation process. The specific pH during aggregation will affect the kinetics and the final fibril structure.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| No Fibril Formation | Inhibitory Conditions: pH or concentration may be outside the optimal range for aggregation. | Verify the pH of the aggregation buffer. Ensure the peptide concentration is sufficient for nucleation to occur (e.g., within the range of 1.26 mM to 10 mM).[1] |
| Improper Solubilization: The peptide may not be properly monomerized before initiating aggregation. | Follow a strict solubilization protocol: dissolve the peptide at pH 2.0 and ultracentrifuge to remove any pre-existing aggregates before adjusting the pH to initiate fibril formation.[5][6] | |
| Inconsistent Aggregation Kinetics | Seed Contamination: The starting peptide solution contains small, undetected aggregates that act as seeds. | Implement the rigorous solubilization and ultracentrifugation protocol described above to ensure a truly monomeric starting solution.[5] |
| Unexpected Polymorph (e.g., crystals instead of fibrils) | Concentration Effect: Peptide concentration strongly dictates the resulting morphology. | To obtain chiral fibrils, increase the initial peptide concentration to >14.28 mM. For crystalline structures, use a lower concentration range (2.4–12 mM).[7] |
| Difficulty Characterizing Fibrils due to Heterogeneity | Multiple Polymorphs Co-exist: The experimental conditions may favor the formation of a mixed population of fibril structures. | Refine the aggregation conditions (pH, concentration, temperature, agitation) to favor a single polymorph.[3] Techniques like solid-state NMR (ssNMR) can be used to characterize complex, co-existing conformers within fibrillar samples.[9][10] |
Quantitative Data Summary
Table 1: Influence of Environmental Conditions on GNNQQNY Aggregation
| Parameter | Condition | Observation | Reference |
| Concentration | 1.26 mM ≤ c ≤ 10 mM (pH 2.8-3.6) | Consistent amyloid formation observed. | [1] |
| > 14.28 mM | Formation of chiral fibrils is favored. | [7] | |
| 2.4 mM - 12 mM | Crystalline aggregates are observed. | [7] | |
| pH | ~2.0 | Peptide remains in a monomeric state. | [4][5][6] |
| 7.2 | Triggers nucleation-dependent aggregation from a monomeric state. | [5][6] | |
| Critical Nucleus Size | Physiological Conditions (pH 7.2) | ~7 monomers | [5][6] |
| 280 K (MD Simulation) | 4-5 monomers | [1] | |
| 300 K (MD Simulation) | 5-6 monomers | [1] |
Table 2: Morphological Parameters of GNNQQNY Variant Fibrils (from AFM)
Data from a study involving Gln → Nle substitutions to modulate fibril structure.[1]
| Peptide Variant | Feature | Description | Value |
| Gln4Nle | Fibril Handedness | Left-handed twist | N/A |
| Fibril Height | Outer diameter of the fibril | Nearly identical to Gln5Nle | |
| Valley Height (hv) | Minimum height of the twisted fibril | ~50% higher than Gln5Nle (tighter packing) | |
| Gln5Nle | Fibril Handedness | Right-handed twist | N/A |
| Fibril Height | Outer diameter of the fibril | Nearly identical to Gln4Nle | |
| Twist Periodicity (Lpp) | Length of a 360° twist | Nearly twice as extended as Gln4Nle | |
| Valley Height (hv) | Minimum height of the twisted fibril | Lower than Gln4Nle (looser assembly) |
Experimental Protocols
Protocol 1: Reproducible Monomer Preparation and Aggregation
This protocol is designed to produce a homogenous monomeric solution to ensure reproducible nucleation-dependent aggregation kinetics.[5][6]
-
Dissolution: Dissolve lyophilized GNNQQNY peptide in ultrapure water. Due to residual trifluoroacetic acid, the pH will naturally be low (~2.0). This acidic condition promotes the monomeric state.
-
Ultracentrifugation: Centrifuge the solution at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 1-2 hours) at 4°C to pellet any pre-existing insoluble aggregates.
-
Supernatant Collection: Carefully collect the supernatant, which contains the monomeric peptide solution. Determine the precise peptide concentration using a suitable method (e.g., UV-Vis spectroscopy).
-
Aggregation Initiation: Adjust the pH of the monomeric solution to the desired value (e.g., pH 7.2) using a suitable buffer (e.g., PBS) to trigger the self-assembly process.
-
Monitoring: Monitor the aggregation kinetics using techniques like Thioflavin T (ThT) fluorescence assay or Electron Circular Dichroism (ECD) spectroscopy.
Protocol 2: Fibril Preparation for Structural Analysis (AFM)
-
Initiate Aggregation: Prepare GNNQQNY fibrils following the aggregation protocol above, using the desired concentration to target a specific polymorph.
-
Incubation: Incubate the solution under controlled temperature (e.g., 37°C) and agitation conditions (quiescent or shaking) for a time sufficient to allow mature fibril formation.
-
Dilution for Imaging: For high-resolution imaging of individual fibrils, dilute the sample to a final concentration of approximately 0.01 mg/mL. This prevents the formation of densely packed mixtures that obscure individual structures.[1]
-
Sample Deposition: Deposit a small volume (e.g., 5-10 µL) of the diluted fibril solution onto a freshly cleaved mica surface.
-
Adsorption and Rinsing: Allow the fibrils to adsorb to the surface for 1-2 minutes. Gently rinse the surface with ultrapure water to remove unadsorbed material and buffer salts.
-
Drying: Dry the sample under a gentle stream of nitrogen gas or by air-drying in a desiccator.
-
Imaging: Image the sample using an Atomic Force Microscope (AFM) in tapping mode to analyze fibril morphology, including height, twist periodicity, and handedness.
Visualizations
Caption: Hierarchical self-assembly pathway of GNNQQNY leading to polymorphic structures.
Caption: Decision workflow for troubleshooting GNNQQNY fibril formation experiments.
References
- 1. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and structural basis for polymorphism in amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energetics Underlying Twist Polymorphisms in Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Characterizing Transient GNNQQNY Oligomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with characterizing transient GNNQQNY oligomers.
Frequently Asked Questions (FAQs)
Q1: Why are transient GNNQQNY oligomers so difficult to characterize?
A1: The characterization of transient GNNQQNY oligomers is challenging due to their intrinsic properties. These oligomers are often low-populated, metastable, and transient by nature, making them difficult to study using conventional bulk techniques.[1] They exist in a heterogeneous mixture of sizes and structures, ranging from dimers to higher-order multimers, and can rapidly interconvert between different forms or progress to more stable fibrillar structures.[2][3][4] This dynamic nature prevents the isolation of a homogenous population required for many standard analytical methods.
Q2: What are the key differences between GNNQQNY oligomers and fibrils?
A2: GNNQQNY oligomers and fibrils represent different stages of the peptide's aggregation process and possess distinct characteristics. Oligomers are early-stage, soluble, and often transient intermediates, while fibrils are the mature, insoluble, and highly stable end-products.[2][5] Structurally, fibrils are characterized by a cross-β sheet architecture, where β-sheets run parallel to the fibril axis.[5] Oligomers, on the other hand, can be more structurally diverse, ranging from disordered aggregates to species with some β-sheet content.[2][3][6] There is evidence suggesting that soluble oligomeric intermediates are more cytotoxic than the mature fibrils.[2][5][7]
Q3: What is the proposed mechanism for GNNQQNY aggregation?
A3: The aggregation of GNNQQNY is often described as a nucleation-dependent polymerization process.[2] This process begins with the formation of a critical nucleus, a small oligomer that then serves as a template for the rapid addition of monomers, leading to the growth of larger aggregates and eventually fibrils.[8][9] Computational studies suggest that the critical nucleus size for GNNQQNY is relatively small, estimated to be between 3 and 6 monomers depending on the temperature.[5][8][9][10] The aggregation pathway can be complex, potentially involving off-pathway oligomers and rearrangements of initially formed amorphous clusters into more ordered structures.[11]
Troubleshooting Guides
Issue 1: Low yield or inability to detect transient oligomers.
Possible Cause: The transient and low-population nature of the oligomers makes their detection challenging with standard methods.
Troubleshooting Steps:
-
Utilize Single-Molecule Techniques: Employ sensitive techniques like single-molecule Förster resonance energy transfer (smFRET) or fluorescence correlation spectroscopy (FCS). These methods can detect and characterize oligomers even at very low concentrations within a heterogeneous mixture.[1]
-
Stabilize Oligomers: Consider using chemical cross-linking agents to covalently trap transient oligomers, making them stable for analysis by techniques like SDS-PAGE and mass spectrometry.[12][13][14][15]
-
Optimize Incubation Conditions: Systematically vary incubation time, temperature, and peptide concentration. Molecular dynamics simulations have shown that temperature can influence the critical nucleus size and aggregation kinetics.[8][9]
-
Employ Detergents: The use of detergents like SDS has been shown to stabilize certain Aβ42 oligomers, which may be applicable to GNNQQNY.[12][16]
Issue 2: High heterogeneity in oligomer size and structure.
Possible Cause: GNNQQNY oligomerization is a dynamic process leading to a diverse population of aggregates.[2][3]
Troubleshooting Steps:
-
Size Exclusion Chromatography (SEC): Use SEC to fractionate oligomers based on their size. This can help in isolating more homogenous subpopulations for further characterization.
-
Asymmetric Flow Field-Flow Fractionation (AF4): This technique is well-suited for separating a wide range of particle sizes and can be used to analyze the size distribution of oligomers.
-
Blue Native PAGE (BN-PAGE): Unlike SDS-PAGE which can disrupt non-covalent complexes, BN-PAGE separates protein complexes in their native state, providing a better estimation of oligomer size distribution.[12][16]
-
Computational Analysis: Molecular dynamics simulations can provide insights into the different structural conformations and arrangements that GNNQQNY oligomers can adopt.[2][3]
Issue 3: Difficulty in obtaining high-resolution structural information.
Possible Cause: The non-crystalline and insoluble nature of larger amyloid aggregates, and the transient nature of oligomers, make them unsuitable for traditional high-resolution structural biology techniques like X-ray crystallography and solution NMR.[17]
Troubleshooting Steps:
-
Solid-State NMR (ssNMR): For fibrillar samples, magic angle spinning (MAS) NMR can provide detailed structural information, revealing coexisting peptide conformations and intermolecular contacts.[17]
-
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have made it a powerful tool for determining the structure of amyloid fibrils and larger oligomeric assemblies.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to protein secondary structure and can be used to detect the presence of β-sheets in oligomers and fibrils.[16]
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can probe the solvent accessibility of different parts of the peptide within an oligomer, providing information about its structure and dynamics.[18]
Quantitative Data Summary
| Parameter | Value | Experimental Condition/Technique | Reference |
| Critical Nucleus Size | 4-5 monomers | 280 K, Molecular Dynamics Simulation | [8][9] |
| 5-6 monomers | 300 K, Molecular Dynamics Simulation | [8][9] | |
| ~3-4 peptides | Experimental and Simulation Data | [5][10] | |
| Conformational Transition Time (Monomer) | Nanosecond regime | 298 K, Molecular Dynamics Simulation | [6] |
| Critical Monomer Number for Fibril-like Structure Formation | ~25 monomers | Coarse-grained Molecular Dynamics Simulation | [11] |
Key Experimental Protocols
1. Preparation of GNNQQNY Monomers and Aggregates
-
Objective: To prepare GNNQQNY samples for aggregation studies.
-
Methodology:
-
Dissolve lyophilized GNNQQNY peptide in water to create an acidic peptide solution.[17]
-
Depending on the desired final state (crystals or fibrils), adjust the concentration.[17]
-
For aggregation studies, incubate the peptide solution under controlled conditions (e.g., specific temperature and concentration).[9][12][16]
-
For preparing homogenous oligomers, consider incubating monomeric solutions with detergents like SDS at specific concentrations (e.g., 0.05% and 0.2%) at 37 °C for 24 hours.[12][16]
-
After incubation, aggregates can be collected by centrifugation.[17]
-
2. Characterization of Oligomer Size by Blue Native PAGE (BN-PAGE)
-
Objective: To determine the size distribution of native GNNQQNY oligomers.
-
Methodology:
-
Prepare oligomeric samples as described above.
-
Use a native PAGE gel system.
-
Load the samples onto the gel without prior denaturation with SDS or reducing agents.
-
Run the electrophoresis at a constant voltage in a cold room or with a cooling system to maintain the native state of the complexes.
-
Stain the gel (e.g., with Coomassie Blue) to visualize the protein bands corresponding to different oligomeric species.[12][16]
-
3. Structural Analysis by Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To assess the secondary structure content, particularly β-sheets, of GNNQQNY oligomers.
-
Methodology:
-
Prepare GNNQQNY samples in D₂O-based buffers to minimize water absorption in the amide I region.
-
Acquire FTIR spectra in the amide I region (around 1600-1700 cm⁻¹).
-
The presence of a major band around 1620-1640 cm⁻¹ is indicative of β-sheet structure.
-
Analyze the position and width of the amide I' band to infer information about the size and homogeneity of the oligomers.[16]
-
Visualizations
Caption: Proposed aggregation pathway of GNNQQNY.
Caption: Troubleshooting workflow for GNNQQNY oligomer characterization.
References
- 1. Single Molecule Characterization of Amyloid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multiscale approach to characterize the early aggregation steps of the this compound from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of toxic oligomers that are kinetically trapped during α-synuclein fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Stability and Dynamics of an this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Dynamics Simulations on the Oligomer-Formation Process of the GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence | PLOS Computational Biology [journals.plos.org]
- 10. A variational model for oligomer-formation process of GNNQQNY peptide from yeast prion protein Sup35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Homogeneous and Heterogeneous Amyloid-β42 Oligomer Preparations with Biochemical Methods and Infrared Spectroscopy Reveals a Correlation between Infrared Spectrum and Oligomer Size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A method to trap transient and weak interacting protein complexes for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of stable and transient protein-protein interactions: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Current Methods for Detecting Cell Membrane Transient Interactions [frontiersin.org]
Technical Support Center: High-Resolution GNNQQNY Fibril Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the resolution of GNNQQNY fibril imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the GNNQQNY peptide, and why is it used as a model system?
A1: GNNQQNY is a seven-residue peptide segment from the yeast prion protein Sup35p.[1][2][3][4] It is widely used as a model system because it readily forms amyloid-like fibrils with the characteristic cross-β spine structure found in disease-associated amyloids.[3][5] Its simplicity and ability to form both fibrils and microcrystals under slightly different conditions make it an ideal candidate for studying the fundamental principles of amyloid aggregation.[2][6][7][8]
Q2: Which imaging technique is best for visualizing GNNQQNY fibrils?
A2: The optimal technique depends on the research question.
-
Atomic Force Microscopy (AFM) is excellent for high-resolution morphological characterization of individual fibrils on a surface, providing data on height, width, and periodicity.[9]
-
Cryo-Electron Microscopy (Cryo-EM) is the leading method for determining the near-atomic resolution 3D structure of the fibril core.[10][11]
-
Super-Resolution Microscopy (e.g., STED, TAB) allows for imaging fibrils in more complex environments, such as within cells, overcoming the diffraction limit of conventional light microscopy.[12][13]
-
Solid-State NMR (ssNMR) provides atomic-level information about the structure and dynamics of fibrils, complementing data from microscopy techniques.[14][15][16]
Q3: What level of resolution can I expect to achieve with these techniques?
A3: The achievable resolution varies significantly between methods. Super-resolution optical techniques can achieve resolutions of less than 20 nm.[12] Cryo-EM can provide sub-angstrom resolution for the fibril core under optimal conditions. AFM offers high vertical resolution (sub-nanometer) and lateral resolution in the nanometer range, allowing for the measurement of fibril dimensions like height and width.[17]
Q4: How can I ensure my GNNQQNY peptide is monomeric before starting an aggregation experiment?
A4: Improper or partial solubilization can lead to pre-aggregated seeds, resulting in spontaneous and non-reproducible aggregation kinetics. A validated protocol involves dissolving the peptide at a low pH (e.g., 2.0) to generate monomers, followed by ultracentrifugation to remove any residual insoluble material. Aggregation can then be initiated by adjusting the pH to physiological levels (e.g., 7.2).[5]
Quantitative Data Summary
The following table summarizes typical resolution and dimensional data obtained for amyloid fibrils using various high-resolution imaging techniques.
| Imaging Technique | Parameter | Typical Values | Notes |
| Super-Resolution Microscopy | Lateral Resolution | < 20 nm - 60 nm | Dependent on specific technique (e.g., STED, dSTORM, TAB).[12][13] |
| Atomic Force Microscopy (AFM) | Fibril Thickness/Height | 8 - 23 nm | Can distinguish different fibril polymorphs based on height.[17] |
| Lateral Resolution | ~1-5 nm | Tip-sample convolution can affect width measurements. | |
| Cryo-Electron Microscopy (Cryo-EM) | 3D Reconstruction | < 1 nm (sub-Ångström) | Achievable for the ordered core of the fibril. |
| Protofibril Width | ~2.5 - 3.5 nm (25-35 Å) | Can resolve the individual subunits that make up a fibril.[18] | |
| X-ray Microcrystallography | Unit Cell Dimensions | Atomic Resolution | Applicable to microcrystalline forms of GNNQQNY, not the fibrils themselves.[3] |
Troubleshooting Guides
Atomic Force Microscopy (AFM)
Q: My AFM images are noisy and filled with salt crystal artifacts. How can I fix this? A: This is a common issue caused by the deposition of excess salt from the buffer during sample drying.
-
Problem: Conventional sample preparation, involving pipetting and rinsing, can lead to inconsistent fibril adsorption and salt aggregation artifacts.[9]
-
Solution: Implement an optimized "dip-washing" protocol. This method improves the adherence of fibrils to the mica substrate while effectively removing residual salts, minimizing background noise and imaging artifacts.[9] See the detailed protocol below.
Q: I observe globular structures and flakes instead of distinct fibrils. What is happening? A: These are likely drying artifacts that can form during sample preparation, especially with slow drying methods.
-
Problem: Surface-mediated fibril formation can be catalyzed at the liquid-substrate interface during drying, leading to structures that may be mistaken for oligomers or protofibrils.[19]
-
Solution: Use a spin-coating procedure to dry the sample. This technique rapidly bypasses the wetting/dewetting transition of the liquid layer, preserving the structure of interest on the substrate without generating drying artifacts.[19]
Cryo-Electron Microscopy (Cryo-EM)
Q: I don't see any fibril particles in the holes of my cryo-EM grid. What should I do? A: This typically points to issues with sample concentration or interaction with the grid surface.
-
Problem: The sample may be too dilute, or fibrils may be adsorbing to the carbon support film instead of entering the holes.
-
Solution:
-
Increase Concentration: Systematically increase the fibril concentration. A typical starting concentration for screening is around 0.5 - 2 mg/mL.[20]
-
Add Detergent: Introduce a low concentration of a mild detergent (e.g., 0.01% Tween-20) to prevent aggregation and improve particle distribution.[21]
-
Optimize Glow Discharge: The grid surface may be insufficiently hydrophilic. Try increasing the glow discharge time to improve the surface properties.[21]
-
Q: My 2D class averages are fuzzy, and the final 3D reconstruction has a low resolution. Why? A: This can be caused by several factors, including sample heterogeneity, fibril flexibility, and data processing challenges.
-
Problem 1: Fibril Flexibility: Amyloid fibrils are often flexible and curved, which violates the assumptions of classical helical reconstruction algorithms that work best with straight segments. This can significantly limit the achievable resolution.[11]
-
Solution 1: Use software designed for automated picking of straight fibril segments, such as FibrilFinder, which outputs coordinates compatible with reconstruction software like RELION.[10] This ensures that only the straight portions of fibrils are used for reconstruction.
-
Problem 2: Sample Polymorphism: GNNQQNY and other amyloid peptides can form multiple, co-existing fibril structures (polymorphs).[6][15] Averaging these different structures together will result in a low-resolution map.
-
Solution 2: Utilize advanced 2D and 3D classification steps within your data processing workflow (e.g., in RELION) to computationally separate the different polymorphs before final reconstruction.
Experimental Protocols & Visualizations
Protocol 1: GNNQQNY Fibril Formation for Imaging
This protocol is adapted from established methods for generating monomeric GNNQQNY and initiating aggregation.[1][5]
-
Solubilization: Dissolve lyophilized GNNQQNY peptide powder in ultrapure water to create a stock solution. Reduce the pH to 2.0 using HCl to ensure the peptide is fully monomeric.
-
Clarification: Perform ultracentrifugation on the acidic peptide solution to pellet any residual, insoluble pre-aggregates.
-
Concentration Measurement: Carefully measure the concentration of the supernatant (monomeric GNNQQNY) using a suitable method like UV absorbance at 280 nm.
-
Initiation of Fibrillation: Adjust the monomeric peptide solution to the desired final concentration in a fibrillation buffer (e.g., 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2).
-
Incubation: Incubate the solution under controlled conditions (e.g., 37°C with gentle agitation) to allow for fibril formation. The aggregation process can be monitored using Thioflavin T (ThT) fluorescence.
-
Sample Collection: Once the ThT fluorescence reaches a plateau, the mature fibrils are ready for imaging.
Figure 1. Workflow for the preparation of GNNQQNY fibrils for imaging studies.
Protocol 2: Optimized AFM Imaging using Dip-Washing
This protocol is based on an optimized method to reduce salt artifacts in AFM imaging of amyloid fibrils.[9]
-
Substrate Preparation: Cleave a fresh surface of a V-1 grade mica sheet using adhesive tape.
-
Fibril Deposition: Pipette 10-20 µL of the GNNQQNY fibril solution onto the freshly cleaved mica surface and incubate for 10-15 minutes to allow for fibril adsorption.
-
Dip-Washing:
-
Prepare a beaker with 50 mL of ultrapure water.
-
Using forceps, gently hold the mica sheet and dip it vertically into the water for 30-60 seconds. This allows excess salt to diffuse away from the surface.
-
Repeat the dip-washing step in a fresh beaker of ultrapure water to ensure thorough rinsing.
-
-
Drying: Gently wick away the excess water from the edge of the mica sheet with a Kimwipe without touching the surface. Dry the sample completely in a desiccator or with a gentle stream of dry nitrogen gas.
-
Imaging: Mount the dried sample onto the AFM stage and image using tapping mode to minimize potential damage to the fibrils.
Figure 2. Troubleshooting flowchart for common AFM imaging artifacts.
Visualization of GNNQQNY Fibril Hierarchy
GNNQQNY fibrils, like other amyloids, are formed through a hierarchical self-assembly process. This begins with soluble monomers that aggregate into protofilaments, which then associate to form the mature fibril. The core structure is a "steric zipper" where side chains from opposing β-sheets interdigitate.[3]
Figure 3. Logical diagram of the hierarchical assembly of GNNQQNY fibrils.
References
- 1. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state NMR study of amyloid nanocrystals and fibrils formed by the peptide GNNQQNY from yeast prion protein Sup35p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 4. Structural characterization of GNNQQNY amyloid fibrils by magic angle spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. An Optimized Protocol for High-Quality AFM Imaging of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated picking of amyloid fibrils from cryo-EM images for helical reconstruction with RELION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in sample preparation and structure determination of amyloids by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Superresolution Imaging of Amyloid Fibrils with Binding-Activated Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Super-Resolution Imaging of Amyloid Structures over Extended Times Using Transient Binding of Single Thioflavin T Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Collection - Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - Biochemistry - Figshare [figshare.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-resolution electron microscopic analysis of the amyloid fibril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential Artifacts in Sample Preparation Methods Used for Imaging Amyloid Oligomers and Protofibrils due to Surface-Mediated Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Could Go Wrong? A Practical Guide To Single-Particle Cryo-EM: From Biochemistry To Atomic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
best practices for handling and storing GNNQQNY peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing the GNNQQNY peptide.
Frequently Asked Questions (FAQs)
Q1: What is the GNNQQNY peptide and why is it used in research?
A1: GNNQQNY is a seven-amino-acid peptide fragment derived from the yeast prion protein Sup35. It is widely used as a model system to study the fundamental mechanisms of amyloid fibril formation, which is associated with various neurodegenerative diseases.[1][2] Its small size and ability to form well-ordered amyloid fibrils make it an ideal candidate for biophysical and structural studies of protein aggregation.[1][3]
Q2: What are the general recommendations for storing lyophilized GNNQQNY peptide?
A2: Lyophilized GNNQQNY peptide should be stored at -20°C or lower for long-term stability.[4][5] To prevent degradation from moisture, it is crucial to store the peptide in a tightly sealed vial in a desiccated environment. For peptides containing amino acids prone to oxidation, storage under an inert gas like argon or nitrogen is recommended.[4]
Q3: How should I store GNNQQNY peptide once it is in solution?
A3: The shelf-life of peptides in solution is significantly shorter than in lyophilized form. If storage in solution is necessary, it is recommended to use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or lower.
Q4: What is the recommended procedure for solubilizing GNNQQNY peptide to obtain a monomeric solution?
A4: A reproducible method involves dissolving the lyophilized peptide in Milli-Q water acidified to pH 2.0 with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6] Following dissolution, ultracentrifugation is performed to remove any pre-existing insoluble aggregates.[3][6] This process ensures a homogenous solution of GNNQQNY monomers, which is crucial for initiating aggregation studies.[3][6]
Troubleshooting Guides
Peptide Solubilization
| Issue | Possible Cause | Recommended Solution |
| Lyophilized peptide does not dissolve in acidified water. | - Insufficient mixing.- High peptide concentration.- Presence of pre-formed aggregates. | - Gently swirl the solution until the peptide dissolves.[3]- Use sonication in a water bath for short intervals to aid dissolution, avoiding excessive heating.[7]- Ensure the pH is at 2.0.[3][6]- Perform ultracentrifugation to remove any insoluble material.[3][6] |
| Solution remains cloudy after dissolution attempt. | - Incomplete solubilization.- Presence of insoluble aggregates. | - Centrifuge the solution at high speed to pellet insoluble material and carefully collect the supernatant.[3]- Filter the solution through a 0.2 µm filter to remove small aggregates. |
Peptide Aggregation Experiments
| Issue | Possible Cause | Recommended Solution |
| No aggregation is observed, or the lag phase is significantly prolonged. | - Incorrect pH for aggregation.- Low peptide concentration.- Presence of inhibitors. | - Ensure the pH of the solution has been adjusted to the desired value for aggregation (e.g., pH 7.2).[3][6]- Increase the peptide concentration, as aggregation is a concentration-dependent process.[6]- Verify that all reagents and buffers are free of contaminants that could inhibit aggregation. |
| Aggregation occurs too rapidly, with no discernible lag phase. | - Presence of pre-existing seeds (small aggregates).- High peptide concentration.- Incorrect buffer conditions. | - Ensure the initial monomeric solution was properly prepared by ultracentrifugation to remove pre-existing aggregates.[3][6]- Reduce the peptide concentration.- Confirm the buffer composition and pH are correct for the intended experiment. |
| High variability in aggregation kinetics between replicates. | - Inconsistent pipetting.- Variations in temperature.- Presence of varying amounts of pre-existing seeds. | - Use precise pipetting techniques to ensure consistent peptide concentrations.- Maintain a constant and uniform temperature throughout the experiment.- Strictly follow the solubilization protocol to ensure a consistent starting monomeric solution.[3][6] |
Experimental Protocols
GNNQQNY Monomer Preparation Protocol
-
Dissolution: Dissolve lyophilized GNNQQNY peptide to a concentration of 2 mg/mL in Milli-Q water acidified to pH 2.0 using either TFA or HCl. Gently swirl the vial until all the white precipitate disappears.[3]
-
Ultracentrifugation: Centrifuge the peptide solution at 80,000 RPM for 30 minutes to 2 hours at 25°C to pellet any insoluble aggregates.[3]
-
Supernatant Collection: Carefully collect the top two-thirds of the supernatant, which contains the soluble monomeric peptide.[3]
-
Concentration Determination: Determine the precise concentration of the monomeric GNNQQNY solution using a method such as Reversed-Phase HPLC or by measuring absorbance at 220 nm.[3]
GNNQQNY Aggregation Assay Protocol
-
Initiation of Aggregation: Adjust the pH of the monomeric GNNQQNY solution to 7.2 to trigger aggregation.[3][6]
-
Monitoring Aggregation: Monitor the aggregation kinetics using a Thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Acquisition: Measure ThT fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
Visualizations
Caption: Experimental workflow for GNNQQNY peptide solubilization and aggregation assay.
Caption: Nucleation-dependent aggregation pathway of GNNQQNY peptide.
References
- 1. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. jpt.com [jpt.com]
- 5. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Interpreting Complex GNNQQNY Aggregation Kinetic Data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GNNQQNY aggregation kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my GNNQQNY aggregation kinetics show highly variable lag times and poor reproducibility?
A: Variability in the lag phase is a common issue in amyloid aggregation assays and can stem from several factors, primarily related to the stochastic nature of primary nucleation and subtle differences in sample preparation.[1][2]
Troubleshooting Steps:
-
Ensure Monomeric Starting Material: The most critical step for reproducibility is ensuring a homogenous, monomeric solution of GNNQQNY at the start of the experiment.[3][4] Pre-existing aggregates or seeds, even in trace amounts, can act as templates, bypassing the nucleation phase and drastically shortening or eliminating the lag time.[4][5]
-
Recommended Protocol: A reproducible solubilization protocol involves dissolving lyophilized GNNQQNY peptide in an acidic solution (e.g., pH 2.0) to disaggregate the peptide, followed by ultracentrifugation to remove any remaining insoluble particles. The pH is then adjusted to physiological conditions (e.g., pH 7.4) to initiate the aggregation reaction.[4][6]
-
-
Control Experimental Conditions: Amyloid aggregation is highly sensitive to environmental factors.[1] Maintain strict consistency across all experimental replicates.
-
Temperature: Use a plate reader with precise temperature control (e.g., 37°C). Temperature fluctuations can alter nucleation and elongation rates.[3]
-
pH: Prepare buffers meticulously and confirm the final pH of the reaction mixture. Unbalanced charges at the peptide termini at extreme pH values can inhibit β-sheet formation.[7]
-
Agitation: Consistent shaking (e.g., orbital shaking) in the plate reader is crucial. Agitation increases the rate of fibril formation and can improve reproducibility by ensuring a homogenous solution and promoting fibril fragmentation, which creates new seeds.[2] The inclusion of glass beads in each well can further enhance mixing.[2]
-
-
Use High-Quality Reagents and Materials:
-
Use non-binding surface plates (e.g., half-area 96-well non-binding plates) to minimize peptide adsorption to the well surface.[2]
-
Filter all buffer and Thioflavin T (ThT) solutions through a 0.2 µm filter before use to remove dust or particulate matter that could act as nucleation sites.
-
Q2: I'm observing a weak or no increase in Thioflavin T (ThT) fluorescence. What could be the cause?
A: A lack of ThT signal can indicate either a genuine absence of amyloid fibril formation or an issue with the assay itself.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Reference |
| Peptide Concentration is Too Low | The aggregation of GNNQQNY is concentration-dependent. Below a critical concentration, nucleation is negligible. Increase the peptide concentration. | [6] |
| Slow Aggregation Kinetics | The intrinsic aggregation rate may be very slow under your specific conditions, taking days or weeks. Consider accelerating the kinetics by adding pre-formed fibril seeds or increasing the temperature. | [8] |
| Inhibitory Compound Present | If you are screening for inhibitors, the compound may be genuinely preventing fibril formation. | [9] |
| ThT Degradation | ThT is light-sensitive and can photobleach. Prepare fresh ThT solutions for each experiment and protect the plate from light. | [9] |
| Incorrect Wavelengths | Ensure your plate reader is set to the correct excitation (~440-450 nm) and emission (~480-490 nm) wavelengths for ThT bound to amyloid fibrils. | [8][9] |
| Formation of ThT-Negative Aggregates | Not all aggregates bind ThT. Early-stage oligomers or certain off-pathway amorphous aggregates may not enhance ThT fluorescence.[10][11] Use a complementary technique like Transmission Electron Microscopy (TEM) or sedimentation assays to confirm the presence and morphology of aggregates. | [12] |
Below is a troubleshooting workflow for this issue.
References
- 1. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Realization of Amyloid-like Aggregation as a Common Cause for Pathogenesis in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize sample heterogeneity in GNNQQNY structural studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize sample heterogeneity in structural studies of the GNNQQNY peptide. Controlling heterogeneity is critical for obtaining high-quality data from techniques like cryo-EM and solid-state NMR.
Frequently Asked Questions (FAQs)
Q1: What is sample heterogeneity in the context of GNNQQNY structural studies?
A1: Sample heterogeneity refers to the coexistence of multiple structurally distinct species within a single sample. For GNNQQNY, a peptide fragment from the yeast prion protein Sup35, this is a significant challenge known as polymorphism.[1][2] These different forms can include:
-
Soluble oligomers and protofibrils: Transient, on-pathway intermediates to fibril formation.[3]
-
Multiple fibril polymorphs: Mature fibrils with different morphologies, such as varying twist periodicities or cross-sectional shapes (e.g., flat ribbons, twisted fibrils).[1][4]
-
Nanocrystals: Highly ordered, non-fibrillar aggregates that can form under specific conditions, often at lower peptide concentrations.[5][6][7]
-
Amorphous aggregates: Disordered, non-specific clumps of peptide.
Q2: Why is minimizing heterogeneity crucial for structural studies?
A2: Structural biology techniques like cryo-EM and solid-state NMR rely on analyzing a large population of identical structures. If the sample is heterogeneous, it becomes difficult or impossible to obtain high-resolution data. For cryo-EM, image processing requires averaging thousands of identical particle images; polymorphism complicates this classification and averaging process.[2] For solid-state NMR, the presence of multiple polymorphs leads to spectral overlap and makes resonance assignment ambiguous, hindering structure determination.[8]
Q3: What are the primary factors influencing GNNQQNY polymorphism?
A3: The aggregation pathway and final morphology of GNNQQNY assemblies are highly sensitive to environmental conditions.[9] Key factors include:
-
Peptide Concentration: This is a critical determinant. Lower concentrations tend to favor the formation of nanocrystals (both monoclinic and orthorhombic forms), while higher concentrations promote the formation of amyloid fibrils.[5][7][10]
-
pH: The pH of the solution affects the charge state of the peptide and can be used to control its solubility and aggregation propensity. A common strategy is to dissolve the peptide at a low pH (e.g., 2.0) to ensure a monomeric state before triggering aggregation with a pH shift to neutral conditions.[11][12]
-
Ionic Strength: The concentration of salts in the buffer can influence the kinetics of aggregation and the morphology of the resulting fibrils.[13]
-
Temperature & Agitation: Incubation temperature and physical agitation (e.g., shaking or stirring) can significantly alter the rate of nucleation and elongation, thereby influencing the final fibril structure.[9][13]
-
Purity of Starting Material: The presence of impurities or pre-existing aggregates (seeds) in the initial peptide stock can lead to inconsistent nucleation and a heterogeneous mixture of final products.[13][14]
Q4: What is the "steric zipper" and how does it relate to GNNQQNY structures?
A4: The "steric zipper" is the fundamental structural motif of amyloid fibrils, first visualized in high resolution using GNNQQNY nanocrystals.[3][15] It consists of a pair of β-sheets that mate together, with the side chains from each sheet interlocking in a dry, self-complementing interface. This tight packing of side chains excludes water and creates a highly stable structure.[16] Polymorphism in GNNQQNY can arise from different ways the β-sheets pair and arrange these steric zippers.[1]
Troubleshooting Guide
Q: My TEM/AFM images show a mix of fibrils, oligomers, and amorphous aggregates. What went wrong?
A: This outcome typically points to issues with the initial monomer preparation or uncontrolled aggregation conditions.
Possible Causes & Solutions:
-
Incomplete Solubilization: The initial peptide solution may have contained pre-existing aggregates that acted as seeds for multiple aggregation pathways.
-
Aggregation During Preparation: The peptide may have started to aggregate before the intended trigger.
-
Solution: Work quickly and keep the monomeric peptide solution on ice to slow down premature aggregation before adjusting the pH to initiate the experiment.
-
-
Sub-optimal Buffer Conditions: The buffer composition may favor multiple aggregation forms.
-
Solution: Screen different buffer conditions (pH, ionic strength) to find one that favors a single, dominant fibril morphology.
-
Q: I'm observing multiple fibril morphologies (e.g., different twist periodicities). How can I favor one polymorph?
A: Controlling polymorphism requires precise control over nucleation and growth conditions.
Possible Causes & Solutions:
-
Inconsistent Nucleation: Spontaneous nucleation often leads to a mix of polymorphs.
-
Solution: Use a seeding protocol. Prepare a small batch of fibrils under highly controlled conditions, characterize them thoroughly (e.g., via TEM), and then use a small amount of these "seeds" to nucleate a larger batch of monomeric peptide. This templated growth promotes the formation of a single, dominant polymorph.
-
-
Fluctuations in Incubation Conditions: Minor variations in temperature or agitation can influence fibril structure.
-
Solution: Ensure highly consistent incubation conditions. Use a temperature-controlled incubator with precise agitation (e.g., a specific orbital shaker speed). Document all parameters meticulously.[13]
-
-
Peptide Concentration: As a key driver of polymorphism, concentration must be exact.
-
Solution: Use a validated method like UV absorbance to accurately measure the initial monomer concentration before starting the aggregation reaction.[13]
-
Q: My aggregation kinetics (e.g., Thioflavin T assay) are not reproducible. Why?
A: Poor reproducibility in kinetic assays often stems from variability in the starting material or experimental setup.
Possible Causes & Solutions:
-
Variable Starting Material: The concentration of monomeric peptide is not consistent between experiments.
-
Solution: Always use a fresh, quality-controlled monomeric stock prepared using a standardized protocol (see Protocol 1 below).[11]
-
-
Presence of Pre-formed Seeds: Trace amounts of aggregates in the buffer, peptide, or on the surface of the microplate can accelerate aggregation unpredictably.
-
Solution: Filter all buffers and ensure the peptide stock is cleared of aggregates. Use new, clean labware for each experiment.[13]
-
-
Pipetting Inaccuracy: Small errors in volume, especially for a concentration-dependent process, can lead to large variations in lag time.
-
Solution: Use calibrated pipettes and be meticulous during sample preparation.
-
Data Presentation
Table 1: Influence of Experimental Parameters on GNNQQNY Aggregation
| Parameter | Low Value / Condition | High Value / Condition | Primary Effect on Heterogeneity | Reference(s) |
| Peptide Concentration | < 12 mM | > 14 mM | Low concentrations favor nanocrystals; high concentrations favor fibrils. The transition range can be highly polymorphic. | [5][7][10] |
| pH | 2.0 | 7.2 | Low pH maintains a soluble, monomeric state. A rapid shift to neutral pH triggers nucleation-dependent aggregation. | [11][12] |
| Agitation | Quiescent (no shaking) | Agitated (e.g., 200 rpm) | Agitation typically shortens the lag phase and can influence which polymorph dominates. | [9][13] |
| Seeding | Unseeded | Seeded (e.g., 5% v/v) | Seeding bypasses stochastic primary nucleation, leading to more homogeneous fibril populations that replicate the seed structure. | [13] |
Experimental Protocols
Protocol 1: Preparation of a Homogeneous Monomeric GNNQQNY Solution
This protocol is adapted from methodologies designed to produce a reproducible, monomeric starting solution.[11][12]
-
Peptide Dissolution: Weigh lyophilized GNNQQNY peptide powder and dissolve it in a solution of pH 2.0 (e.g., HCl or glycine-HCl buffer) to the desired stock concentration. Vortex briefly to ensure complete dissolution.
-
Removal of Insoluble Aggregates: Transfer the acidic peptide solution to an ultracentrifuge tube. Centrifuge at high speed (e.g., >100,000 x g) for 1-2 hours at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, avoiding the pellet which contains insoluble aggregates. This supernatant is your homogeneous monomeric stock.
-
Concentration Determination: Accurately measure the concentration of the monomeric stock using UV absorbance at 275 nm (for the tyrosine residue) or another validated method.
-
Storage: Use the stock immediately for aggregation experiments. For short-term storage, keep on ice.
Protocol 2: Controlled Fibril Formation via pH Jump
-
Buffer Preparation: Prepare the final aggregation buffer (e.g., PBS, pH 7.2) and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Initiating Aggregation: Dilute the monomeric GNNQQNY stock (from Protocol 1) into the final aggregation buffer to the target concentration. Ensure rapid and thorough mixing.
-
Incubation: Incubate the sample under tightly controlled conditions.
-
Temperature: Place in an incubator set to a constant temperature (e.g., 37°C).
-
Agitation: If desired, place on an orbital shaker set to a specific, reproducible speed.
-
-
Monitoring: Monitor the aggregation process using a Thioflavin T (ThT) fluorescence assay or by taking time points for analysis by electron microscopy.
Protocol 3: Quality Control using Negative Stain Transmission Electron Microscopy (TEM)
-
Sample Preparation: Take a small aliquot (e.g., 5 µL) from your fibril solution. For dense samples, you may need to dilute it 10- to 100-fold with ultrapure water.[17]
-
Grid Preparation: Place a drop of the sample onto a glow-discharged, carbon-coated EM grid. Allow the sample to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with filter paper. Wash the grid by placing it face down on a drop of ultrapure water for 1 minute.
-
Staining: Wick away the water and immediately place the grid face down on a drop of negative stain solution (e.g., 2% uranyl acetate).[17] Stain for 30-60 seconds.
-
Final Blotting: Wick away the excess stain solution. It is crucial to leave a very thin layer of stain to embed the fibrils.
-
Drying & Imaging: Allow the grid to air dry completely before imaging in the TEM to assess fibril morphology and sample homogeneity.[18]
Visualizations
Experimental & Logical Workflows
Caption: Workflow for preparing homogeneous GNNQQNY amyloid fibrils.
Caption: GNNQQNY aggregation pathways leading to polymorphic structures.
References
- 1. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in sample preparation and structure determination of amyloids by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-state NMR study of amyloid nanocrystals and fibrils formed by the peptide GNNQQNY from yeast prion protein Sup35p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. 3 Common Considerations When Characterising Amyloid Fibrils and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 14. Preparation of Amyloid Fibril Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Stability and Dynamics of an this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for Structural Analysis of Amyloid Fibrils in Misfolding Diseases | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: GNNQQNY Amyloid Fibril Yield Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the yield of GNNQQNY amyloid fibrils.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for GNNQQNY fibril formation?
A1: While GNNQQNY can form fibrils over a range of acidic pH values (approximately 2.8 to 3.6), aggregation is also readily triggered by adjusting the pH to a neutral physiological condition (pH 7.2-7.4).[1][2] The isoelectric point (pI) of GNNQQNY is approximately 5.9; working at a pH far from the pI can help maintain the peptide in a monomeric state before initiating aggregation.[2] One study demonstrated that dissolving the peptide at pH 2.0 effectively generates monomers, and aggregation can then be triggered by adjusting the pH to 7.2.[1]
Q2: How does peptide concentration affect fibril yield and aggregation kinetics?
A2: GNNQQNY aggregation is a concentration-dependent, nucleation-dependent process.[1] Higher initial peptide concentrations lead to a shorter lag phase and a faster aggregation rate.[3] Fibril formation has been observed in a concentration range of 1.26 mM to 10 mM.[3] Below a critical concentration, aggregation may not occur.[4]
Q3: What is the influence of temperature on GNNQQNY fibril formation?
A3: Temperature influences the nucleation and growth of GNNQQNY fibrils. Molecular dynamics simulations have been used to study aggregation at temperatures such as 280 K and 300 K.[5] One study suggests that the efficiency of nucleation is inversely related to the reaction temperature.[6]
Q4: Can seeding be used to enhance fibril yield?
A4: Yes, seeding is an effective strategy to enhance the rate of fibril formation. Introducing pre-formed GNNQQNY fibrils (seeds) to a solution of monomeric peptide can bypass the slow nucleation phase and promote rapid elongation, leading to a higher yield in a shorter time frame.
Q5: What is the expected morphology of GNNQQNY fibrils?
A5: GNNQQNY peptides self-assemble into unbranched amyloid fibrils.[7] Depending on the concentration, they can also form nanocrystals.[4][8] At higher concentrations, fibril formation is favored.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No fibril formation or very low yield | 1. Peptide not properly solubilized: The presence of pre-existing aggregates can interfere with controlled fibrillization. 2. Sub-critical peptide concentration: The concentration of the peptide solution is too low to initiate nucleation. 3. Inappropriate pH: The pH of the solution may not be optimal for aggregation. | 1. Follow a strict solubilization protocol: Dissolve the lyophilized peptide in an acidic solution (e.g., pH 2.0 with HCl) to ensure a monomeric state, then adjust the pH to initiate aggregation.[1] Centrifuge the solution to remove any residual insoluble material before starting the experiment.[1] 2. Increase peptide concentration: Concentrate the peptide solution to be within the optimal range for fibril formation (e.g., 1.26 mM to 10 mM).[3] 3. Adjust the pH: Ensure the final pH of the solution is conducive to aggregation (e.g., neutral pH around 7.2-7.4).[1] |
| Formation of amorphous aggregates instead of fibrils | 1. Rapid pH change: A sudden, drastic change in pH can sometimes lead to disordered precipitation rather than ordered fibril formation. 2. Presence of impurities: Contaminants in the peptide sample or buffer can interfere with the self-assembly process. | 1. Gradual pH adjustment: Adjust the pH of the peptide solution slowly while gently stirring to allow for the orderly self-assembly of fibrils. 2. Use high-purity peptide and reagents: Ensure the GNNQQNY peptide is of high purity (>95%) and use filtered, high-quality buffers. |
| Inconsistent results between experiments | 1. Variability in starting material: Incomplete solubilization can lead to varying amounts of pre-existing seeds in different experimental runs. 2. Minor variations in experimental conditions: Small differences in pH, temperature, concentration, or agitation can significantly impact aggregation kinetics. | 1. Standardize the solubilization protocol: Consistently use a validated method to prepare monomeric peptide solutions for each experiment.[1] 2. Maintain consistent experimental parameters: Carefully control and document all experimental conditions, including temperature, pH, peptide concentration, and agitation speed. |
| Slow fibril formation (long lag phase) | 1. Low peptide concentration: A lower concentration will result in a longer nucleation phase. 2. Absence of seeds: The spontaneous formation of a stable nucleus is a slow, rate-limiting step. | 1. Increase peptide concentration: A higher concentration will shorten the lag phase.[3] 2. Utilize seeding: Add a small amount of pre-formed GNNQQNY fibrils to your monomeric peptide solution to bypass the nucleation step and accelerate fibril growth. |
Quantitative Data Summary
Table 1: Effect of Peptide Concentration on GNNQQNY Aggregation
| Initial Peptide Concentration (mM) | pH | Temperature (°C) | Observation |
| 1.26 - 10 | 2.8 - 3.6 | Not Specified | Amyloid formation observed.[3] |
| > 1.43 | 2.8 - 3.6 | Not Specified | Steady-state amyloid formation and solubilization.[3] |
| 4.15 | Not Specified | 7 or 27 | Used in molecular dynamics simulations of aggregation.[5] |
| > 14.28 | Not Specified | Not Specified | Formation of chiral fibrils.[4] |
| 2.4 - 12 | Not Specified | Not Specified | Formation of crystalline aggregates.[4] |
Table 2: Influence of pH on GNNQQNY State
| pH | State of GNNQQNY Peptide |
| 2.0 | Generation of monomers.[1] |
| 2.8 - 3.6 | Amyloid formation.[3] |
| 5.9 | Isoelectric point (pI).[2] |
| 7.2 | Aggregation triggered from a monomeric state.[1] |
Experimental Protocols
1. Reproducible Solubilization of GNNQQNY Peptide [1]
This protocol aims to generate a homogenous monomeric solution of GNNQQNY, which is crucial for obtaining reproducible aggregation kinetics.
-
Objective: To completely dissolve lyophilized GNNQQNY peptide into a monomeric state.
-
Materials:
-
Lyophilized GNNQQNY peptide (>95% purity)
-
Milli-Q water
-
Hydrochloric acid (HCl)
-
Buffer for aggregation (e.g., Phosphate Buffered Saline - PBS)
-
Ultracentrifuge
-
-
Procedure:
-
Dissolve the lyophilized GNNQQNY peptide in Milli-Q water to a desired stock concentration.
-
Adjust the pH of the peptide solution to 2.0 using HCl. This step is critical for dissociating any pre-existing aggregates.
-
To remove any remaining insoluble peptide, ultracentrifuge the solution at a high speed (e.g., 100,000 x g) for a specified duration (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C).
-
Carefully collect the supernatant containing the monomeric GNNQQNY peptide.
-
The concentration of the monomeric peptide solution can be determined using methods like UV spectroscopy or amino acid analysis.
-
This monomeric stock solution can then be used to initiate aggregation by adjusting the pH to the desired value (e.g., 7.2) with a suitable buffer.
-
2. Seeding Protocol to Enhance Fibril Yield
-
Objective: To accelerate GNNQQNY fibril formation and increase yield by bypassing the nucleation phase.
-
Materials:
-
Monomeric GNNQQNY peptide solution (prepared as described above)
-
Pre-formed GNNQQNY amyloid fibrils (seeds)
-
Aggregation buffer
-
-
Procedure:
-
Prepare a monomeric solution of GNNQQNY at the desired concentration in the aggregation buffer.
-
Prepare the seed solution by taking a small aliquot of pre-formed GNNQQNY fibrils and briefly sonicating it to create smaller fibril fragments. This increases the number of active ends for elongation.
-
Add a small percentage (e.g., 1-5% by weight) of the sonicated seed solution to the monomeric peptide solution.
-
Incubate the mixture under conditions that favor fibril growth (e.g., gentle agitation at a constant temperature).
-
Monitor fibril formation over time using techniques such as Thioflavin T (ThT) fluorescence assay or Transmission Electron Microscopy (TEM).
-
Visualizations
Caption: Experimental workflow for GNNQQNY amyloid fibril formation.
Caption: Factors influencing GNNQQNY amyloid fibril formation.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Driven Stopped-Flow Experiments for Investigating the Initial Aggregation of the α-Synuclein Amyloid Protein, Focusing on Active and Inactive Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insights into the Dynamics of Amyloid Fibril Growth: Elongation and Lateral Assembly of GNNQQNY Protofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-state NMR study of amyloid nanocrystals and fibrils formed by the peptide GNNQQNY from yeast prion protein Sup35p - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thioflavin T Assays with GNNQQNY
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Thioflavin T (ThT) assays to monitor the aggregation of the GNNQQNY peptide, a well-established model for amyloid fibril formation.
Troubleshooting Guide
Issue 1: High Initial ThT Fluorescence/High Background
Question: My ThT fluorescence is already high at the beginning of my experiment, before aggregation is expected. What could be the cause?
Answer: High initial background fluorescence can be caused by several factors. It's crucial to ensure that your GNNQQNY peptide is in a monomeric state at the start of the assay. Pre-existing aggregates in your peptide stock will bind to ThT and produce a high initial signal. Additionally, the buffer composition and the quality of your ThT reagent can contribute to high background.
Troubleshooting Steps:
-
Ensure Monomeric GNNQQNY: Follow a validated protocol to prepare monomeric GNNQQNY. A common method involves dissolving the lyophilized peptide in an acidic solution (e.g., pH 2.0) to dissociate any pre-formed aggregates, followed by ultracentrifugation to remove any remaining insoluble material. The pH is then adjusted to physiological conditions (e.g., pH 7.4) to initiate the aggregation assay.[1]
-
Check ThT Solution: Prepare fresh ThT stock solutions and filter them through a 0.2 µm syringe filter before use. ThT solutions can form fluorescent micelles over time, contributing to high background.
-
Buffer Controls: Always run a control experiment with only the buffer and ThT to measure the background fluorescence of the assay medium itself. Some buffer components can intrinsically enhance ThT fluorescence.
-
Optimize ThT Concentration: While a common final concentration for ThT in kinetic assays is 10-25 µM, it's advisable to determine the optimal concentration for your specific experimental setup to maximize the signal-to-noise ratio without causing high background.[2][3]
Issue 2: No or Slow Increase in ThT Fluorescence
Question: I'm not observing an increase in ThT fluorescence over time, or the aggregation is much slower than expected. What should I do?
Answer: A lack of or slow increase in ThT fluorescence can indicate either a problem with the aggregation reaction itself or an issue with the ThT detection. The pH of the solution is a critical factor, as extreme pH values can quench ThT fluorescence.
Troubleshooting Steps:
-
Verify GNNQQNY Concentration: Ensure you are using an appropriate concentration of GNNQQNY to observe aggregation within your experimental timeframe.
-
Confirm Aggregation Conditions: GNNQQNY aggregation is sensitive to pH, temperature, and agitation. Ensure these parameters are optimized and consistently maintained. For instance, aggregation is typically initiated by adjusting the pH to a neutral range (e.g., 7.2-7.4) and incubating at 37°C with gentle shaking.[1][4]
-
Check for Inhibitory Compounds: Trace amounts of contaminants in your reagents could be inhibiting aggregation. Use high-purity reagents and sterile, nuclease-free water.
-
pH-related ThT Quenching: ThT fluorescence is highly pH-dependent. Acidic conditions (pH < 6) can lead to protonation of the dye, while basic conditions (pH > 8) can cause hydroxylation, both of which significantly reduce the fluorescence signal.[5][6][7][8] It is crucial to maintain a stable pH within the optimal range for ThT fluorescence (typically pH 7.0-8.0).[5]
-
Alternative Aggregation Detection: To confirm if aggregation is occurring despite the lack of a ThT signal, consider using a complementary technique such as transmission electron microscopy (TEM) or Congo Red binding assays.
Issue 3: Inconsistent or Irreproducible Results
Question: I'm getting significant variability between my replicates in the ThT assay. What could be causing this?
Answer: Inconsistent results are often due to subtle variations in experimental conditions between wells or experiments. Pipetting accuracy, temperature gradients across the plate, and the homogeneity of the reaction mixture are common sources of variability.
Troubleshooting Steps:
-
Homogenize Peptide Stock: Ensure your GNNQQNY monomer stock solution is well-mixed before aliquoting into your assay plate.
-
Consistent Pipetting: Use calibrated pipettes and be meticulous with your pipetting technique to ensure consistent concentrations of all components in each well.
-
Plate Sealing and Shaking: Seal your microplate to prevent evaporation, which can alter concentrations over time. Use a plate reader with consistent and uniform shaking to ensure the reaction mixture remains homogeneous.
-
Temperature Control: Ensure the plate reader's incubation temperature is stable and uniform across the entire plate.
-
Fresh Reagents: Use freshly prepared ThT and buffer solutions for each experiment to minimize variability from reagent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Thioflavin T to use for GNNQQNY aggregation assays?
A1: For kinetic studies of GNNQQNY aggregation, a final ThT concentration in the range of 10-20 µM is generally recommended.[3][9] This range typically provides a good signal-to-noise ratio with minimal interference on the aggregation kinetics. For endpoint assays to quantify pre-formed fibrils, a higher concentration of up to 50 µM may be used.[9] It is always best to empirically determine the optimal concentration for your specific instrument and assay conditions.
Q2: Can small molecules or compounds I'm testing for inhibition interfere with the ThT assay?
A2: Yes, this is a significant source of potential artifacts. Small molecules can interfere in several ways, leading to false-positive or false-negative results.[10][11] Common interference mechanisms include:
-
Fluorescence Quenching: The compound itself may quench the fluorescence of ThT.[10]
-
Competitive Binding: The compound might compete with ThT for binding sites on the GNNQQNY fibrils.[10]
-
Spectral Overlap: The compound may have absorption or emission spectra that overlap with those of ThT.[10]
-
Inner Filter Effect: At high concentrations, the test compound might absorb the excitation or emission light, reducing the detected fluorescence signal.
To control for these artifacts, it is essential to run control experiments, such as measuring the effect of the compound on the fluorescence of pre-formed GNNQQNY fibrils.[10]
Q3: How does pH affect the ThT signal in GNNQQNY assays?
A3: The pH of the solution has a dual effect on the assay. Firstly, the aggregation of GNNQQNY itself is pH-dependent, typically being initiated by a shift to neutral pH.[1] Secondly, the fluorescence of ThT is highly sensitive to pH. As detailed in the troubleshooting section, both acidic and basic pH can significantly quench the ThT signal, independent of fibril formation.[5][6][7][8] Therefore, maintaining a stable, neutral pH is critical for obtaining accurate and reproducible results.
Q4: How should I prepare my GNNQQNY peptide to ensure it is monomeric at the start of the experiment?
A4: A widely used method to prepare monomeric GNNQQNY is to dissolve the lyophilized peptide in an acidic solution, such as water adjusted to pH 2.0 with HCl.[1] This helps to break down any pre-existing aggregates. The solution should then be subjected to ultracentrifugation to pellet any remaining insoluble material. The supernatant, containing the monomeric peptide, can then be carefully collected and its concentration determined before being used in the aggregation assay. The aggregation is then typically initiated by diluting the acidic stock into a neutral buffer (e.g., PBS, pH 7.4).[1]
Experimental Protocols
Protocol 1: Preparation of Monomeric GNNQQNY
-
Weigh out the required amount of lyophilized GNNQQNY peptide.
-
Dissolve the peptide in sterile, filtered water that has been adjusted to pH 2.0 with HCl.
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the solution at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet any insoluble aggregates.
-
Carefully collect the supernatant containing the monomeric GNNQQNY peptide.
-
Determine the concentration of the monomeric peptide solution using a method such as UV absorbance at 275 nm or a BCA assay.
-
Use the freshly prepared monomeric peptide solution immediately for your ThT assay.
Protocol 2: Thioflavin T Aggregation Assay for GNNQQNY
-
Prepare a 1 mM ThT stock solution in sterile, filtered water. Store protected from light at 4°C for no longer than one week.
-
Prepare your reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
In a 96-well black, clear-bottom microplate , set up your reactions. For each well, add:
-
Reaction buffer.
-
ThT from your stock solution to a final concentration of 10-25 µM.
-
Your monomeric GNNQQNY peptide to the desired final concentration to initiate aggregation.
-
Include appropriate controls:
-
Buffer + ThT (no peptide) for background subtraction.
-
Buffer + GNNQQNY (no ThT) to check for intrinsic peptide fluorescence.
-
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[2]
Quantitative Data Summary
The following tables provide illustrative data on how common artifacts can affect ThT fluorescence readings in a GNNQQNY aggregation assay. The values are representative and intended to demonstrate the principles discussed.
Table 1: Effect of pH on ThT Fluorescence of Pre-formed GNNQQNY Fibrils
| pH | Relative Fluorescence Units (RFU) | % of Maximum Signal |
| 5.0 | 15,000 | 15% |
| 6.0 | 60,000 | 60% |
| 7.0 | 98,000 | 98% |
| 7.4 | 100,000 | 100% |
| 8.0 | 95,000 | 95% |
| 9.0 | 40,000 | 40% |
| 10.0 | 10,000 | 10% |
Table 2: Effect of a Hypothetical Inhibitor with Quenching Properties
| Condition | Relative Fluorescence Units (RFU) | Interpretation |
| GNNQQNY + ThT (No Inhibitor) | 100,000 | Maximum aggregation signal. |
| GNNQQNY + ThT + Inhibitor (during aggregation) | 20,000 | Apparent inhibition of aggregation. |
| Pre-formed GNNQQNY fibrils + ThT + Inhibitor | 25,000 | Strong quenching of ThT signal by the inhibitor, indicating a false positive. |
| Buffer + ThT + Inhibitor | 5,000 | Minimal intrinsic fluorescence of the inhibitor. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence | Semantic Scholar [semanticscholar.org]
- 7. Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
computational challenges in simulating large GNNQQNY systems
Welcome to the Technical Support Center for Simulating Large GNNQQNY Systems. This resource is designed for researchers, scientists, and drug development professionals to address common computational challenges encountered during the simulation of GNNQQNY peptide aggregation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup, execution, and analysis of GNNQQNY aggregation simulations.
Q1: What are the most critical factors to consider when setting up a simulation of GNNQQNY aggregation?
A: The most critical factors are the choice of force field, the initial concentration and placement of peptides, and the water model. The GNNQQNY peptide, a segment of the yeast prion protein Sup35, is a well-established model for studying amyloid fibril formation.[1][2][3][4][5][6][7][8] The initial setup will significantly influence the aggregation pathway and kinetics. It is recommended to start with peptides in random coil conformations, placed randomly in a sufficiently large simulation box to avoid immediate interactions, followed by thorough energy minimization and equilibration.[9][10][11]
Q2: Which all-atom force field is best suited for simulating GNNQQNY aggregation?
A: The choice of force field is a significant challenge, as different force fields can produce markedly different aggregation pathways.[12][13] Some force fields may excessively favor β-sheet formation, leading to unrealistically fast aggregation, while others may over-stabilize peptide-water interactions, thus inhibiting aggregation.[12][13][14][15] Studies on similar amyloid peptides suggest that force fields like CHARMM36m and AMBER14SB provide a good balance for studying amyloid peptide assembly.[14] It is crucial to consult recent literature and benchmark different force fields for your specific system and research question.
Q3: My all-atom simulations are too computationally expensive. What are the alternatives?
A: Simulating large-scale aggregation over meaningful timescales (microseconds or longer) is often computationally prohibitive with all-atom models.[16][17] There are two primary alternatives:
-
Coarse-Grained (CG) Models: Models like MARTINI or OPEP reduce the number of particles by grouping atoms into beads, allowing for significantly longer and larger simulations.[3][6][18] These are excellent for observing large-scale phenomena like initial clustering and fibril growth.[3]
-
Enhanced Sampling Techniques: Methods like Replica Exchange Molecular Dynamics (REMD) can be used to overcome high energy barriers and accelerate the exploration of the conformational space, even with all-atom models.[2][6]
Q4: What are the key structural and kinetic parameters to analyze from my simulation trajectories?
A: Key analyses should focus on both the kinetics and the structural evolution of the aggregates. Important parameters include:
-
Oligomer Size Distribution: Tracking the number and size of peptide clusters over time.
-
Secondary Structure Content: Calculating the percentage of β-sheet, α-helix, and random coil conformations within the aggregates.
-
Root Mean Square Deviation (RMSD): To measure the stability of formed aggregates.[4]
-
Solvent Accessible Surface Area (SASA): To quantify the burial of hydrophobic residues upon aggregation.
-
Inter-peptide Contacts: Identifying the specific residues and interaction types (e.g., hydrogen bonds, hydrophobic contacts) that mediate aggregation.[10]
-
Nucleation Kinetics: Determining the critical nucleus size, which is the smallest stable aggregate that seeds further growth.[1][9]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that users may encounter during their simulations.
Problem 1: My GROMACS simulation is crashing with "LINCS warnings" or "Constraint algorithm failed".
-
Cause: This error typically indicates a problem with the integration of motion, where atoms are moving too much in a single timestep, leading to unrealistic bond lengths that the LINCS algorithm cannot handle. This can be caused by a poor starting structure, insufficient equilibration, or an inappropriate timestep.
-
Solution Workflow:
Problem 2: My simulation is running very slowly.
-
Cause: The computational cost of MD simulations scales significantly with the number of atoms.[17] The calculation of non-bonded interactions is the most expensive part.[17] Performance can be limited by hardware, software settings, or inefficient parallelization.
-
Solutions:
-
Hardware: Ensure you are using GPUs, as they dramatically accelerate MD simulations.[19] Performance scales with the number of GPUs used.
-
Software Settings: Use the Particle Mesh Ewald (PME) method for long-range electrostatics. Adjust the cutoff for short-range interactions. Ensure your GROMACS or other MD engine is compiled to take full advantage of your hardware.
-
Parallelization: Optimize the number of nodes and cores used. For very large systems, domain decomposition parallelization is crucial.
-
System Size: If possible, reduce the amount of solvent by using a smaller, non-cubic simulation box (e.g., dodecahedron or octahedron) that still satisfies the minimum image convention.
-
Problem 3: My GNNQQNY peptides are not aggregating, or they are forming an unrealistic "glass-like" amorphous aggregate.
-
Cause: This can be due to several factors:
-
Force Field Choice: As mentioned, some force fields may not accurately capture the driving forces of aggregation for this specific peptide.[12][13][15]
-
Insufficient Simulation Time: Aggregation is a stochastic process that can have a significant lag time.[9] Your simulation may not be long enough to observe nucleation.
-
Incorrect Protonation States: The charge states of the N- and C-termini can influence aggregation. Ensure they are appropriate for the simulated pH.
-
Peptide Concentration: If the concentration is too low, the probability of peptides encountering each other is reduced, increasing the time required for aggregation.
-
-
Solutions:
-
Review Force Field: Consult literature for force fields successfully used for GNNQQNY or similar polar, amyloidogenic peptides. Consider testing a different force field.
-
Extend Simulation: If computational resources permit, extend the simulation time.
-
Use Enhanced Sampling: Employ techniques like REMD or metadynamics to accelerate the process.
-
Increase Concentration: Increase the number of peptides in the simulation box to promote encounters, though be mindful that this can sometimes lead to non-physiological aggregation pathways.
-
Section 3: Experimental Protocols & Data
This section provides a sample protocol for setting up a coarse-grained simulation and presents comparative data to aid in experimental design.
Protocol: Coarse-Grained Simulation of GNNQQNY Aggregation using GROMACS and MARTINI
This protocol outlines the key steps for simulating multiple GNNQQNY peptides.
-
System Preparation:
-
Step 1: Generate a coarse-grained topology for a single GNNQQNY peptide using a script like martinize.py for the MARTINI force field.
-
Step 2: Create a simulation box and insert the desired number of peptides (e.g., 20 peptides) at random positions using gmx insert-molecules. Ensure the box is large enough to prevent initial periodic interactions.
-
Step 3: Solvate the system with pre-equilibrated coarse-grained water beads.
-
Step 4: Add coarse-grained ions to neutralize the system's charge.
-
-
Simulation:
-
Step 5: Perform a steep descent energy minimization to remove any steric clashes.
-
Step 6 & 7: Equilibrate the system first under an NVT (constant volume) ensemble to stabilize the temperature, followed by an NPT (constant pressure) ensemble to adjust the density.
-
Step 8: Run the production simulation for the desired length (typically multiple microseconds for CG simulations).
-
-
Analysis:
-
Step 9: Use tools like gmx clustsize to analyze the formation and growth of peptide clusters over time.
-
Step 10: Analyze the secondary structure of the peptides within the aggregates.
-
Step 11: Visualize the trajectory to observe the aggregation pathway qualitatively.
-
Data Tables
Table 1: All-Atom Force Field Comparison for Amyloid Peptides
| Force Field | General Behavior in Aggregation Simulations | Recommended Water Model |
| CHARMM36m | Often provides a good balance between peptide-peptide and peptide-water interactions.[12][13][14][15] | TIP3P |
| AMBER14SB | Generally considered a robust force field for protein simulations.[14] | TIP3P |
| AMBER99SB-ILDN | Another strong candidate for amyloid assembly studies.[14] | TIP3P |
| GROMOS54a7 | Can sometimes lead to overly rapid and strong β-sheet formation.[14] | SPC |
| OPLS-AA | Performance can be variable; may not be ideal for some Aβ oligomer studies.[14] | TIP4P |
Table 2: Estimated Performance for a 100k Atom All-Atom System
| Hardware Configuration | Simulation Speed (ns/day) |
| Modern CPU (24 cores) | 15 - 30 |
| 1x High-End GPU (e.g., NVIDIA A100) | 250 - 400 |
| 2x High-End GPUs (e.g., NVIDIA A100) | 450 - 700 |
| 4x High-End GPUs (e.g., NVIDIA A100) | 800 - 1200 |
Note: Performance is an estimate and can vary based on the specific system, simulation parameters, and software version.
Section 4: Visualization of Pathways
Diagrams are provided to illustrate key relationships and pathways relevant to GNNQQNY simulation.
Amyloid Aggregation Pathway
The formation of amyloid fibrils is generally understood to be a nucleation-dependent process. Soluble monomers misfold and associate to form unstable oligomers. Once a stable nucleus is formed, it acts as a template for the rapid elongation into larger protofibrils and ultimately mature fibrils.
References
- 1. biorxiv.org [biorxiv.org]
- 2. smsyslab.org [smsyslab.org]
- 3. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 6. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dynamics simulations on the oligomer-formation process of the GNNQQNY peptide from yeast prion protein Sup35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulations of Protein Aggregation: Protocols for Simulation Setup and Analysis with Markov State Models and Transition Networks | Springer Nature Experiments [experiments.springernature.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Effects of All-Atom Molecular Mechanics Force Fields on Amyloid Peptide Assembly: The Case of Aβ16−22 Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 17. quora.com [quora.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
refining force fields for accurate GNNQQNY molecular dynamics simulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GNNQQNY in molecular dynamics (MD) simulations.
Troubleshooting Guides
This section addresses common issues encountered during the refinement of force fields and subsequent MD simulations of the GNNQQNY peptide.
Question: My GNNQQNY simulation is unstable, and the peptide oligomers are dissociating. What could be the cause?
Answer:
Several factors can contribute to the instability of GNNQQNY oligomers in MD simulations. Here are some common causes and troubleshooting steps:
-
Inadequate Equilibration: The system may not be properly equilibrated before the production run. Ensure that you have performed sufficient energy minimization and a stepwise equilibration process, gradually heating the system and relaxing positional restraints.
-
Force Field Parameterization: The force field parameters, especially for a polar-rich peptide like GNNQQNY, are critical for stability. The driving forces for GNNQQNY association are primarily interstrand hydrogen bonds and shape complementarity through a "steric zipper" formed by asparagine and glutamine side chains.[1][2] If the force field does not accurately represent these interactions, the oligomer may be unstable. Consider the following:
-
Force Field Choice: Force fields like CHARMM and AMBER have been used for GNNQQNY simulations.[1] Ensure you are using a modern and well-validated version.
-
Water Model: The choice of water model can significantly impact the hydration of the peptide and the strength of hydrogen bonds. TIP3P is a commonly used water model in these simulations.[1]
-
Parameter Refinement: If instability persists, you may need to refine the force field parameters, particularly the partial charges and dihedral terms for the asparagine and glutamine residues, to better match experimental data or high-level quantum mechanical calculations.
-
-
Oligomer Size: Studies have shown that GNNQQNY dimers can be unstable in simulations, while trimers and higher-order oligomers exhibit greater stability.[1][2][3] The minimal nucleus for stable fibril formation is likely three or four peptides.[1][2] If you are simulating a dimer, consider increasing the oligomer size.
-
Simulation Timescale: The self-assembly of amyloid fibrils is a slow process, often beyond the timescale of conventional MD simulations.[1] Unstable behavior in a short simulation may not be representative of the long-term behavior. Consider using enhanced sampling techniques to explore the conformational landscape more efficiently.
Question: The GNNQQNY peptides in my simulation are forming amorphous aggregates instead of ordered β-sheets. How can I promote the formation of fibril-like structures?
Answer:
The formation of ordered β-sheets from an initially random distribution of peptides is a challenging simulation problem. Here are some strategies to promote fibril formation:
-
Starting Configuration: Starting from a completely random distribution of peptides may require very long simulation times to observe ordered aggregation.[4] Consider starting with a pre-formed oligomer seed with the correct parallel β-sheet arrangement. The initial strand-strand separation within a sheet should be around 4.87 Å, and the sheet-sheet separation around 8.5 Å, based on experimental data.[1]
-
Force Field Accuracy: As with stability issues, the force field's ability to correctly model the interactions driving β-sheet formation is crucial. The inter-strand backbone-backbone and side chain-side chain hydrogen bonds are the primary stabilizing forces within a sheet.[1][2]
-
Concentration: The concentration of the peptide in the simulation box can influence the aggregation process. A higher concentration, while computationally more expensive, can increase the probability of intermolecular encounters and aggregation.
-
Enhanced Sampling Methods: Techniques like replica exchange molecular dynamics (REMD) or metadynamics can help overcome energy barriers and accelerate the conformational search for the ordered fibrillar state.
Question: My simulation results for GNNQQNY do not agree with experimental NMR data. How can I refine my force field to improve this?
Answer:
Discrepancies between simulation and experimental data, such as NMR observables, often point to inaccuracies in the force field.[5] Here is a general workflow for force field refinement using experimental data:
-
Identify the Discrepancy: Determine which specific NMR observables (e.g., chemical shifts, J-couplings, NOEs) show poor agreement with your simulation results.
-
Targeted Parameter Modification: The disagreement can often be traced back to specific force field parameters. For example, inaccuracies in dihedral angle potentials can lead to incorrect backbone or side-chain conformations, affecting J-couplings and NOEs.
-
Iterative Refinement: Force field refinement is an iterative process. You will need to systematically modify the target parameters, run new simulations, and compare the results against the experimental data. This cycle is repeated until a satisfactory agreement is achieved.
-
Validation: It is crucial to validate the refined force field against a set of experimental data that was not used in the parameterization process. This helps to ensure that the force field is transferable and not overfitted to a specific dataset.
Frequently Asked Questions (FAQs)
Q1: What are the key interactions that stabilize GNNQQNY fibrils?
A1: The stability of GNNQQNY fibrils is primarily driven by:
-
Inter-strand Hydrogen Bonds: Extensive networks of hydrogen bonds between the backbones and between the side chains of adjacent peptide strands within a β-sheet.[1][2]
-
Steric Zipper: The side chains of Asn-2, Gln-4, and Asn-6 form a "dry polar steric zipper" that holds adjacent β-sheets together through shape complementarity.[1][2]
-
π-π Stacking: While not the primary driving force for strand alignment, π-π stacking interactions between the tyrosine (Tyr-7) residues can contribute to the stability of the formed oligomeric structures.[3]
Q2: What is the recommended simulation protocol for a pre-formed GNNQQNY oligomer?
A2: A typical simulation protocol involves the following steps:
-
Solvation: Place the GNNQQNY oligomer in a periodic box of water (e.g., TIP3P). Ensure a sufficient water layer (e.g., at least 16 Å) around the peptide to avoid self-interaction.[1]
-
Energy Minimization: Perform energy minimization (e.g., using the conjugate gradient algorithm for 4000 cycles) to remove any bad contacts between the peptide and solvent molecules.[1]
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate under constant pressure (NPT ensemble). This is often done in a stepwise manner, with initial positional restraints on the peptide atoms that are gradually released.
-
Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, and RMSD), you can proceed with the production run in the NVT or NPT ensemble for data collection.
Q3: How do mutations affect the stability of GNNQQNY oligomers?
A3: Mutations, particularly of the residues involved in the steric zipper (Asn-2, Gln-4, Asn-6), can significantly destabilize the GNNQQNY oligomers.[1][2] Replacing these residues with alanine, for example, disrupts the side-chain interactions that hold the β-sheets together, leading to unstable structures.[1][2]
Q4: Can I use a coarse-grained force field for GNNQQNY simulations?
A4: Yes, coarse-grained (CG) models can be used to study the aggregation of GNNQQNY over longer timescales and larger system sizes than are accessible with all-atom simulations.[6] CG models can capture the overall process of peptide clustering and fibril formation.[6] However, they provide a lower-resolution view and may not capture the fine atomic details of the interactions.
Experimental Protocols
Protocol 1: Force Field Validation against NMR Observables
This protocol outlines the methodology for validating a GNNQQNY force field against experimental NMR data.
-
Perform MD Simulation: Run a sufficiently long MD simulation of the GNNQQNY system using the force field to be validated. An aggregate simulation time of several microseconds is often necessary to achieve adequate sampling of the conformational space.[5]
-
Calculate NMR Observables from Simulation:
-
J-Couplings: Use Karplus-type equations to calculate scalar couplings (e.g., ³J(HNHα)) from the dihedral angles sampled during the simulation.
-
Chemical Shifts: Employ chemical shift prediction programs that use the 3D structures from the simulation as input.
-
NOEs: Calculate inter-proton distances from the simulation trajectory and compare them to experimentally derived distance restraints.
-
-
Compare with Experimental Data: Quantitatively compare the calculated observables with experimental values obtained from NMR spectroscopy of GNNQQNY.
-
Statistical Analysis: Use statistical metrics, such as the root-mean-square error (RMSE) or chi-squared (χ²) analysis, to quantify the agreement between simulation and experiment. A reduced χ² value close to 1 indicates that the force field error is comparable to the experimental uncertainty.[5]
Quantitative Data
Table 1: Comparison of Force Field Performance for Dipeptide Conformational Populations
| Force Field | Reduced χ² vs. Vibrational Spectroscopy Data |
| ff99sb-ildn | ~2.5 |
| ff99sb-ildn-phi | ~1.5 |
| ff99sb-ildn-nmr | ~1.2 |
| CHARMM27 | ~3.0 |
| OPLS-AA | ~2.8 |
Note: This table is a representative summary based on general force field comparison studies.[5] The values indicate the level of agreement with experimental data for dipeptide conformations, where a lower χ² value signifies better performance. This type of analysis is crucial for selecting and refining a force field for GNNQQNY.
Visualizations
Caption: The aggregation pathway of GNNQQNY from monomers to mature fibrils.
Caption: An iterative workflow for refining a force field using experimental data.
References
- 1. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural stability and dynamics of an this compound from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations on the Oligomer-Formation Process of the GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular events during the early stages of aggregation of GNNQQNY: An all atom MD simulation study of randomly dispersed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are Protein Force Fields Getting Better? A Systematic Benchmark on 524 Diverse NMR Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Supramolecular Structures of GNNQQNY Fibrils and Microcrystals
For Researchers, Scientists, and Drug Development Professionals
The GNNQQNY peptide, a segment of the yeast prion protein Sup35, serves as a pivotal model system for studying amyloid fibril formation, a process implicated in numerous neurodegenerative diseases. This peptide exhibits a fascinating polymorphism, assembling into both ordered microcrystals and amyloidogenic fibrils. Understanding the structural nuances between these two forms is critical for elucidating the mechanisms of amyloid aggregation and for the development of therapeutic interventions. This guide provides an objective comparison of GNNQQNY fibrils and microcrystals, supported by experimental data and detailed methodologies.
Structural Comparison: Fibrils vs. Microcrystals
The primary distinction between GNNQQNY fibrils and microcrystals lies in their degree of structural order and polymorphism. While both are built from fundamental β-sheet structures, the microcrystals represent a more thermodynamically stable and well-ordered state, whereas the fibrils exhibit significant structural heterogeneity.
Key Structural Differences:
-
Polymorphism: Fibril preparations are inherently polymorphic, with solid-state NMR (ssNMR) studies confirming the coexistence of at least three distinct peptide conformations.[1][2][3] In contrast, microcrystals are structurally more uniform, though they can exist in different space groups, such as monoclinic and orthorhombic.[4][5]
-
Molecular Packing: The microcrystal structure, resolved by X-ray crystallography, reveals a characteristic "steric zipper" architecture.[6][7][8] This involves a pair of parallel β-sheets mating through a dry and tightly interdigitated interface of side chains. While fibrils also possess a cross-β core, ssNMR data suggest a more complex and less tightly packed arrangement compared to the crystalline state.[1][2][9]
-
Structural Complexity: The MAS NMR data indicate a substantially greater complexity in the fibril structure compared to the crystalline forms.[1][2][9] This complexity arises from the presence of multiple coexisting conformers and potential variations in their packing.
Quantitative Data Summary
The following table summarizes the key structural parameters for GNNQQNY fibrils and microcrystals based on experimental data.
| Parameter | GNNQQNY Fibrils | GNNQQNY Microcrystals | Experimental Technique(s) |
| Overall Structure | Cross-β amyloid fibrils | 3D crystalline lattice | Solid-State NMR, Cryo-EM, X-ray Diffraction |
| Polymorphism | High (at least 3 coexisting conformers) | Low (Monoclinic and Orthorhombic forms) | Solid-State NMR |
| β-Sheet Arrangement | Parallel, in-register | Parallel, in-register | Solid-State NMR, X-ray Crystallography |
| Core Structure | Cross-β spine | "Steric Zipper" | Solid-State NMR, X-ray Crystallography |
| Inter-sheet Interface | Less defined, likely hydrated in parts | Dry, tightly interdigitated | Solid-State NMR, X-ray Crystallography |
| Hydrogen Bonding | Extensive backbone and side-chain H-bonds | Extensive backbone and side-chain H-bonds | Solid-State NMR, X-ray Crystallography |
Experimental Protocols
The structural characterization of GNNQQNY assemblies relies on a combination of biophysical techniques. Below are the detailed methodologies for the key experiments cited.
GNNQQNY Peptide Synthesis and Sample Preparation
-
Peptide Synthesis: The GNNQQNY peptide is typically synthesized using solid-phase peptide synthesis.[10] For NMR studies, isotopically labeled variants (e.g., U-¹³C,¹⁵N-labeled amino acids) are incorporated at specific positions to enable resonance assignments.[9][10]
-
Fibril Formation: Fibrils are generally formed at higher peptide concentrations. A common protocol involves dissolving the peptide in water or a suitable buffer and allowing it to aggregate over time, often with agitation.[6][11] The formation of fibrils can be monitored by techniques like Thioflavin T (ThT) fluorescence.
-
Microcrystal Growth: Microcrystals are typically formed at lower peptide concentrations than fibrils.[4][5] The peptide is dissolved in water, and microcrystals form over a period of hours to days.[6][7]
X-ray Microcrystallography
-
Crystal Mounting: Due to their small size, GNNQQNY microcrystals are mounted on specialized loops for data collection.
-
Data Collection: X-ray diffraction data is collected using a microfocus beamline at a synchrotron radiation facility.[6]
-
Structure Determination: The atomic structure is determined from the diffraction data. In the case of GNNQQNY, the structure was solved using techniques like isomorphous replacement with related peptides (e.g., NNQQNY) and anomalous scattering from incorporated ions.[6]
Solid-State NMR (ssNMR) Spectroscopy
-
Sample Packing: Fibril or nanocrystal samples are packed into MAS (Magic Angle Spinning) rotors.
-
NMR Experiments: A variety of multi-dimensional ssNMR experiments are performed to obtain structural information:
-
¹³C-¹³C and ¹⁵N-¹³C Correlation Experiments: Used for resonance assignment of the different peptide conformers.[12]
-
Proton-Driven Spin Diffusion (PDSD): Provides information on through-space proximities between nuclei, helping to determine the overall fold and packing.[12]
-
Transferred Echo Double Resonance (TEDOR): Measures internuclear distances, which is crucial for defining the molecular packing and intermolecular contacts.[9][12]
-
Rotational Resonance Width (R²W) measurements: Used to determine intermolecular ¹³C-¹³C distances.[9]
-
-
Data Analysis: The NMR spectra are analyzed to assign chemical shifts, which are sensitive to the local chemical environment and secondary structure. Distance restraints derived from the experiments are used to build and validate structural models.[1][9]
Visualizing the Structural Differences
The following diagrams, generated using the DOT language, illustrate the key structural arrangements in GNNQQNY microcrystals and the polymorphic nature of the fibrils.
Caption: Steric zipper architecture of GNNQQNY microcrystals.
Caption: Polymorphism within GNNQQNY amyloid fibrils.
References
- 1. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR [dspace.mit.edu]
- 2. Structural characterization of GNNQQNY amyloid fibrils by magic angle spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-state NMR study of amyloid nanocrystals and fibrils formed by the peptide GNNQQNY from yeast prion protein Sup35p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 7. esrf.fr [esrf.fr]
- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 9. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic nuclear polarization-enhanced solid-state NMR spectroscopy of GNNQQNY nanocrystals and amyloid fibrils - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
GNNQQNY versus amyloid-beta peptide aggregation pathways
An Objective Comparison of GNNQQNY and Amyloid-Beta Peptide Aggregation Pathways for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the aggregation pathways of the model amyloid peptide GNNQQNY and the Alzheimer's-related amyloid-beta (Aβ) peptide. The information presented is supported by experimental data to offer an objective resource for researchers in the field of protein misfolding and neurodegenerative diseases.
Introduction to GNNQQNY and Amyloid-Beta
GNNQQNY is a heptapeptide (B1575542) fragment derived from the yeast prion protein Sup35.[1][2][3] It is widely used as a model system to study the fundamental principles of amyloid formation due to its simple sequence, rapid aggregation, and the formation of well-ordered fibrils.[1][4] The study of GNNQQNY provides valuable insights into the molecular interactions that drive the self-assembly of peptides into amyloid structures.[1][3]
Amyloid-beta (Aβ) is a peptide of 39-43 amino acids that is the primary component of amyloid plaques found in the brains of individuals with Alzheimer's disease.[5][6] The aggregation of Aβ, particularly the formation of soluble oligomers, is considered a key pathogenic event in the progression of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death.[7][8][9] Understanding the aggregation pathway of Aβ is therefore of critical importance for the development of therapeutic interventions.
Aggregation Pathway Comparison
Both GNNQQNY and amyloid-beta peptides self-assemble into amyloid fibrils through a nucleation-dependent pathway. This process typically involves a lag phase, during which soluble monomers form unstable oligomers, followed by a growth phase where these oligomers act as nuclei for the rapid elongation into protofibrils and mature fibrils.
The aggregation of GNNQQNY is described as following classical nucleation theory.[1][10] The process begins with the formation of a critical nucleus, an energetically unfavorable step, after which fibril elongation proceeds rapidly.[4] In contrast, the aggregation of amyloid-beta is characterized as a two-phase process with a stochastic nucleation event, which can lead to significant variability in aggregation kinetics between seemingly identical samples.[5][11]
Below is a diagram illustrating the distinct aggregation pathways of GNNQQNY and amyloid-beta.
References
- 1. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence | PLOS Computational Biology [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GNNQQNY—Investigation of Early Steps during Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of aggregation of synthetic beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Neurotoxicity of Amyloid β-Protein: Synaptic and Network Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxicity of beta-amyloid and prion peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
cross-seeding of GNNQQNY with other amyloidogenic proteins like Aβ and hIAPP
A comprehensive guide for researchers on the cross-seeding interactions of the yeast prion peptide GNNQQNY with key amyloidogenic proteins, Amyloid-beta (Aβ) and human islet amyloid polypeptide (hIAPP).
The phenomenon of cross-seeding between different amyloidogenic proteins is a critical area of research in the field of neurodegenerative and metabolic diseases. This process, where pre-formed amyloid aggregates of one protein can accelerate the aggregation of another, is implicated in the pathological links between diseases such as Alzheimer's disease and type 2 diabetes. The yeast prion peptide GNNQQNY, derived from the Sup35 protein, has emerged as a valuable tool for studying the fundamental mechanisms of amyloid formation and cross-seeding. This guide provides a comparative overview of the experimental data on the cross-seeding of GNNQQNY with Aβ and hIAPP, two key proteins associated with Alzheimer's disease and type 2 diabetes, respectively.
Quantitative Comparison of Aggregation Kinetics
The cross-seeding potential of GNNQQNY with Aβ and hIAPP has been investigated using Thioflavin T (ThT) fluorescence assays, a standard method for monitoring the kinetics of amyloid fibril formation. The binding of ThT to the β-sheet structures characteristic of amyloid fibrils results in a measurable increase in fluorescence intensity over time, allowing for the quantification of aggregation parameters such as the lag time (nucleation phase) and the elongation rate.
While direct side-by-side comparative studies are limited, existing research indicates that GNNQQNY can effectively seed the aggregation of both Aβ and hIAPP, leading to an acceleration of their fibrillization.[1] The presence of GNNQQNY aggregates can significantly shorten the lag phase of both Aβ and hIAPP aggregation, suggesting that it provides a template for the misfolding and subsequent aggregation of these proteins.
Table 1: Hypothetical Comparative Aggregation Kinetics of Aβ and hIAPP with GNNQQNY Seeding
| Condition | Analyte | Seeding Agent | Lag Time (hours) | Apparent Elongation Rate (RFU/hour) |
| Control | 25 µM Aβ42 | None | 8-12 | 500-800 |
| Cross-seeding | 25 µM Aβ42 | 5% GNNQQNY Fibrils | 2-4 | 1200-1500 |
| Control | 25 µM hIAPP | None | 4-6 | 800-1100 |
| Cross-seeding | 25 µM hIAPP | 5% GNNQQNY Fibrils | 1-2 | 1800-2200 |
Note: The data presented in this table is illustrative and based on the general findings in the literature. Actual values can vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-seeding experiments. Below are generalized protocols for key experiments cited in the study of GNNQQNY cross-seeding with Aβ and hIAPP.
Thioflavin T (ThT) Fluorescence Assay for Cross-Seeding
This protocol outlines the steps to monitor the kinetics of Aβ or hIAPP aggregation when seeded with pre-formed GNNQQNY fibrils.
Materials:
-
Monomeric Aβ42 or hIAPP peptide
-
Pre-formed GNNQQNY amyloid fibrils (seeds)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Preparation of Monomers: Prepare a fresh solution of monomeric Aβ42 or hIAPP in the assay buffer. This often involves dissolving the lyophilized peptide in a solvent like HFIP to remove pre-existing aggregates, followed by evaporation and resuspension in the assay buffer. Centrifuge the solution at high speed to pellet any remaining aggregates.
-
Preparation of Seeds: Prepare GNNQQNY amyloid fibrils by incubating a solution of the peptide under agitation for a sufficient time to reach the plateau phase of aggregation. Sonicate the fibril solution to generate smaller fragments that are more effective as seeds.
-
Assay Setup: In the wells of the 96-well plate, prepare the reaction mixtures. For a typical cross-seeding experiment, combine the monomeric Aβ42 or hIAPP solution with a small percentage (e.g., 5% molar equivalent) of the sonicated GNNQQNY fibril seeds.
-
Controls: Include control wells with:
-
Monomeric Aβ42 or hIAPP alone (no seeds).
-
GNNQQNY seeds alone in buffer.
-
Buffer with ThT only (for background subtraction).
-
-
ThT Addition: Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Incubation and Measurement: Place the plate in the plate reader and incubate at 37°C with intermittent shaking. Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
Data Analysis: Subtract the background fluorescence from the readings of each well. Plot the fluorescence intensity as a function of time to obtain the aggregation kinetics curves. From these curves, determine the lag time and the maximum slope to represent the elongation rate.
Transmission Electron Microscopy (TEM) of Hybrid Fibrils
TEM is used to visualize the morphology of the amyloid fibrils formed through cross-seeding.
Procedure:
-
Sample Preparation: After the ThT assay, take an aliquot from the wells containing the aggregated fibrils.
-
Grid Preparation: Place a 5-10 µL drop of the fibril solution onto a carbon-coated copper TEM grid for 1-2 minutes.
-
Washing: Wick off the excess solution with filter paper and wash the grid by floating it on a drop of deionized water for a few seconds.
-
Staining: Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate (B1210297) solution for 30-60 seconds.
-
Drying: Wick off the excess stain and allow the grid to air dry completely.
-
Imaging: Visualize the fibrils using a transmission electron microscope at an appropriate magnification.
Visualizing the Cross-Seeding Pathway
The following diagrams illustrate the conceptual signaling pathway of cross-seeding and a typical experimental workflow.
Caption: GNNQQNY fibrils acting as seeds to accelerate the aggregation of Aβ and hIAPP monomers.
Caption: A typical experimental workflow for studying amyloid cross-seeding.
Concluding Remarks
The ability of the GNNQQNY peptide to cross-seed the aggregation of both Aβ and hIAPP underscores the potential for common structural motifs to drive inter-protein interactions in amyloidogenesis. This guide provides a foundational understanding of the comparative aspects of these interactions, supported by established experimental protocols. For researchers in neurodegenerative diseases and drug development, leveraging such model systems is invaluable for screening potential therapeutic agents that can inhibit not only self-aggregation but also the more complex cross-seeding pathways that may underlie the co-morbidity of amyloid-related diseases. Further research focusing on a direct, systematic comparison of the cross-seeding efficiencies and the resulting fibril structures will be crucial for a more complete understanding of these pathological processes.
References
A Comparative Guide to the Structural Features of GNNQQNY and Other Prion-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and biophysical properties of the yeast prion-derived peptide GNNQQNY with other amyloidogenic peptides derived from prion proteins, primarily the mammalian PrP(106-126). This analysis is supported by experimental data to delineate the key structural similarities that define their shared ability to form amyloid fibrils.
Introduction to Prion-Derived Amyloidogenic Peptides
The capacity of proteins to misfold and aggregate into highly organized amyloid fibrils is a hallmark of numerous neurodegenerative diseases, including prion diseases.[1][2] Short, synthetic peptide fragments derived from these proteins serve as invaluable models for dissecting the fundamental mechanisms of amyloid formation.[1][2] GNNQQNY, a seven-residue segment from the yeast prion protein Sup35, and PrP(106-126), a fragment from the mammalian prion protein (PrP), are two of the most extensively studied examples.[1][2] Despite their different origins, they share a remarkable ability to self-assemble into fibrils with a canonical cross-β structure, making them ideal subjects for comparative structural analysis.[1][3]
Core Structural Similarities: The Cross-β Architecture
The fundamental structural similarity between GNNQQNY and other prion-derived peptides like PrP(106-126) is their adoption of a cross-β conformation upon aggregation.[3][4] This architecture is characterized by β-sheets that run parallel to the fibril axis, with the individual β-strands oriented perpendicular to it.[3][4]
Key Features of the Cross-β Structure:
-
Parallel In-Register β-Sheets: In the amyloid state, GNNQQNY peptides arrange into parallel β-sheets where identical residues from adjacent strands are aligned, or "in-register".[1][4] This arrangement is stabilized by an extensive network of hydrogen bonds between the backbones of neighboring peptides.[4]
-
Steric Zipper Interface: The atomic structure of GNNQQNY microcrystals revealed a "steric zipper" motif, where two β-sheets pack against each other.[5] The side chains from the two sheets interdigitate tightly, creating a dry, self-complementing interface that excludes water and lends extraordinary stability to the fibril core.[4][5]
-
High β-Sheet Content: The conformational transition from a soluble, often disordered state to an aggregated fibrillar state involves a significant increase in β-sheet secondary structure.[6][7] This is a defining characteristic for both GNNQQNY and amyloidogenic PrP fragments.[6][8]
Comparative Analysis of Biophysical Properties
While sharing a common structural framework, these peptides exhibit distinct biophysical characteristics. The following table summarizes key quantitative parameters from various experimental studies.
| Property | GNNQQNY | PrP(106-126) | Other PrP Fragments (e.g., Aβ) | Reference |
| Origin | Yeast Prion Protein Sup35 | Mammalian Prion Protein (PrP) | e.g., Amyloid-β Precursor Protein | [1][2] |
| Sequence | Gly-Asn-Asn-Gln-Gln-Asn-Tyr | KTNMKHMAGAAAAGAVVGGLG | Varies | [1][2] |
| Secondary Structure | Predominantly β-sheet in fibril form | Transitions to high β-sheet content | Transitions to high β-sheet content | [5][6][8] |
| Fibril Morphology (TEM) | Straight, unbranched, often striated, flat ribbon-like appearance; can form nanocrystals | Flexible, bent rods, 6-8 nm in diameter | Straight, unbranched fibrils, ~10 nm in diameter | [1][3][9] |
| Aggregation Kinetics | Nucleation-dependent; critical nucleus of ~4-6 monomers | Nucleation-dependent | Nucleation-dependent | [10][11] |
| Core Structure | Parallel in-register β-sheets forming a steric zipper | Double-layered parallel β-structure with a hydrophobic core (residues 110-121) | Varies; often parallel β-sheets | [1][3] |
Experimental Methodologies
The characterization of these peptides relies on a suite of biophysical techniques. Below are detailed protocols for key experiments.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor amyloid aggregation kinetics in real-time. ThT dye exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils.[12][13]
Protocol:
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in distilled water and store it at -20°C in the dark.[14]
-
Prepare the desired peptide stock solution (e.g., by dissolving lyophilized peptide in an appropriate solvent like 10 mM NaOH for Aβ, followed by dilution into buffer).[14]
-
Prepare the assay buffer (e.g., 25 mM Tris buffer, pH 7.4).[15]
-
-
Assay Setup:
-
In a 96-well black microplate, combine the peptide solution (e.g., final concentration of 50 µM) with ThT (e.g., final concentration of 20 µM) in the assay buffer.[15] The total volume per well is typically 100-200 µL.[15][16]
-
Include control wells containing only the buffer and ThT to measure background fluorescence.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.[12][15]
-
Measure ThT fluorescence intensity at regular intervals (e.g., every 5-15 minutes) with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[15]
-
The aggregation curve is typically sigmoidal, showing a lag phase (nucleation), an exponential growth phase (elongation), and a plateau (equilibrium).
-
Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of the resulting amyloid fibrils.[17]
Protocol:
-
Sample Preparation:
-
After the aggregation reaction (from the ThT assay or a separate incubation), take a small aliquot (e.g., 3-5 µL) of the fibril-containing solution.
-
-
Grid Preparation:
-
Place the sample onto a carbon-coated copper or nickel EM grid (200-400 mesh) and allow it to adsorb for 3-5 minutes.[17]
-
Wick away the excess sample solution using the edge of a piece of filter paper.
-
-
Negative Staining:
-
Immediately apply a drop (3 µL) of a negative staining solution (e.g., 2% uranyl acetate (B1210297) in water) to the grid.[17]
-
Allow the stain to sit for 3 minutes, then wick away the excess.[17]
-
Let the grid air dry completely.
-
-
Imaging:
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure content (α-helix, β-sheet, random coil) of the peptides in their soluble and aggregated states.[18][19]
Protocol:
-
Sample Preparation:
-
Prepare peptide solutions at a known concentration (e.g., 25-50 µM) in a suitable buffer (e.g., phosphate (B84403) buffer) that has low absorbance in the far-UV region.[3]
-
-
Data Acquisition:
-
Data Analysis:
Signaling Pathways and Neurotoxicity
While GNNQQNY is primarily a model for structural studies of amyloid formation, peptides from mammalian prions, like PrP(106-126), have been shown to be neurotoxic and trigger specific cellular signaling cascades. This represents a key functional difference.
Exposure of neuronal cells to the PrP(106-126) peptide can induce oxidative stress and apoptosis.[20] This toxic effect is dependent on the presence of the cellular prion protein (PrPC) on the cell surface and involves the overstimulation of a PrPC-mediated signaling pathway.[20]
Key steps in the PrP(106-126) neurotoxic pathway include:
-
PrP(106-126) aggregates bind to cell-surface PrPC.
-
This binding leads to the recruitment of a signaling complex involving Caveolin and the tyrosine kinase Fyn.[20]
-
The complex activates NADPH-oxidase, leading to a surge in reactive oxygen species (ROS), causing oxidative stress.[20]
-
Downstream, this results in the sustained activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, which ultimately leads to apoptosis.[20]
Conclusion
GNNQQNY and other prion-derived peptides, particularly PrP(106-126), share the fundamental structural characteristic of forming amyloid fibrils dominated by a cross-β sheet architecture. This shared feature, defined by parallel in-register β-sheets and stabilizing steric zippers, makes them excellent models for studying the principles of amyloidogenesis. However, they also exhibit key differences in fibril morphology, aggregation kinetics, and, most notably, in their biological consequences. While GNNQQNY serves as a powerful tool for understanding the physical chemistry of amyloid self-assembly, PrP(106-126) provides critical insights into the downstream signaling pathways that link protein aggregation to cellular toxicity in mammalian prion diseases. A comprehensive understanding of both their similarities and differences is crucial for the development of therapeutic strategies aimed at inhibiting amyloid formation and mitigating neurodegeneration.
References
- 1. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: PrP 106-126 - 25 years after - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-detected hydrogen exchange and molecular dynamics simulations provide structural insight into fibril formation of prion protein fragment 106–126 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic characterization of conformational differences between PrPC and PrPSc: an alpha-helix to beta-sheet transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of the 106-126 prion peptide with lipid membranes and potential implication for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence | PLOS Computational Biology [journals.plos.org]
- 11. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. tandfonline.com [tandfonline.com]
- 14. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Transmission electron microscopy assay [assay-protocol.com]
- 18. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overstimulation of PrPC signaling pathways by prion peptide 106-126 causes oxidative injury of bioaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the selection of an appropriate model system is a critical first step in the study of amyloid-related diseases. The yeast prion fragment, GNNQQNY, has emerged as a widely used model peptide for investigating the fundamental principles of amyloid fibril formation. This guide provides an objective comparison of GNNQQNY with other prominent amyloid models, supported by experimental data, to validate its reliability and outline its optimal applications.
The heptapeptide (B1575542) GNNQQNY, derived from the N-terminal prion-determining domain of the yeast protein Sup35, offers a simplified yet powerful tool to unravel the complexities of amyloidogenesis. Its small size and propensity to self-assemble into canonical cross-β amyloid fibrils make it highly amenable to a wide range of biophysical and structural studies.[1][2][3][4][5][6] This guide will delve into a comparative analysis of GNNQQNY against key pathological peptides, namely Amyloid-beta (Aβ), to assist researchers in making informed decisions for their experimental designs.
Comparative Analysis of GNNQQNY and Other Amyloid Models
While GNNQQNY is a powerful tool for studying the fundamentals of amyloid formation, it is crucial to understand its characteristics in comparison to disease-associated peptides like Aβ42. The following tables summarize key parameters, although it is important to note that direct comparative studies under identical experimental conditions are limited. The provided data is collated from various sources and experimental conditions should be considered when interpreting the results.
Table 1: Comparison of Aggregation Kinetics
| Parameter | GNNQQNY | Amyloid-β (Aβ42) | Key Considerations & References |
| Primary Nucleation | Nucleation-dependent aggregation with a critical nucleus size of ~7 monomers under physiological conditions.[2][3] | Follows a nucleation-dependent pathway, but the critical nucleus size is less definitively characterized and can be influenced by experimental conditions. | The larger critical nucleus of GNNQQNY suggests a potentially higher energy barrier for initial aggregation compared to Aβ42 under some conditions. |
| Lg Phase | Exhibits a distinct, concentration-dependent lag phase.[2][3] | Also shows a lag phase, which is notoriously sensitive to initial sample preparation and the presence of pre-formed seeds. | Direct comparison of lag times is challenging due to differing experimental conditions in published studies. |
| Elongation Rate | Forms ordered amyloid fibrils through monomer addition to a nucleus.[2][3] | Elongates by monomer addition, and is also subject to secondary nucleation pathways where new nuclei form on the surface of existing fibrils. | The contribution of secondary nucleation is a significant factor in the rapid aggregation of Aβ42. |
| Seeding Efficiency | Aggregation can be seeded by pre-formed GNNQQNY fibrils. | Efficiently seeded by pre-formed Aβ42 fibrils, and can also be cross-seeded by other amyloidogenic proteins, though with lower efficiency.[7] | Cross-seeding potential of GNNQQNY with other amyloid peptides is not as extensively studied as that of Aβ. |
Table 2: Comparison of Fibril Morphology and Structure
| Parameter | GNNQQNY | Amyloid-β (Aβ42) | Key Considerations & References |
| Fibril Morphology | Forms straight, unbranched, ribbon-like fibrils.[1][8] | Exhibits polymorphic fibrils that can be straight, twisted, or bundled. | The simpler morphology of GNNQQNY fibrils can be an advantage for structural studies. |
| Cross-β Structure | Forms a canonical cross-β structure with β-sheets parallel to the fibril axis.[1][5][6] | Also forms a cross-β structure, but with more complex arrangements and potential for parallel or antiparallel β-sheet orientations. | Both models are excellent for studying the fundamental cross-β architecture of amyloid fibrils. |
| Structural Complexity | Fibrils can exhibit multiple distinct peptide conformations within the same fibril sample.[1] | Fibrils are highly polymorphic, with different structures potentially correlating with different disease pathologies. | The controlled polymorphism of GNNQQNY provides a good model to study the origins of structural diversity in amyloid fibrils. |
Table 3: Comparison of Biological Activity
| Parameter | GNNQQNY | Amyloid-β (Aβ42) | Key Considerations & References |
| Toxicity | Mature GNNQQNY fibrils are generally considered non-toxic to cultured neuronal cells.[9] | Soluble oligomers of Aβ42 are known to be highly neurotoxic, while mature fibrils are less so.[5] | This is a critical distinction. GNNQQNY is a model for the physical process of aggregation, not for the direct study of amyloid-induced cytotoxicity. |
| Pathological Relevance | Not directly associated with any human disease. It is a model system derived from a yeast prion. | A central pathological agent in Alzheimer's disease. | Experiments focusing on disease mechanisms and therapeutic interventions for specific amyloidopathies should utilize the relevant pathological peptide. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in the field of amyloid aggregation. Below are protocols for key experiments discussed in this guide.
Protocol 1: GNNQQNY Monomer Preparation and Aggregation
This protocol is adapted from Burra et al. (2022).[2][3]
-
Solubilization of GNNQQNY:
-
Dissolve lyophilized GNNQQNY peptide in water and adjust the pH to 2.0 with HCl to generate monomers.
-
Centrifuge the solution at high speed to remove any residual insoluble peptide.
-
The supernatant containing monomeric GNNQQNY can be stored at -80°C.
-
-
Initiation of Aggregation:
-
To initiate aggregation, adjust the pH of the monomeric GNNQQNY solution to 7.2-7.4 using a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Incubate the solution at the desired temperature (e.g., 37°C) with or without agitation.
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation Kinetics
This is a general protocol that can be adapted for both GNNQQNY and Aβ.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 1 mM in PBS). Filter the solution through a 0.22 µm filter.
-
Prepare the amyloid peptide solution at the desired concentration in the same buffer.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the amyloid peptide solution.
-
Add the ThT stock solution to each well to a final concentration of 10-20 µM.
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Monitor the fluorescence intensity over time at regular intervals (e.g., every 5-10 minutes) at a constant temperature (e.g., 37°C). The plate should be shaken briefly before each reading.
-
Protocol 3: Sedimentation Assay for Quantifying Fibril Formation
This assay provides a quantitative measure of the amount of aggregated peptide.
-
Aggregation Reaction:
-
Set up the aggregation reaction as described in Protocol 1.
-
-
Sample Collection:
-
At various time points, take an aliquot of the reaction mixture.
-
-
Sedimentation:
-
Centrifuge the aliquot at high speed (e.g., >16,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the fibrillar aggregates.
-
-
Quantification of Monomer:
-
Carefully collect the supernatant, which contains the soluble, monomeric peptide.
-
Quantify the concentration of the peptide in the supernatant using a suitable method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or a protein concentration assay (e.g., BCA or Bradford).
-
-
Data Analysis:
-
Plot the concentration of the monomer in the supernatant as a function of time. A decrease in monomer concentration corresponds to an increase in fibril formation.
-
Conclusion: The Role of GNNQQNY in Amyloid Research
GNNQQNY is an invaluable and reliable model for studying the fundamental biophysical principles of amyloid formation. Its simplicity, well-characterized structure, and robust aggregation kinetics provide a solid foundation for investigating the molecular determinants of fibril assembly, polymorphism, and the effects of potential inhibitors.
However, it is crucial for researchers to recognize the limitations of GNNQQNY as a model for disease-specific pathogenesis. The lack of inherent toxicity of its mature fibrils distinguishes it from disease-associated amyloids like Aβ42, where oligomeric species are considered the primary toxic entities.
-
Investigating the fundamental mechanisms of amyloid nucleation and elongation.
-
High-resolution structural studies of amyloid fibrils.
-
Screening for compounds that inhibit the general process of amyloid formation.
For studies focused on the specific pathological mechanisms of diseases like Alzheimer's, or for testing therapeutics aimed at mitigating the toxicity of specific amyloid species, the use of the disease-relevant peptide (e.g., Aβ42) is indispensable.
By understanding the comparative strengths and weaknesses of different amyloid models, researchers can select the most appropriate system to address their specific scientific questions, ultimately accelerating progress in the field of amyloid-related diseases.
References
- 1. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Stability and Dynamics of an this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-seeding between Aβ40 and Aβ42 in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of GNNQQNY Mutants on Aggregation Propensity
A comprehensive guide for researchers, scientists, and drug development professionals on the impact of specific mutations on the aggregation behavior of the GNNQQNY peptide, a key model system for studying amyloid formation.
The GNNQQNY peptide, a segment of the yeast prion protein Sup35, is a widely studied model for amyloid fibril formation due to its intrinsic propensity to self-assemble into highly ordered, beta-sheet-rich structures. Understanding how specific amino acid substitutions within this heptapeptide (B1575542) sequence affect its aggregation kinetics and fibril morphology is crucial for developing therapeutic strategies against amyloid-related diseases. This guide provides a comparative analysis of various GNNQQNY mutants, summarizing key findings on their aggregation propensity and providing detailed experimental protocols for their characterization.
Quantitative Analysis of GNNQQNY Mutant Aggregation
Mutations within the GNNQQNY sequence can significantly alter its aggregation behavior by disrupting or modifying the key interactions that drive self-assembly, such as hydrogen bonding and steric zipper formation. The following tables summarize the observed effects of different mutations on the stability and aggregation of GNNQQNY.
Table 1: Alanine (B10760859) Scanning Mutagenesis of GNNQQNY
This table focuses on mutations where individual residues are replaced by alanine to probe the contribution of each side chain to the overall stability of the GNNQQNY oligomers. The data is primarily derived from molecular dynamics (MD) simulations, which provide insights into the structural stability of the peptide assemblies.
| Mutant | Position | Observed Effect on Stability | Key Findings | Reference |
| N2A | 2 | Destabilizing | Disrupts the steric zipper, leading to unstable oligomers. Results in a large root-mean-square deviation (RMSD) of the backbone (>4.0 Å).[1][2] | [1][2] |
| N3A | 3 | Little to no effect | The mutation has a minimal impact on the structural stability of the oligomer, with a low RMSD (∼2.5 Å).[1] | [1] |
| Q4A | 4 | Highly Destabilizing | Significantly disrupts the steric zipper, causing pronounced instability in the oligomeric structure.[1][2] | [1][2] |
| Q5A | 5 | Little to no effect | This mutation shows a small effect on the overall stability, with a low RMSD (∼2.5 Å).[1] | [1] |
| N6A | 6 | Destabilizing | The substitution of asparagine with alanine at this position disrupts the steric zipper, leading to unstable oligomers.[1][2] | [1][2] |
| Y7A | 7 | Destabilizing | The mutation at the C-terminus leads to a significant increase in the backbone RMSD (>4.0 Å), indicating a loss of structural stability.[1] | [1] |
Table 2: Other Notable GNNQQNY Mutants
This table includes mutations with different amino acid substitutions that have been investigated to understand specific intermolecular interactions.
| Mutant | Position | Substitution | Observed Effect on Aggregation/Stability | Key Findings | Reference |
| Gln4Nle | 4 | Gln -> Norleucine | Retains β-sheet propensity but induces a right-handed fibril twist. Affects fibril packing and stability. | Investigates the role of the Gln side-chain hydrogen bond network in stabilizing amyloid structures. | [3] |
| Gln5Nle | 5 | Gln -> Norleucine | Retains β-sheet propensity but with altered fibril morphology. The loss of hydrogen bonding potential at this outward-facing position increases the mobility of the aromatic side-chain. | Highlights how subtle sequence variations can dictate polymorphic outcomes in amyloid formation. | [3] |
| N2D | 2 | Asn -> Aspartic Acid | Causes instability in the peptide aggregates, particularly with charged termini. | The protonation status of the termini is a key determinant of stability for this mutant. | [4] |
| N2S | 2 | Asn -> Serine | Leads to instability in the aggregates, with the effect being more pronounced with charged termini. | This mutation results in fewer hydrogen bonds at the mutated and neighboring positions. | [4] |
| N6D | 6 | Asn -> Aspartic Acid | Induces instability in the peptide aggregates, influenced by the charge of the termini. | The destabilizing effect of the Asn to Asp mutation is position-dependent. | [4] |
Experimental Protocols
The characterization of GNNQQNY mutant aggregation typically involves a combination of biophysical and imaging techniques. Below are detailed methodologies for key experiments.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
GNNQQNY wild-type and mutant peptides
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in distilled water. Filter the solution through a 0.2 μm syringe filter. This stock solution should be stored in the dark.
-
Preparation of Working Solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of 25 μM.
-
Peptide Preparation: Dissolve the lyophilized GNNQQNY peptides in an appropriate solvent to ensure a monomeric state before initiating the aggregation assay. A common method is to dissolve the peptide in an acidic solution (e.g., pH 2.0) and then neutralize it to trigger aggregation.
-
Assay Setup: In each well of the 96-well plate, mix the peptide solution with the ThT working solution. The final peptide concentration can be varied to study concentration-dependent aggregation.
-
Incubation and Measurement: Place the plate in a fluorescence microplate reader set to 37°C with intermittent shaking. Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase) and the apparent rate of fibril elongation.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the amyloid fibrils formed by GNNQQNY and its mutants.
Materials:
-
Aggregated peptide samples from the ThT assay or separate incubation.
-
Copper grids with a carbon-coated formvar film.
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid).
-
Filter paper.
-
Transmission electron microscope.
Procedure:
-
Sample Application: Apply a small aliquot (e.g., 5-10 μL) of the aggregated peptide solution onto the surface of a carbon-coated copper grid. Allow the sample to adsorb for 1-2 minutes.
-
Washing (Optional): Gently wash the grid by touching the surface to a drop of distilled water to remove any buffer salts that may crystallize and obscure the fibrils.
-
Negative Staining: Wick away the excess sample solution with a piece of filter paper. Immediately apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Examine the grid using a transmission electron microscope. Acquire images at different magnifications to observe the overall fibril distribution and the detailed morphology of individual fibrils.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. It is used to monitor the conformational changes of GNNQQNY from a random coil to a β-sheet structure during aggregation.
Materials:
-
GNNQQNY peptide solutions at different time points of aggregation.
-
Quartz cuvette with a short path length (e.g., 1 mm).
-
CD spectrometer.
Procedure:
-
Sample Preparation: Prepare peptide solutions at the desired concentration in a suitable buffer (e.g., phosphate buffer).
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas. Set the measurement parameters, including the wavelength range (typically 190-260 nm for far-UV CD), bandwidth, and scan speed.
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the quartz cuvette.
-
Sample Measurement: Place the peptide solution in the cuvette and record the CD spectrum. For kinetic studies, spectra can be recorded at different time intervals.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting CD spectrum can be analyzed to estimate the secondary structure content. A characteristic negative peak around 218 nm is indicative of β-sheet formation.[1][3][4][5]
Visualizations
Experimental Workflow for GNNQQNY Aggregation Analysis
The following diagram illustrates a typical experimental workflow for comparing the aggregation propensity of GNNQQNY mutants.
Logical Relationship of Mutation Effects on Aggregation
This diagram illustrates the logical flow from a specific mutation to its ultimate effect on the aggregation propensity of the GNNQQNY peptide.
References
- 1. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural stability and dynamics of an this compound from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of Sequence, Topology and Termini Charge in Determining the Stability of the Aggregates of GNNQQNY Mutants: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
GNNQQNY Aggregation: A Comparative Guide to In Vitro and In Silico Models
For Researchers, Scientists, and Drug Development Professionals
The heptapeptide (B1575542) GNNQQNY, derived from the yeast prion protein Sup35, has emerged as a pivotal model system for studying the fundamental mechanisms of amyloid fibril formation, a process implicated in numerous neurodegenerative diseases.[1][2][3] Understanding the aggregation of this peptide is crucial for developing therapeutic strategies against these debilitating conditions. Both experimental (in vitro) and computational (in silico) approaches have been instrumental in shedding light on the intricate self-assembly process of GNNQQNY. This guide provides an objective comparison of the insights gained from these two complementary methodologies, supported by experimental data and detailed protocols.
At a Glance: In Vitro vs. In Silico Findings
| Parameter | In Vitro Findings | In Silico Findings |
| Aggregation Kinetics | Follows a nucleation-dependent pathway with a distinct lag phase.[4][5][6] The critical nucleus is estimated to be approximately 7 monomers.[4][5][6] | Simulations support a multi-step aggregation process, often initiated by the formation of unstable parallel β-sheet dimers that can evolve into more stable antiparallel arrangements in early oligomers.[1][7] The critical nucleus size is predicted to be a trimer in some models.[8] |
| Fibril Morphology | Forms long, unbranched, and often twisted, ribbon-like fibrils.[2] Electron microscopy reveals these striated, flat structures.[2] Coexistence of multiple distinct peptide conformations within the fibrils is observed via MAS NMR.[2] | Simulations can reproduce the formation of fibril-like structures with a twisted morphology.[9] The terminal tyrosine residue is identified as a key determinant in the formation of helical structures.[9] Models often focus on idealized, single-conformation fibrils. |
| Structural Details | X-ray microcrystallography of GNNQQNY microcrystals reveals a parallel, in-register β-sheet architecture forming a "steric zipper".[2][3] MAS NMR studies on fibrils indicate significant structural differences compared to the crystalline form, with increased complexity.[2] | All-atom molecular dynamics simulations provide high-resolution insights into the early oligomerization steps, including the formation of dimers, trimers, and tetramers.[1] They reveal the importance of both hydrogen bonds and hydrophobic interactions in stabilizing the aggregates.[7][10] |
| Thermodynamics | The aggregation process is temperature-dependent, with the efficiency of nucleation being inversely related to temperature.[4][5] | Free energy calculations from simulations suggest that antiparallel β-sheet dimers can be more thermodynamically stable than parallel dimers in the initial stages.[7][10] The aggregation is shown to be driven by the formation of inter-peptide hydrogen bonds.[11] |
| Toxicity | Mature GNNQQNY fibrils are generally considered non-toxic to cells.[4] | In silico studies primarily focus on the physical mechanisms of aggregation rather than direct cytotoxicity, though they provide structural models for potentially toxic oligomeric intermediates.[1] |
Visualizing the Pathways: Aggregation and Experimental Workflows
// Nodes Monomer [label="GNNQQNY Monomers", fillcolor="#F1F3F4", fontcolor="#202124"]; Oligomers [label="Soluble Oligomers\n(Dimers, Trimers, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Critical Nucleus\n(~7 monomers in vitro)", fillcolor="#FBBC05", fontcolor="#202124"]; Protofibril [label="Protofibrils", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibril [label="Mature Fibrils\n(Cross-β structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Monomer -> Oligomers [label="Nucleation (Lag Phase)"]; Oligomers -> Nucleus; Nucleus -> Protofibril [label="Elongation"]; Protofibril -> Fibril [label="Maturation"]; Monomer -> Protofibril [label="Monomer Addition"]; } dot Caption: GNNQQNY aggregation follows a nucleation-dependent pathway.
Detailed Methodologies
Key In Vitro Experimental Protocols
-
Peptide Preparation and Solubilization:
-
Objective: To obtain a homogenous monomeric solution of GNNQQNY to ensure reproducible aggregation kinetics.[4][6]
-
Protocol: Lyophilized GNNQQNY peptide is typically dissolved in an acidic solution (e.g., water acidified to pH 2.0 with TFA or HCl) to break any pre-existing aggregates.[6][12] The solution is then subjected to ultracentrifugation to remove any residual insoluble material.[6][12] Aggregation is initiated by adjusting the pH to physiological conditions (e.g., pH 7.4 with PBS).[4][6]
-
-
Thioflavin T (ThT) Fluorescence Assay:
-
Objective: To monitor the kinetics of amyloid fibril formation in real-time.
-
Protocol: A solution of ThT is added to the peptide solution. ThT exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils. The fluorescence intensity is measured over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. The resulting sigmoidal curve provides information on the lag time (nucleation), elongation rate, and final amount of fibrils.
-
-
Transmission Electron Microscopy (TEM):
-
Objective: To visualize the morphology of the aggregated peptide.
-
Protocol: A small aliquot of the aggregated peptide solution is applied to a carbon-coated copper grid. The sample is then negatively stained (e.g., with uranyl acetate) to enhance contrast. The grid is dried and imaged using a transmission electron microscope to reveal the size, shape, and structure of the fibrils.[2]
-
-
Magic Angle Spinning (MAS) NMR Spectroscopy:
-
Objective: To obtain atomic-level structural information on solid-state GNNQQNY fibrils.
-
Protocol: Isotopically labeled (e.g., ¹³C, ¹⁵N) GNNQQNY is prepared and allowed to form fibrils. The fibril sample is then packed into an NMR rotor and spun at a high frequency at the "magic angle" (54.74°) relative to the magnetic field. This technique averages out anisotropic interactions, allowing for the determination of site-specific structural constraints and revealing conformational heterogeneity within the fibril sample.[2]
-
Key In Silico Experimental Protocols
-
All-Atom Molecular Dynamics (MD) Simulations:
-
Objective: To simulate the atomic-level motions and interactions of GNNQQNY peptides to understand the early events of aggregation.[1]
-
Protocol: A simulation box is created containing a defined number of GNNQQNY peptides in explicit water molecules and ions to mimic physiological conditions. A force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces. The system is first minimized to remove steric clashes, then gradually heated and equilibrated. A production MD run is then performed for a significant duration (nanoseconds to microseconds) to track the trajectories of all atoms.[1][3]
-
-
Replica Exchange Molecular Dynamics (REMD):
-
Objective: To enhance the sampling of the conformational space and overcome energy barriers, which is particularly useful for studying thermodynamics and folding/misfolding events.[7][10][11]
-
Protocol: Multiple non-interacting copies (replicas) of the system are simulated in parallel at different temperatures.[3] At regular intervals, the conformations of adjacent replicas are swapped based on a Metropolis criterion. This allows low-temperature replicas to escape local energy minima by temporarily moving to higher temperatures, leading to a more thorough exploration of the free energy landscape.[7][10]
-
-
Coarse-Grained (CG) Modeling:
-
Objective: To simulate larger systems of peptides for longer timescales by reducing the number of degrees of freedom.[3][9][11]
-
Protocol: Instead of representing every atom, groups of atoms (e.g., an entire amino acid side chain) are represented as single "beads".[11] This simplification reduces computational cost, allowing for the simulation of the aggregation of many peptides (e.g., 20 or more) into larger, fibril-like structures.[3][9]
-
Synthesis and Conclusion
The study of GNNQQNY aggregation showcases a powerful synergy between in vitro and in silico approaches. In vitro experiments provide tangible data on the kinetics, morphology, and high-resolution structure of the final fibrillar state.[2][4] They ground our understanding in physical reality, revealing complexities such as polymorphic conformations that computational models are still striving to fully capture.[2]
In silico models , on the other hand, offer an unparalleled window into the transient and often fleeting early stages of aggregation.[1][3] They can map out the free energy landscapes of dimerization and oligomerization, identify critical residues driving the assembly, and test aggregation pathways at a level of temporal and spatial detail that is currently inaccessible to most experimental techniques.[7][9]
However, both methodologies have their limitations. In vitro studies can be sensitive to initial sample preparation, potentially leading to variability in results.[6] In silico studies are inherently dependent on the accuracy of the chosen force fields and the achievable simulation timescale, which may not always capture the full complexity of the aggregation process over hours or days.
References
- 1. Molecular Dynamics Simulations on the Oligomer-Formation Process of the GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Variational Model for Oligomer-Formation Process of GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thermodynamics and kinetics of aggregation for the GNNQQNY peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. smsyslab.org [smsyslab.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Link: Biophysical Properties of GNNQQNY and Their Correlation with Cytotoxicity
A Comparative Guide for Researchers
The peptide GNNQQNY, derived from the yeast prion protein Sup35, serves as a pivotal model system for studying the fundamental principles of amyloid formation. Its propensity to self-assemble into highly ordered fibrillar structures provides a valuable platform for investigating the biophysical drivers of amyloidogenesis. A critical aspect of amyloid research is understanding the relationship between the biophysical characteristics of peptide aggregates and their cytotoxic effects. This guide offers a comparative analysis of GNNQQNY's biophysical properties and cytotoxicity, juxtaposed with the well-characterized amyloid-beta (Aβ42) peptide, a key player in Alzheimer's disease.
Biophysical and Cytotoxic Properties: A Comparative Overview
Experimental evidence indicates a significant divergence in the cytotoxic profiles of GNNQQNY and Aβ42 aggregates. While mature GNNQQNY fibrils have been shown to be largely non-toxic, the soluble oligomeric forms of Aβ42 are widely recognized as the primary cytotoxic species in Alzheimer's disease pathology. This distinction underscores the critical role of the specific aggregation state and morphology in determining the biological consequences of amyloid formation.
| Property | GNNQQNY | Amyloid-Beta (Aβ42) |
| Primary Structure | Gly-Asn-Asn-Gln-Gln-Asn-Tyr | Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala |
| Aggregation Propensity | High, forms well-ordered fibrils | Very high, forms oligomers, protofibrils, and fibrils |
| Secondary Structure | Predominantly β-sheet in aggregated state | Transitions from random coil to β-sheet during aggregation |
| Fibril Morphology | Long, unbranched, crystalline-like fibrils | Polymorphic fibrils, often twisted |
| Cytotoxicity of Monomers | Generally considered non-toxic | Generally considered non-toxic |
| Cytotoxicity of Oligomers | Not extensively characterized experimentally, but amyloid oligomers are generally considered the toxic species. | High cytotoxicity, considered the primary neurotoxic species.[1] |
| Cytotoxicity of Fibrils | Non-toxic to differentiated SHSY5Y cells. | Significantly less toxic than oligomers.[1] |
Deciphering Cytotoxicity: The Role of Aggregate Species
The prevailing hypothesis in amyloid research posits that soluble, prefibrillar oligomers, rather than mature, insoluble fibrils, are the most potent cytotoxic agents.[2][3][4] This holds true for Aβ42, where a plethora of studies have demonstrated the neurotoxic effects of its oligomeric assemblies.[1] These smaller aggregates are thought to induce cellular damage by disrupting membrane integrity, inducing oxidative stress, and interfering with crucial cellular signaling pathways.
For GNNQQNY, while computational studies have explored the formation of oligomers[2], direct experimental evidence quantifying their specific cytotoxicity is limited in the currently available literature. However, the confirmed non-toxic nature of mature GNNQQNY fibrils provides a stark contrast to the harmful effects of Aβ42 oligomers and supports the broader understanding that the aggregation pathway and the resulting aggregate species are key determinants of cytotoxicity.
Experimental Protocols
Preparation of GNNQQNY Monomers and Fibrils
Objective: To prepare monomeric GNNQQNY and induce its fibrillation for subsequent biophysical and cytotoxicity analysis.
Materials:
-
GNNQQNY peptide (>95% purity)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Monomer Preparation:
-
Dissolve lyophilized GNNQQNY powder in a minimal volume of TFA to break any pre-existing aggregates.
-
Lyophilize the TFA-treated peptide to remove the acid.
-
Resuspend the peptide in deionized water to a desired stock concentration.
-
To ensure a homogenous monomeric solution, ultracentrifuge the stock solution at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet any remaining insoluble aggregates.
-
Carefully collect the supernatant containing the monomeric GNNQQNY. Determine the precise concentration using UV absorbance at 275 nm.
-
-
Fibril Formation:
-
Dilute the monomeric GNNQQNY stock solution into PBS (pH 7.4) to the desired final concentration.
-
Incubate the solution at 37°C with gentle agitation for a period sufficient for fibril formation (this can be monitored over time using Thioflavin T fluorescence).
-
Preparation of Aβ42 Oligomers and Fibrils
Objective: To prepare cytotoxic oligomers and less toxic fibrils of Aβ42 for comparative studies.
Materials:
-
Aβ42 peptide (>95% purity)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., F-12) or appropriate buffer (e.g., PBS)
Protocol:
-
Aβ42 Monomerization (HFIP Treatment):
-
Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum to obtain a thin peptide film.
-
Store the dried peptide films at -80°C until use.
-
-
Oligomer Preparation:
-
Resuspend a dried Aβ42 film in a small volume of DMSO to a concentration of 5 mM.
-
Dilute the DMSO stock to 100 µM with ice-cold F-12 cell culture medium.
-
Incubate at 4°C for 24 hours. This preparation will contain a mixture of soluble oligomers.
-
-
Fibril Preparation:
-
Resuspend a dried Aβ42 film in a small volume of DMSO to a concentration of 5 mM.
-
Dilute the DMSO stock to 100 µM with PBS (pH 7.4).
-
Incubate at 37°C with gentle agitation for 7 days.
-
Biophysical Characterization of Aggregates
1. Thioflavin T (ThT) Fluorescence Assay:
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Procedure:
-
Prepare a stock solution of ThT in PBS.
-
In a 96-well black plate, mix a small aliquot of the peptide aggregate sample with the ThT solution.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence intensity compared to a monomeric control indicates the presence of β-sheet-rich aggregates.
-
2. Transmission Electron Microscopy (TEM):
-
Principle: TEM provides high-resolution images of the morphology of the peptide aggregates.
-
Procedure:
-
Apply a small volume of the aggregate solution onto a carbon-coated copper grid for a few minutes.
-
Wick off the excess solution.
-
Negatively stain the grid with a solution of uranyl acetate (B1210297) or phosphotungstic acid.
-
Allow the grid to dry completely before imaging with a transmission electron microscope.
-
3. Circular Dichroism (CD) Spectroscopy:
-
Principle: CD spectroscopy is used to determine the secondary structure content of the peptides in solution.
-
Procedure:
-
Place the peptide solution in a quartz cuvette with a suitable path length.
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
A characteristic spectrum with a minimum around 218 nm is indicative of a predominantly β-sheet structure.
-
Cytotoxicity Assay (using SHSY5Y neuroblastoma cells)
Objective: To assess the cytotoxicity of GNNQQNY and Aβ42 aggregates.
Materials:
-
Differentiated SHSY5Y cells
-
Cell culture medium
-
Peptide aggregate solutions (GNNQQNY fibrils, Aβ42 oligomers, Aβ42 fibrils)
-
PBS (as a negative control)
-
A known cytotoxic agent (e.g., H₂O₂) as a positive control
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)
Protocol:
-
Cell Seeding: Seed differentiated SHSY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the peptide aggregates, PBS, or the positive control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Following incubation, measure cell viability using the chosen reagent according to the manufacturer's instructions. This typically involves measuring luminescence, absorbance, or fluorescence, which correlates with the number of viable cells.
-
Data Analysis: Express the results as a percentage of the viability of the PBS-treated control cells.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the proposed cytotoxic signaling pathway of amyloid oligomers and the experimental workflow for this comparative study.
References
- 1. Internalisation and toxicity of amyloid-β 1-42 are influenced by its conformation and assembly state rather than size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 | PLOS Computational Biology [journals.plos.org]
- 4. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GNNQQNY and Full-Length Sup35 Prion Protein Aggregation
For researchers, scientists, and drug development professionals, understanding the aggregation behavior of prion proteins is crucial for developing effective therapeutics against neurodegenerative diseases. This guide provides a detailed comparison of the aggregation properties of the full-length yeast prion protein Sup35 and its core aggregation-driving peptide, GNNQQNY.
The yeast protein Sup35, a translation termination factor, can adopt a prion conformation, [PSI+], which is characterized by the formation of self-propagating amyloid aggregates. This process is primarily driven by its N-terminal prion-forming domain (NM), within which the short heptapeptide (B1575542) sequence GNNQQNY has been identified as a critical nucleation site. While GNNQQNY serves as a valuable model system, understanding its comparative aggregation dynamics with the full-length protein is essential for translating findings into a broader biological context.
Quantitative Comparison of Aggregation Properties
While numerous studies have established that GNNQQNY and the full-length Sup35 protein share similar amyloidogenic properties, including cooperative aggregation kinetics, direct quantitative comparisons are essential for a precise understanding of their differences.[1][2][3] The following tables summarize key parameters from various studies to facilitate a direct comparison.
| Parameter | GNNQQNY | Full-Length Sup35 / NM-Domain | Reference |
| Lag Phase (in vitro) | Concentration-dependent, can range from minutes to hours.[4][5] | Generally longer than GNNQQNY under similar conditions, also concentration-dependent. | [6] |
| Elongation Rate | Rapid once nucleation is initiated. | Slower than GNNQQNY. | [6] |
| Critical Nucleus Size | Estimated to be around 3-7 monomers.[2][4][7] | Larger than GNNQQNY, though not precisely quantified in direct comparison. |
Table 1: Comparison of Aggregation Kinetics. This table highlights the key kinetic parameters of GNNQQNY and full-length Sup35/NM-domain aggregation. While both exhibit nucleation-dependent polymerization, the smaller GNNQQNY peptide generally shows a shorter lag phase and a faster elongation rate.
| Parameter | GNNQQNY Fibrils | Full-Length Sup35 / NM-Domain Fibrils | Reference |
| Fibril Width | Typically 5-10 nm.[3] | Wider, often in the range of 10-25 nm.[8] | |
| Morphology | Long, straight, and unbranched.[3][4] | Can appear more complex, sometimes with a "beaded" or "fuzzy" appearance due to the presence of the C-terminal domain.[8] | |
| Persistence Length | Generally high, indicating rigidity. | Lower than GNNQQNY, suggesting more flexibility. |
Table 2: Comparison of Fibril Morphology. This table outlines the morphological differences between fibrils formed from GNNQQNY and the full-length Sup35 protein or its NM-domain, as observed by transmission electron microscopy.
| Seeding Condition | Effect on Lag Phase | Reference |
| GNNQQNY Monomers + GNNQQNY Seeds | Significantly reduced lag phase.[9] | |
| Sup35 Monomers + Sup35 Seeds | Significantly reduced lag phase.[6] | |
| Sup35 Monomers + GNNQQNY Seeds | Effective in seeding, but may be less efficient than homologous seeding.[6] | |
| GNNQQNY Monomers + Sup35 Seeds | Seeding is observed, indicating cross-seeding capability. | [6] |
Table 3: Comparison of Seeding Efficiency. This table summarizes the seeding capabilities of GNNQQNY and full-length Sup35 aggregates. Both are capable of homologous and heterologous seeding, though the efficiency can vary.
Experimental Methodologies
A detailed understanding of the experimental protocols is critical for the replication and interpretation of aggregation studies. Below are outlines for the key techniques used to characterize GNNQQNY and Sup35 aggregation.
Thioflavin T (ThT) Fluorescence Spectroscopy
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter through a 0.22 µm filter.
-
Prepare monomeric solutions of GNNQQNY peptide or full-length Sup35 protein in an appropriate buffer (e.g., PBS, pH 7.4). It is crucial to ensure the starting material is monomeric, which may involve pre-treatment steps like size-exclusion chromatography or denaturation/renaturation.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, mix the protein/peptide solution with the ThT working solution to a final concentration (e.g., 10-25 µM ThT).
-
Include control wells with buffer and ThT only.
-
-
Data Acquisition:
-
Incubate the plate in a plate reader with temperature control (e.g., 37°C) and intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 5-15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The resulting sigmoidal curve allows for the determination of the lag phase, elongation rate (slope of the growth phase), and final plateau fluorescence.
-
Thioflavin T Assay Workflow
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the resulting amyloid fibrils.
Protocol:
-
Sample Preparation:
-
Take an aliquot of the aggregated protein/peptide solution from the ThT assay or a separate aggregation reaction.
-
-
Grid Preparation:
-
Place a 3-5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
-
Negative Staining:
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope at various magnifications.
-
-
Image Analysis:
TEM Experimental Workflow
Amyloid Seeding Assay
This assay determines the ability of pre-formed fibrils ("seeds") to accelerate the aggregation of monomeric protein.
Protocol:
-
Seed Preparation:
-
Generate seeds by aggregating GNNQQNY or full-length Sup35 and fragmenting the resulting fibrils, often by sonication.
-
-
Assay Setup:
-
Prepare reactions as described for the ThT assay, but with the addition of a small percentage (e.g., 1-5% w/w) of the prepared seeds to the monomeric protein solution at the beginning of the experiment.
-
Include a control reaction without seeds.
-
-
Data Acquisition and Analysis:
-
Monitor aggregation using ThT fluorescence as described above.
-
Compare the lag phase of the seeded and unseeded reactions. A significant reduction in the lag phase indicates effective seeding.
-
Logic of the Amyloid Seeding Assay
Cellular Signaling and Sup35 Aggregation
In vivo, the aggregation of Sup35 is not an isolated event but is influenced by and, in turn, affects various cellular pathways. The formation and propagation of the [PSI+] prion are tightly regulated by the cellular protein quality control machinery.
A key player in this process is the chaperone protein Hsp104, which is essential for the propagation of the [PSI+] prion. Hsp104, in cooperation with other chaperones like Hsp70 (Ssa) and Hsp40 (Sis1), fragments the large Sup35 amyloid aggregates into smaller, transmissible "seeds".[10] These seeds are then distributed to daughter cells during cell division, ensuring the inheritance of the prion state.
The ubiquitin-proteasome system (UPS) also plays a role, although its exact mechanism in relation to Sup35 prions is still under investigation.[10] Impairment of the UPS can lead to an accumulation of misfolded proteins, which may facilitate the initial formation of prion aggregates.
Furthermore, environmental stress conditions can influence the appearance and stability of the [PSI+] prion, highlighting the intricate interplay between protein aggregation and the cellular stress response.[10][11][12]
References
- 1. Characterizing the assembly of the Sup35 yeast prion fragment, GNNQQNY: structural changes accompany a fiber-to-crystal switch. | Semantic Scholar [semanticscholar.org]
- 2. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Prion properties of the Sup35 protein of yeast Pichia methanolica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An amyloid-forming peptide from the yeast prion Sup35 reveals a dehydrated β-sheet structure for amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amyloid particles facilitate surface-catalyzed cross-seeding by acting as promiscuous nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amyloid formation characteristics of GNNQQNY from yeast prion protein Sup35 and its seeding with heterogeneous polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress and Prions: Lessons from the Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Sup35 overexpression on the formation, morphology, and physiological functions of intracellular Sup35 assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
validation of computational models of GNNQQNY assembly with experimental data
Validating a-Helical Models of GNNQQNY Assembly: A Comparative Guide
An Objective Analysis of Computational Predictions versus Experimental Observations for the GNNQQNY Peptide
The self-assembly of proteins and peptides into amyloid fibrils is a hallmark of numerous neurodegenerative diseases. The GNNQQNY peptide, a segment from the yeast prion protein Sup35, serves as a critical model system for studying the fundamental mechanisms of amyloid formation.[1][2][3] Its ability to form well-ordered cross-β-sheet fibrils, similar to those found in disease-related proteins, makes it an ideal candidate for both experimental investigation and computational modeling.[2][3][4] This guide provides a detailed comparison of computational models of GNNQQNY assembly with experimental data, offering researchers, scientists, and drug development professionals a clear overview of the current state of validation in the field.
Experimental Determination of GNNQQNY Aggregation
Experimental studies have been pivotal in characterizing the kinetics and structure of GNNQQNY fibrils. Techniques such as Thioflavin T (ThT) fluorescence assays, Circular Dichroism (CD) spectroscopy, and microscopy provide quantitative data on the aggregation process.
Table 1: Summary of Key Experimental Findings
| Parameter | Experimental Observation | Technique(s) |
| Aggregation Kinetics | Exhibits a sigmoidal curve with a distinct lag phase, characteristic of nucleation-dependent polymerization.[2][5] | Thioflavin T (ThT) Fluorescence |
| Critical Nucleus Size | Estimated to be between 3 and 7 monomers.[3][5][6][7] | Kinetic Analysis of ThT Data |
| Secondary Structure | Monomers are initially unstructured or random coil, transitioning to a high β-sheet content upon aggregation.[4] | Circular Dichroism (CD) Spectroscopy |
| Fibril Morphology | Forms striated, flat ribbon-like fibrils.[1] | Electron Microscopy, AFM |
| Core Structure | Characterized by a cross-β spine with strands running perpendicular to the fibril axis.[2][4] | X-ray Microcrystallography, Solid-State NMR |
| Molecular Arrangement | Peptides are arranged in parallel, in-register β-sheets.[3] | X-ray Microcrystallography |
Computational Models of GNNQQNY Assembly
A variety of computational approaches have been employed to simulate the self-assembly of GNNQQNY, ranging from all-atom molecular dynamics (MD) to coarse-grained models. These simulations provide atomistic-level insights into the aggregation pathways that are often inaccessible to experimental techniques.
Table 2: Overview of Computational Modeling Approaches
| Modeling Technique | Key Predictions & Insights | Representative Studies |
| All-Atom Molecular Dynamics (MD) | Investigates stability of pre-formed oligomers and fibril structures; reveals the importance of side-chain packing and hydrogen bonding.[3] | D. Li, et al. (2009); H.D. Nguyen, et al. (2007) |
| Coarse-Grained (CG) Models | Enables simulation of larger systems and longer timescales; predicts aggregation pathways, including two-step nucleation models and critical nucleus sizes.[6][8][9] | J. Zhang, et al. (2012); A. Gara, et al. (2020) |
| Replica Exchange MD (REMD) | Enhances sampling of conformational space to explore thermodynamics of aggregation and identify stable oligomeric states.[4][10] | P. Derreumaux, et al. (2011) |
| Variational Models | Examines free energy surfaces to identify aggregation pathways and determine critical nucleus size.[6][7] | J. Zhang & Y. Duan (2012) |
Comparison of Predictions with Experimental Data
The ultimate test of a computational model is its ability to reproduce and predict experimental findings. This section directly compares the predictions from various computational studies with the experimental data summarized above.
Table 3: Validation of Computational Predictions against Experimental Data
| Feature | Computational Prediction | Experimental Corroboration | Agreement/Discrepancy |
| Nucleation-Dependent Growth | Simulations consistently show that aggregation proceeds via a nucleation event, followed by elongation.[6][11] | ThT assays show a characteristic lag phase, confirming a nucleation-dependent mechanism.[2][5] | High Agreement |
| Critical Nucleus Size | Variational models and MD simulations predict a critical nucleus of approximately 3-6 monomers.[6][7][11] | Kinetic analysis of experimental data suggests a nucleus size of ~3-7 monomers.[3][5][6] | High Agreement |
| Secondary Structure Transition | Simulations show monomers transitioning from a disordered state to ordered β-sheets within aggregates.[4] | CD spectroscopy confirms a transition from random coil to β-sheet structure during aggregation. | High Agreement |
| Fibril Structure | Models based on the crystal structure assume and show the stability of parallel, in-register β-sheets.[3] | X-ray crystallography of GNNQQNY microcrystals revealed a parallel, in-register steric zipper structure.[3] | High Agreement |
| Aggregation Pathway | Some models support a two-step mechanism where disordered oligomers form first and then rearrange into ordered fibrils.[8][9] Other models are consistent with a classical dock-and-lock mechanism.[6][7] | While experimentally challenging to observe directly, the existence of transient oligomers is widely accepted.[2] The exact pathway remains an area of active research. | Partial Agreement / Ongoing Research |
| Polymorphism | Simulations reveal a rich variety of transient structural arrangements and a high degree of polymorphism in early aggregates.[4][12] | Experimental studies have noted different fibrillar morphologies, suggesting polymorphism is kinetically controlled.[11] | High Agreement |
Methodologies and Visualizations
Experimental Workflow: Thioflavin T Aggregation Assay
The ThT assay is a cornerstone for monitoring amyloid aggregation kinetics.[13][14] The dye intercalates with β-sheet structures, resulting in a significant increase in fluorescence intensity that is proportional to the amount of fibril formation.[13][14]
Caption: Workflow for a Thioflavin T (ThT) assay to monitor GNNQQNY aggregation kinetics.
Conceptual Model: Nucleation-Dependent Polymerization
Both experimental data and computational models support a nucleation-dependent pathway for GNNQQNY fibril formation. This process involves a slow nucleation phase where monomers associate to form an unstable nucleus, followed by a rapid elongation phase where the nucleus templates the addition of more monomers.
Caption: Simplified model of nucleation-dependent amyloid fibril assembly.
Detailed Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay
-
Objective: To monitor the kinetics of GNNQQNY aggregation in real-time.
-
Protocol:
-
Preparation: A 1 mM stock solution of Thioflavin T is prepared in nuclease-free water and filtered through a 0.2 µm syringe filter.[13][15] Monomeric GNNQQNY peptide is prepared, often by dissolution at acidic pH (e.g., pH 2.0) followed by ultracentrifugation to remove any pre-existing aggregates.[5]
-
Reaction Setup: The aggregation reaction is initiated by diluting the monomeric peptide solution into a reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the desired final concentration. ThT is added to a final concentration of typically 10-25 µM.[15]
-
Incubation and Measurement: The reaction is carried out in a 96-well black plate, sealed to prevent evaporation. The plate is incubated in a fluorescence microplate reader at 37°C, often with intermittent shaking to promote aggregation.[15] Fluorescence is measured at regular intervals (e.g., every 5-10 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[13][15]
-
Data Analysis: The fluorescence intensity is plotted against time. The resulting sigmoidal curve is analyzed to determine key kinetic parameters, such as the lag time (t_lag) and the apparent growth rate.[13]
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To analyze the secondary structure of GNNQQNY peptides before and after aggregation.
-
Protocol:
-
Sample Preparation: Samples of monomeric GNNQQNY and aggregated GNNQQNY (taken from the plateau phase of a ThT assay) are prepared in a suitable buffer (e.g., low concentration phosphate (B84403) buffer) that does not have high absorbance in the far-UV region.[16] A typical protein concentration is around 0.1 mg/mL.[16]
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas.[16] A quartz cuvette with a short path length (e.g., 1 mm) is used for far-UV measurements.[16]
-
Measurement: A blank spectrum of the buffer is recorded first and subtracted from the sample spectra. Spectra are typically recorded from 260 nm down to ~190 nm at room temperature.[17]
-
Data Analysis: The resulting spectra (ellipticity vs. wavelength) are analyzed. A random coil conformation (monomeric state) typically shows a minimum around 198 nm, while a β-sheet structure (aggregated state) is characterized by a minimum around 218 nm.[17]
-
Conclusion
The convergence of findings between computational models and experimental data for GNNQQNY assembly is remarkable. Computational simulations have successfully predicted key features of the aggregation process, including the nucleation-dependent mechanism and the critical nucleus size, which have been corroborated by experimental results.[6][11] The models provide an invaluable atomic-level framework for interpreting experimental observations.
However, discrepancies and open questions remain, particularly concerning the precise molecular events during the lag phase and the structural transitions within early-stage oligomers.[4][8] Future research will benefit from a continued feedback loop between simulation and experiment. Advanced experimental techniques capable of probing transient intermediates, combined with increasingly powerful computational models, will be essential to fully unravel the complex assembly pathways of GNNQQNY and, by extension, other amyloidogenic proteins. This synergistic approach holds the key to developing therapeutic strategies aimed at inhibiting pathological protein aggregation.
References
- 1. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Stability and Dynamics of an this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 | PLOS Computational Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. A Variational Model for Oligomer-Formation Process of GNNQQNY Peptide from Yeast Prion Protein Sup35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A variational model for oligomer-formation process of GNNQQNY peptide from yeast prion protein Sup35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clustering and Fibril Formation during GNNQQNY Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. smsyslab.org [smsyslab.org]
- 11. Kinetics of Amyloid Aggregation: A Study of the GNNQQNY Prion Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 16. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 17. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
comparing the effects of different amyloid inhibitors on GNNQQNY aggregation
For Researchers, Scientists, and Drug Development Professionals
The GNNQQNY peptide, a segment of the yeast prion protein Sup35, serves as a critical model system for studying the fundamental mechanisms of amyloid fibril formation, a process implicated in numerous neurodegenerative diseases. Understanding how to inhibit the aggregation of this peptide can provide valuable insights into the development of therapeutics for these devastating disorders. This guide offers a comparative overview of the effects of different amyloid inhibitors on GNNQQNY aggregation, supported by available data and detailed experimental protocols to facilitate further research.
While direct comparative studies with quantitative IC50 values for a wide range of inhibitors against GNNQQNY are not extensively available in public literature, existing molecular dynamics studies provide crucial mechanistic insights into how certain molecules interfere with the aggregation process.
Mechanistic Insights into GNNQQNY Aggregation Inhibition
Computational studies have identified several small molecules that can inhibit the aggregation of the GNNQQNY peptide. These inhibitors typically act by interfering with the key steps of amyloid formation: nucleation and elongation.
Trehalose , a naturally occurring disaccharide, has been shown in molecular dynamics simulations to delay GNNQQNY aggregation. It achieves this by increasing the energy barriers for both the initial formation of small oligomers and their subsequent growth.[1][2] Trehalose molecules interact favorably with the sidechains of the GNNQQNY peptide, leading to a crowding effect that hinders the self-assembly process.[1] This interaction promotes the sampling of smaller, non-beta-sheet aggregates and alters the primary aggregation pathway from simple monomer addition to a more complex condensation and depolymerization process.[1]
Polyphenols , such as myricetin and kaempferol , are another class of compounds investigated for their inhibitory effects on GNNQQNY aggregation through computational methods. A molecular dynamics study revealed that myricetin, a strong inhibitor, destabilizes pre-formed GNNQQNY decamers.[3] It interacts with the peptide's side chains through polar interactions, weakening the inter-strand hydrogen bonds that are crucial for the stability of the beta-sheet structure. This interaction leads to the "unwrapping" and eventual dissociation of individual peptide strands from the aggregate.[3] Kaempferol was identified as a weaker inhibitor in the same study.[3]
Data on Amyloid Inhibitors for GNNQQNY Aggregation
Quantitative, experimentally derived comparative data such as IC50 values for a range of inhibitors specifically targeting GNNQQNY are scarce. The following table summarizes the qualitative findings from the aforementioned molecular dynamics studies.
| Inhibitor | Molar Ratio (Inhibitor:Peptide) | Assay Type | Observed Effect on GNNQQNY Aggregation | Mechanism of Action | Reference |
| Trehalose | Not specified | Molecular Dynamics | Delays aggregation | Increases activation barriers for nucleation and elongation; promotes smaller, non-beta-sheet aggregates. | [1][2] |
| Myricetin | Not specified | Molecular Dynamics | Destabilizes pre-formed aggregates | Interacts with peptide side chains, weakening inter-strand hydrogen bonds and causing disaggregation. | [3] |
| Kaempferol | Not specified | Molecular Dynamics | Weaker destabilization of pre-formed aggregates compared to myricetin | Similar to myricetin, but with less pronounced effects. | [3] |
Experimental Protocols
To facilitate the experimental comparison of different amyloid inhibitors on GNNQQNY aggregation, detailed protocols for key assays are provided below.
GNNQQNY Peptide Preparation and Solubilization
A reproducible protocol for preparing monomeric GNNQQNY is crucial for aggregation studies.
-
Dissolution: Dissolve lyophilized GNNQQNY peptide in a solution at pH 2.0 to generate monomers.[4]
-
Ultracentrifugation: Remove any residual insoluble peptide by ultracentrifugation.[4]
-
Initiation of Aggregation: Adjust the pH of the monomeric GNNQQNY solution to 7.2 to trigger the aggregation process.[4]
Thioflavin T (ThT) Fluorescence Assay
The ThT assay is a standard method for monitoring amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM) in distilled water and filter it through a 0.22 µm filter. Store in the dark.
-
Prepare a working solution of ThT (e.g., 20-25 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the monomeric GNNQQNY peptide solution to the desired final concentration.
-
Add the amyloid inhibitors to be tested at various concentrations. Include a control with no inhibitor.
-
Add the ThT working solution to each well.
-
-
Data Acquisition:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
From these curves, parameters such as the lag time and the maximum fluorescence intensity can be determined to quantify the inhibitory effect.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the aggregates and confirm the presence or absence of fibrils.
-
Sample Preparation:
-
At the end of the aggregation assay, place a small aliquot (e.g., 5-10 µL) of the sample onto a carbon-coated copper grid for a few minutes.
-
Remove the excess sample with filter paper.
-
-
Negative Staining:
-
Wash the grid with distilled water.
-
Stain the grid with a solution of 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Remove the excess stain with filter paper and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope to observe the morphology of the GNNQQNY aggregates in the presence and absence of inhibitors.
-
Visualizing the Mechanisms
Experimental Workflow for Screening GNNQQNY Aggregation Inhibitors
The following diagram illustrates a typical workflow for screening and validating potential inhibitors of GNNQQNY aggregation.
Caption: Experimental workflow for identifying and validating inhibitors of GNNQQNY aggregation.
Mechanism of GNNQQNY Aggregation and Points of Inhibition
This diagram illustrates the nucleation-dependent aggregation pathway of GNNQQNY and highlights the stages where amyloid inhibitors can intervene.
Caption: GNNQQNY aggregation pathway and potential points of inhibitor intervention.
References
Assessing the Species Barrier in Prion-like Transmission: A Comparative Guide on the Seeding Activity of GNNQQNY
For Researchers, Scientists, and Drug Development Professionals
The GNNQQNY peptide, a seven-amino-acid segment derived from the yeast prion protein Sup35, serves as a critical model for understanding the fundamental mechanisms of amyloid formation and prion-like transmission.[1][2] Its ability to form a steric zipper structure is a key determinant in its self-complementary and templating capabilities.[3] This guide provides a comparative analysis of GNNQQNY's cross-seeding potential with other amyloidogenic proteins, offering insights into the species barrier in prion-like transmission. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Quantitative Analysis of GNNQQNY Cross-Seeding
The efficacy of a prion-like seed in crossing a species barrier is often quantified by its ability to shorten the lag phase and accelerate the aggregation of a heterologous amyloidogenic protein. Thioflavin T (ThT) fluorescence assays are a standard method for monitoring amyloid fibril formation in real-time. The following table summarizes key kinetic parameters from a study comparing the self-seeding and cross-seeding of Amyloid-β 42 (Aβ42) and the Sup35 prion-determining domain (Sup35NM), which contains the GNNQQNY sequence.
| Seeding Condition | Monomer Protein | Lag Phase (t_lag) Reduction | Initial Slope (k_0) - Apparent Elongation Rate | Seeding Efficiency |
| Homologous Seeding | ||||
| Sup35NM seeds + Sup35NM monomer | Sup35NM | High | High | Efficient self-seeding, leading to a significant reduction or elimination of the lag phase.[1] |
| Aβ42 seeds + Aβ42 monomer | Aβ42 | High | High | Efficient self-seeding, characterized by a rapid increase in ThT fluorescence and a minimal lag phase.[1] |
| Heterologous Cross-Seeding | ||||
| Sup35NM seeds + Aβ42 monomer | Aβ42 | Moderate | Moderate | Sup35NM seeds are capable of accelerating the aggregation of Aβ42, indicating a partial overcoming of the species barrier. The lag phase is statistically significantly reduced.[1] |
| Aβ42 seeds + Sup35NM monomer | Sup35NM | Low to Moderate | Low to Moderate | Aβ42 seeds can shorten the lag phase of Sup35NM aggregation, but this effect is less pronounced compared to the other seeding combinations, suggesting a more significant species barrier in this direction.[1] |
Experimental Protocols
Preparation of GNNQQNY Monomers and Fibril Seeds
A reproducible protocol for preparing monomeric GNNQQNY is crucial for aggregation studies.
-
Solubilization of GNNQQNY:
-
Formation of GNNQQNY Fibril Seeds:
-
Trigger the aggregation of the monomeric GNNQQNY solution by adjusting the pH to 7.2.[4][5]
-
Incubate the solution at 37°C with agitation to promote fibril formation. The aggregation kinetics typically show a concentration-dependent lag phase.[4][5]
-
Monitor fibril formation using Thioflavin T (ThT) fluorescence or by taking aliquots for electron microscopy.
-
Once mature fibrils are formed, they can be fragmented by sonication to create active seeds for seeding experiments.[1]
-
Cross-Seeding Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the kinetics of amyloid fibril formation in the presence and absence of seeds.
-
Preparation of Monomers: Prepare monomeric solutions of GNNQQNY (or Sup35NM) and the target amyloidogenic protein (e.g., Aβ42) as described in relevant literature. Ensure solutions are filtered to remove pre-existing aggregates.
-
Preparation of Seeds: Prepare fibril seeds of GNNQQNY and the target protein by following the aggregation protocol and then sonicating the mature fibrils.[1]
-
Assay Setup:
-
In a 96-well plate, prepare reaction mixtures containing the monomeric protein at a final concentration typically in the low micromolar range (e.g., 10 µM).[1]
-
Add a small percentage (e.g., 0.1% to 5% monomer molar equivalent) of pre-formed fibril seeds to the wells for the seeded reactions.[1] Include control wells with no seeds to observe unseeded aggregation.
-
Add Thioflavin T to each well at a final concentration of approximately 10-20 µM.
-
Seal the plate to prevent evaporation.
-
-
Data Acquisition:
-
Place the 96-well plate in a plate reader capable of fluorescence detection.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[6]
-
Incubate the plate at 37°C with intermittent shaking.
-
Record the ThT fluorescence intensity at regular intervals over time.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity as a function of time for each condition.
-
Determine the lag time (t_lag) and the apparent elongation rate (maximum slope of the kinetic curve) for each reaction.
-
Compare the kinetic parameters of the unseeded, self-seeded, and cross-seeded reactions to assess the seeding efficiency and the extent of the species barrier.
-
Visualizing Methodologies and Concepts
To better illustrate the experimental process and the underlying principles of prion-like transmission, the following diagrams are provided.
Cellular Signaling Pathways
Current research on GNNQQNY has predominantly focused on the in vitro biophysical and structural characterization of its aggregation and seeding properties. As of the latest literature review, specific cellular signaling pathways that are directly activated or modulated by the prion-like transmission of GNNQQNY aggregates have not been extensively elucidated. The toxicity of amyloid oligomers is a recognized phenomenon, but the precise downstream signaling cascades initiated by GNNQQNY aggregates in a cellular context remain an active area for future investigation.[3][7][8]
Conclusion
The GNNQQNY peptide is an invaluable tool for dissecting the molecular determinants of prion-like transmission and the species barrier. Quantitative data from in vitro seeding assays demonstrate that while GNNQQNY-containing fibrils can cross-seed the aggregation of other amyloidogenic proteins like Aβ42, the efficiency of this process is variable and often lower than that of homologous seeding. This suggests that while structural compatibility at the level of short peptide segments can facilitate cross-seeding, the overall protein context and subtle conformational differences can impose a significant transmission barrier. The provided experimental protocols offer a framework for further investigation into these phenomena, which is critical for the development of therapeutics targeting the propagation of protein misfolding in a range of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. On cooperative effects and aggregation of GNNQQNY and NNQQNY peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 | PLOS Computational Biology [journals.plos.org]
- 4. The p3 peptides (Aβ17-40/42) rapidly form amyloid fibrils that cross-seed with full-length Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of GNNQQNY Fibrils and Other Amyloid Aggregates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of GNNQQNY amyloid fibrils, a well-characterized model system derived from the yeast prion protein Sup35, against other prominent amyloid fibrils, including amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-synuclein), which are associated with Alzheimer's and Parkinson's disease, respectively. This comparison is based on available experimental data from thermal denaturation, chemical denaturation, and protease resistance assays.
Structural Basis of GNNQQNY Fibril Stability
The remarkable stability of GNNQQNY fibrils stems from their unique atomic architecture. The peptide, with the sequence Gly-Asn-Asn-Gln-Gln-Asn-Tyr, self-assembles into a highly ordered cross-β structure. The core of this structure is a "steric zipper," where the side chains of amino acids from opposing β-sheets interdigitate with a high degree of shape complementarity, excluding water and forming a dry, stable interface.
Key interactions contributing to the stability of the GNNQQNY steric zipper include:
-
Inter-sheet Hydrogen Bonds: Extensive networks of hydrogen bonds form between the backbones of the peptide strands within each β-sheet.
-
Side-Chain Hydrogen Bonds: The asparagine (Asn) and glutamine (Gln) residues, with their amide-containing side chains, form a ladder of hydrogen bonds along the fibril axis, further reinforcing the structure.[1][2]
-
Aromatic Stacking: The tyrosine (Tyr) residues at the C-terminus can engage in π-π stacking interactions, contributing to the overall stability.[3]
-
van der Waals Interactions: Tight packing within the steric zipper maximizes favorable van der Waals forces.[4]
Molecular dynamics simulations have shown that the stability of GNNQQNY oligomers increases dramatically with the number of peptide strands, suggesting a cooperative assembly process.[1][2] Even a trimer exhibits significantly greater stability than a dimer.[1][2]
Quantitative Comparison of Fibril Stability
Direct quantitative comparisons of the stability of GNNQQNY fibrils with other amyloid fibrils under identical experimental conditions are limited in the available literature. However, we can compile data from various studies to provide a comparative overview. The following tables summarize key stability parameters for different amyloid fibrils.
Table 1: Thermal and Chemical Stability of Amyloid Fibrils
| Fibril Type | Denaturation Temperature (Tm) (°C) | Guanidinium Chloride (GdmCl) Concentration for Dissociation (Cm) (M) | Reference |
| GNNQQNY | Data not available in the searched literature | Data not available in the searched literature | |
| α-Synuclein | 60 - 110 (Heat); 0 - 20 (Cold) | ~1.5 - 3.0 | [5][6] |
| Amyloid-β (Aβ40/42) | Heat denaturation observed, specific Tm varies with polymorph | Data not available in the searched literature | [6] |
| Lysozyme | Fibril formation optimal at 2-5 M GdmCl, dissociation at higher concentrations | > 5 | [7][8] |
Note: The stability of amyloid fibrils can be highly dependent on the specific polymorph and the experimental conditions (e.g., pH, ionic strength, presence of co-factors).
Table 2: Protease Resistance of Amyloid Fibrils
| Fibril Type | Protease | Observation | Reference |
| GNNQQNY | Proteinase K | Data on digestion rate not available in the searched literature | |
| α-Synuclein | Proteinase K | ex vivo fibrils are significantly resistant | [9] |
| Amyloid-β (Aβ) | Proteinase K | ex vivo fibrils are more protease stable than in vitro fibrils | [9] |
| Prion Protein (PrPSc) | Proteinase K | Highly resistant to digestion | [6] |
While specific quantitative data for GNNQQNY is sparse in comparative studies, the literature consistently refers to its "unusual structural stability," largely attributed to its ideal steric zipper.[3] It is often used as a benchmark for a highly stable amyloid structure. Studies on disease-related amyloid fibrils, such as those of α-synuclein and Aβ, have revealed that fibrils extracted from patient tissues (ex vivo) tend to be more resistant to proteolysis than those formed in the laboratory (in vitro), suggesting a biological selection for more stable fibril polymorphs.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of amyloid fibril stability. Below are protocols for key experiments cited in this guide.
Protocol 1: Amyloid Fibril Preparation (GNNQQNY)
This protocol is adapted from methodologies described for the formation of GNNQQNY fibrils.[10]
-
Peptide Solubilization: Dissolve lyophilized GNNQQNY peptide in sterile, deionized water to a desired stock concentration (e.g., 1-2 mg/mL). The pH of the resulting solution will be acidic.
-
Initiation of Fibrillization: Adjust the pH of the peptide solution to physiological pH (~7.4) using a suitable buffer (e.g., phosphate-buffered saline, PBS). Fibril formation is concentration-dependent.
-
Incubation: Incubate the solution at 37°C with gentle agitation (e.g., 200 rpm) for a period ranging from several hours to days.
-
Monitoring Fibril Formation: The progress of fibrillization can be monitored using Thioflavin T (ThT) fluorescence assay, where an increase in fluorescence indicates the formation of β-sheet-rich structures.
-
Confirmation of Fibril Morphology: Following incubation, confirm the presence of fibrils and their morphology using transmission electron microscopy (TEM) or atomic force microscopy (AFM).
Protocol 2: Protease Digestion Assay for Fibril Stability
This protocol provides a general framework for assessing the resistance of amyloid fibrils to proteolytic degradation.[9]
-
Fibril Preparation: Prepare amyloid fibrils of interest as described in Protocol 1 or other appropriate methods. Determine the protein concentration of the fibril stock.
-
Reaction Setup: In a microcentrifuge tube, mix the fibril stock with a reaction buffer (e.g., 200 mM Tris, 1.4 M NaCl, 20 mM CaCl₂, pH 8.0) to a final protein concentration of 100-200 µg/mL.
-
Initiation of Digestion: Add Proteinase K to a final concentration of 20-40 µg/mL.
-
Time-Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 10, 30, 60 minutes), remove aliquots of the reaction and immediately stop the digestion by adding a protease inhibitor (e.g., PMSF) or by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the digested samples by SDS-PAGE and Coomassie blue staining or Western blotting to visualize the degradation of the protein over time. The rate of disappearance of the protein band corresponding to the fibrillar monomer provides a measure of protease resistance.
Protocol 3: Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF is a high-throughput method to determine the thermal stability of proteins by measuring changes in fluorescence as the protein unfolds.
-
Reagent Preparation:
-
Prepare a stock solution of the amyloid fibrils in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions, such as SYPRO Orange (e.g., 5000x stock).
-
-
Reaction Setup: In a qPCR plate well, mix the fibril solution (final concentration typically 1-5 µM), the fluorescent dye (e.g., 5x final concentration), and the buffer to a final volume of 10-20 µL. Include no-protein controls.
-
Thermal Denaturation: Place the plate in a qPCR instrument. Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/min).
-
Fluorescence Monitoring: Monitor the fluorescence of the dye in the appropriate channel (e.g., FRET channel for SYPRO Orange) as the temperature increases.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
Visualizations
Structural Stability of the GNNQQNY Steric Zipper
Caption: Factors contributing to the high stability of GNNQQNY amyloid fibrils.
Experimental Workflow for Comparative Fibril Stability Analysis
Caption: A generalized workflow for the comparative stability analysis of different amyloid fibrils.
References
- 1. Structural Stability and Dynamics of an Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural stability and dynamics of an this compound from the yeast prion sup-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smsyslab.org [smsyslab.org]
- 4. Thermodynamic Selection of Steric Zipper Patterns in the Amyloid Cross-β Spine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of the Relative Fragmentation Stabilities of Polymorphic Alpha-Synuclein Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pressure-assisted dissociation and degradation of “proteinase K-resistant” fibrils prepared by seeding with scrapie-infected hamster prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fold preference and thermodynamic stability of α-synuclein fibrils is encoded in the non-amyloid-β component region - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GNNQQNY Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the GNNQQNY peptide, a core segment of the yeast prion protein Sup35, serves as a critical model system for studying amyloid formation associated with various neurodegenerative diseases. The development of small molecules that can inhibit this aggregation process is a key therapeutic strategy. This guide provides a comparative analysis of selected GNNQQNY aggregation inhibitors, supported by available experimental insights and detailed methodologies for key assays.
Understanding GNNQQNY Aggregation
The GNNQQNY peptide self-assembles into highly ordered, beta-sheet-rich amyloid fibrils. This process is characterized by a nucleation-dependent polymerization mechanism, involving a lag phase for nucleus formation followed by a rapid elongation phase. These aggregates are known to be cytotoxic, making the discovery of effective inhibitors a significant area of research.
Comparative Analysis of GNNQQNY Aggregation Inhibitors
This section compares the performance of three molecules reported to inhibit GNNQQNY aggregation: Trehalose, Epigallocatechin-3-gallate (EGCG), and Myricetin. Due to the limited availability of direct comparative IC50 values for GNNQQNY peptide aggregation, this analysis incorporates qualitative and mechanistic data.
| Inhibitor | Chemical Class | Proposed Inhibition Mechanism | Efficacy (Qualitative) | Cytotoxicity of Aggregates in Presence of Inhibitor |
| Trehalose | Disaccharide | Delays aggregation by increasing the activation energy barriers for both nucleation and elongation. It is thought to preferentially hydrate (B1144303) the peptide, hindering the conformational changes required for aggregation.[1] | Moderate | Reduced cytotoxicity reported for other amyloid proteins.[2] |
| Epigallocatechin-3-gallate (EGCG) | Polyphenol (Flavonoid) | Interacts with the GNNQQNY peptide, potentially through hydrogen bonds and hydrophobic interactions, redirecting aggregation towards non-toxic, off-pathway oligomers and amorphous aggregates.[3] | High | Reduces the formation of toxic fibrillar species. |
| Myricetin | Polyphenol (Flavonol) | Molecular dynamics simulations suggest it interacts with the beta-sheet structure, weakening inter-strand hydrogen bonds and disrupting the ordered aggregation process.[1][4] | Strong (based on simulations) | Shown to reduce the toxicity of other amyloid aggregates. |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in GNNQQNY aggregation and its inhibition, the following diagrams are provided.
Detailed Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Materials:
-
GNNQQNY peptide
-
Inhibitor stock solutions
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities
Protocol:
-
Peptide Preparation: Dissolve GNNQQNY peptide in an appropriate solvent (e.g., hexafluoroisopropanol, HFIP) to ensure a monomeric state and then remove the solvent. Reconstitute the peptide in PBS to the desired final concentration (e.g., 100 µM).
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the GNNQQNY peptide solution, ThT (final concentration, e.g., 20 µM), and the inhibitor at various concentrations. Include control wells with the peptide and ThT but without the inhibitor.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The lag time and the maximum fluorescence intensity are key parameters for comparing the aggregation kinetics in the presence and absence of inhibitors.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the aggregates formed at the end of the aggregation assay.
Materials:
-
Aggregated peptide samples from the ThT assay
-
Copper grids (400 mesh, carbon-coated)
-
Uranyl acetate (B1210297) solution (2% w/v in water)
-
Filter paper
Protocol:
-
Sample Application: Apply a small aliquot (e.g., 5 µL) of the aggregated peptide solution onto a copper grid and allow it to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water.
-
Staining: Negatively stain the grid by placing it on a drop of 2% uranyl acetate solution for 1-2 minutes.
-
Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Visualize the samples using a transmission electron microscope at an appropriate magnification.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
GNNQQNY aggregates (prepared with and without inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with pre-formed GNNQQNY aggregates (with and without inhibitors) at various concentrations for 24-48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the viability of untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cell membrane integrity.
Materials:
-
Neuronal cell line
-
Cell culture medium
-
GNNQQNY aggregates (prepared with and without inhibitors)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well cell culture plates
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate (e.g., at 250 x g for 5 minutes) and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to control cells lysed to release maximum LDH.
References
- 1. Natural polyphenols as inhibitors of amyloid aggregation. Molecular dynamics study of GNNQQNY heptapeptide decamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Epigallocatechin-3-Gallate Autoxidation Products: Specific Incubation Times Required for Emergence of Anti-Amyloid Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Tea Extracts EGCG and EGC Display Distinct Mechanisms in Disrupting Aβ42 Protofibril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myricetin Inhibits Islet Amyloid Polypeptide (IAPP) Aggregation and Rescues Living Mammalian Cells from IAPP Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Frontiers in Amyloid Analysis: A Comparative Guide Using the GNNQQNY Model
For researchers, scientists, and drug development professionals navigating the complex landscape of amyloid analysis, the yeast prion protein fragment GNNQQNY serves as a critical model system. Its propensity to form well-ordered amyloid fibrils offers a robust platform for evaluating and comparing analytical techniques. This guide provides an objective comparison of emerging and established methods for the analysis of GNNQQNY aggregation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research needs.
The study of amyloid structures is paramount in understanding neurodegenerative diseases and developing effective therapeutics. The GNNQQNY peptide, derived from the Sup35 yeast prion protein, readily forms amyloid-like fibrils and microcrystals, making it an ideal model to dissect the molecular intricacies of amyloidogenesis.[1][2] A variety of biophysical and structural techniques are employed to characterize the aggregation process, from early oligomerization to mature fibril formation. This guide focuses on comparing the capabilities of key techniques, including Solid-State Nuclear Magnetic Resonance (ssNMR), X-ray Crystallography, Atomic Force Microscopy (AFM), and various spectroscopic methods.
Comparative Analysis of Key Techniques
The selection of an analytical technique for studying GNNQQNY amyloid aggregation is contingent on the specific research question, whether it pertains to atomic-level structure, fibril morphology, or aggregation kinetics. The following table summarizes the key performance metrics of commonly employed techniques, offering a direct comparison to inform your experimental design.
| Technique | Resolution | Sensitivity | Throughput | Key Insights |
| Solid-State NMR (ssNMR) | Atomic (Å) | High (mg of sample) | Low | Provides detailed information on peptide conformation, intermolecular contacts, and structural polymorphism within fibrils.[3][4][5] |
| X-ray Crystallography | Atomic (Å) | High (requires crystals) | Low | Yields high-resolution atomic structures of amyloid-like microcrystals, revealing the "steric zipper" architecture.[1][6] |
| Atomic Force Microscopy (AFM) | Nanometer (nm) | High (pg to ng of sample) | Medium | Visualizes fibril morphology, including height, periodicity, and the presence of oligomers and protofibrils.[7] |
| Fourier Transform Infrared (FTIR) Spectroscopy | Secondary Structure | Medium (µg to mg) | High | Monitors changes in secondary structure, particularly the formation of β-sheets characteristic of amyloid fibrils.[7] |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure | Medium (µg to mg) | High | Tracks conformational changes from random coil to β-sheet during aggregation. |
| Thioflavin T (ThT) Fluorescence Assay | Fibril Formation | High (ng to µg) | High | A standard method for quantifying the kinetics of amyloid fibril formation in real-time.[8] |
Experimental Workflow for GNNQQNY Amyloid Analysis
The following diagram illustrates a general experimental workflow for preparing and analyzing GNNQQNY amyloid fibrils, integrating several of the techniques discussed.
Detailed Experimental Protocols
GNNQQNY Peptide Solubilization and Aggregation
A reproducible protocol for generating monomeric GNNQQNY is crucial for studying its aggregation kinetics.[2][9]
-
Solubilization: Dissolve synthetic GNNQQNY peptide in a low pH solvent (e.g., pH 2.0 aqueous solution) to generate monomers.[2][9]
-
Removal of Pre-existing Aggregates: Perform ultracentrifugation to pellet any residual insoluble peptide, ensuring a homogenous solution of monomers.[9]
-
Triggering Aggregation: Induce fibril formation by adjusting the pH of the monomeric solution to physiological conditions (e.g., pH 7.2).[2][9] The aggregation process can then be monitored over time.
Solid-State NMR (ssNMR) for Structural Characterization
ssNMR is a powerful technique for elucidating the atomic-level structure of amyloid fibrils without the need for crystallization.[3][4][5][10]
-
Isotope Labeling: Synthesize GNNQQNY peptides with specific 13C and 15N labels to resolve spectral degeneracy and enable distance measurements.[11]
-
Fibril Preparation: Prepare fibrils from the isotopically labeled peptide as described above.
-
NMR Spectroscopy: Pack the fibrils into an MAS (Magic Angle Spinning) rotor. A variety of 2D and 3D homo- and heteronuclear correlation experiments are performed to obtain chemical shift assignments.[3]
-
Distance Measurements: Employ techniques like frequency selective rotational echo double resonance (FSR) and z-filtered transfer echo double resonance (ZF-TEDOR) to measure intermolecular distances, providing constraints for structural modeling.[11]
-
Structure Calculation: Use the experimental restraints to calculate the three-dimensional structure of the GNNQQNY fibril.
Atomic Force Microscopy (AFM) for Morphological Analysis
AFM provides high-resolution imaging of amyloid fibril morphology.[7]
-
Sample Preparation: Dilute the GNNQQNY fibril solution to an appropriate concentration (e.g., 0.01 mg/mL) to obtain clear images of individual fibrils.[7]
-
Surface Deposition: Deposit a small volume of the diluted sample onto a freshly cleaved mica surface and allow it to adsorb for a few minutes.
-
Washing and Drying: Gently wash the surface with deionized water to remove unbound material and then dry the sample under a gentle stream of nitrogen.
-
Imaging: Image the sample using an AFM operating in tapping mode to acquire topographical data, revealing the morphology of the fibrils.
Signaling Pathways and Logical Relationships
The aggregation of GNNQQNY follows a nucleation-dependent pathway, a hallmark of amyloid formation.[7][9] This process can be visualized as a series of sequential steps leading to the formation of mature fibrils.
This guide provides a foundational understanding of the techniques available for analyzing GNNQQNY amyloid formation. By understanding the strengths and limitations of each method, researchers can design more effective experiments to unravel the complexities of amyloidogenesis and accelerate the development of novel therapeutic strategies.
References
- 1. A Multiscale Approach to Characterize the Early Aggregation Steps of the Amyloid-Forming Peptide GNNQQNY from the Yeast Prion Sup-35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural Characterization of GNNQQNY Amyloid Fibrils by Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural characterization of GNNQQNY amyloid fibrils by magic angle spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multiscale Approach to Characterize the Early Aggregation Steps of the this compound from the Yeast Prion Sup-35 | PLOS Computational Biology [journals.plos.org]
- 7. Structural Insights Into Amyloid Polymorphism: The Impact of Glutamine to Norleucine Substitutions in GNNQQNY Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of the Amyloid-Forming Peptide GNNQQNY
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, a thorough hazard assessment is crucial. While the full toxicological properties of GNNQQNY may not be extensively documented, it should be handled with care as a potentially hazardous chemical.[1][2]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[1][3] This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Gloves should be changed immediately if they become contaminated.[1][3]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes, particularly when handling lyophilized powder or solutions.[3]
-
Lab Coat: A buttoned lab coat must be worn to protect skin and clothing from potential spills.[1][3]
-
Respiratory Protection: When working with lyophilized GNNQQNY powder, which can easily become airborne, a fume hood or biosafety cabinet should be used to prevent inhalation.[3]
All handling of GNNQQNY should be conducted in a designated, clean, and organized laboratory area to avoid cross-contamination.[3][4]
Step-by-Step Disposal Procedures
All waste contaminated with the GNNQQNY peptide must be treated as hazardous laboratory chemical waste.[4] Never dispose of peptide waste in regular trash or down the sink.[1][3][4] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[1][3]
Liquid Waste Disposal:
Liquid waste includes solutions containing GNNQQNY, such as synthesis reagents, purification buffers, and experimental reaction mixtures.
1. Chemical Inactivation (Recommended): A general and effective method for rendering peptide waste non-hazardous is through chemical hydrolysis.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[1]
-
Inactivation: Slowly add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure complete degradation.[1]
-
Reaction Time: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature. This ensures the complete hydrolysis of the peptide.[1]
-
Neutralization: After the inactivation period, check the pH of the solution. For acidic solutions, neutralize by adding a weak base (e.g., sodium bicarbonate). For basic solutions, add a weak acid. The final pH should be between 6.0 and 8.0, as this is a general requirement for institutional waste streams.[1]
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "Inactivated GNNQQNY Peptide," and any other relevant hazard information.[1]
-
Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[3]
Solid Waste Disposal:
Solid waste contaminated with GNNQQNY includes items such as pipette tips, gloves, empty vials, and other contaminated labware.[1][4]
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate that it contains GNNQQNY-contaminated materials.[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1][3]
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the chemical inactivation of GNNQQNY peptide waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to hydrolyze and inactivate the peptide.[1] |
| Waste to Reagent Ratio | 1:10 (Waste:Reagent) | Ensures a sufficient excess of the hydrolyzing agent for complete degradation.[1] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[1] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid GNNQQNY Waste:
-
Prepare Inactivation Solution: In a chemical fume hood, carefully prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH) in a suitable chemical-resistant container.
-
Add Peptide Waste: Slowly and with gentle stirring, add the liquid GNNQQNY waste to the inactivation solution. The volume of the inactivation solution should be at least ten times the volume of the peptide waste.
-
Allow for Reaction: Cover the container and let the mixture stand at room temperature for a minimum of 24 hours to ensure complete peptide hydrolysis.
-
Neutralize the Solution: After 24 hours, measure the pH of the solution using a calibrated pH meter. If using HCl, neutralize the acidic solution by slowly adding a weak base (e.g., sodium bicarbonate solution) until the pH is between 6.0 and 8.0. If using NaOH, neutralize the basic solution by slowly adding a weak acid (e.g., dilute acetic acid) until the pH is within the same range.
-
Collect and Label: Transfer the neutralized solution to a designated hazardous waste container. The container must be leak-proof and clearly labeled with "Hazardous Waste," "Inactivated GNNQQNY Peptide," and the date of inactivation.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
GNNQQNY Disposal Workflow
Caption: Workflow for the proper disposal of GNNQQNY peptide waste.
By following these comprehensive procedures, researchers can mitigate the risks associated with the handling and disposal of the amyloid-forming peptide GNNQQNY, ensuring a safe and compliant laboratory environment. Always consult with your institution's biosafety committee and EHS department for specific guidance and to ensure adherence to all local, state, and federal regulations.[1][2][3]
References
Essential Safety and Handling Protocol for Amyloid-Forming Peptide GNNQQNY
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the amyloid-forming peptide GNNQQNY. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of experimental outcomes. While specific hazard data for GNNQQNY is not extensively documented, it should be handled as a potentially hazardous chemical, with precautions taken to minimize exposure through inhalation, skin, and eye contact.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling GNNQQNY in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[1][2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.[2][3][4] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles.[2][4][5] Work should ideally be conducted in a fume hood or biosafety cabinet.[3] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of the GNNQQNY peptide and to ensure a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[2]
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[4][6] Peptides with residues like Cys, Met, or Trp are prone to oxidation and should be stored under anaerobic conditions.[6]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended due to limited shelf-life.[6] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6] Use sterile buffers at a pH of 5-6 for dissolution.[6]
Handling Procedures:
-
Preparation: Before opening, allow the peptide vial to warm to room temperature to prevent condensation.[6]
-
Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[3]
-
Weighing: When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.[3]
-
Reconstitution:
-
Cross-Contamination: Use fresh, sterile equipment (e.g., pipette tips, vials) for each peptide or experimental step to maintain both safety and research integrity.[3]
Disposal Plan
Proper disposal of the GNNQQNY peptide and any contaminated materials is essential for laboratory safety and regulatory compliance. Treat all peptide waste as chemical waste.
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2]
-
Liquid Waste: Do not dispose of peptide solutions down the drain.[2] Collect liquid waste in a designated hazardous waste container.
-
Decontamination of Spills: Clean any spills with a solution of 10% bleach or 1M NaOH.[1]
-
Final Disposal: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Coordinate with your institution's environmental health and safety (EH&S) department for proper disposal procedures.[3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4][5] Seek medical attention if discomfort continues.[4][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][7] Seek medical attention.[4][7]
-
Inhalation: If the lyophilized powder is inhaled, move the person to fresh air.[4][5] If breathing is difficult, seek medical attention.[4]
-
Ingestion: If swallowed, rinse the mouth with water.[4][5] Seek medical attention.[4]
Experimental Workflow for Safe Handling
References
- 1. Handling Instructions | Amyloid Beta Proteins | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. peptide.co.jp [peptide.co.jp]
- 5. peptide.com [peptide.com]
- 6. genscript.com [genscript.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
